molecular formula C36H46N6O7S2 B15556160 CY5-N3

CY5-N3

Cat. No.: B15556160
M. Wt: 738.9 g/mol
InChI Key: LSISYTNZXRYXJU-UHFFFAOYSA-N
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Description

CY5-N3 is a useful research compound. Its molecular formula is C36H46N6O7S2 and its molecular weight is 738.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2Z)-2-[(2E,4E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H46N6O7S2/c1-6-41-30-19-17-26(50(44,45)46)24-28(30)35(2,3)32(41)14-9-7-10-15-33-36(4,5)29-25-27(51(47,48)49)18-20-31(29)42(33)23-12-8-11-16-34(43)38-21-13-22-39-40-37/h7,9-10,14-15,17-20,24-25H,6,8,11-13,16,21-23H2,1-5H3,(H2-,38,43,44,45,46,47,48,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSISYTNZXRYXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCCN=[N+]=[N-])(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCCN=[N+]=[N-])(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46N6O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Spectroscopic Properties and Applications of Cy5-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fluorescent probe Cy5-N3, focusing on its spectral characteristics and its application in bio-orthogonal labeling for advanced imaging and analysis. This compound is a bright and photostable cyanine (B1664457) dye functionalized with an azide (B81097) group, making it an invaluable tool for "click chemistry" reactions.

Core Photophysical and Spectroscopic Data

The utility of this compound as a fluorescent label is defined by its distinct excitation and emission spectra, high molar extinction coefficient, and respectable quantum yield. These properties make it well-suited for a variety of fluorescence-based detection methods, including microscopy and in vivo imaging. The key spectral properties of this compound and its sulfonated, water-soluble counterpart are summarized below.

PropertyValueReferences
Excitation Maximum (λex) ~646 nm[1][2][3][4][5][6][7][8]
Emission Maximum (λem) ~662 nm[1][2][3][4][5][6][7][8]
Molar Extinction Coefficient (ε) ~250,000 - 271,000 M⁻¹cm⁻¹[1][4][9][10]
Fluorescence Quantum Yield (Φ) ~0.2 - 0.28[1][4][9]
Recommended Laser Line 633 nm or 647 nm[10]
Recommended Filter Set Suitable for Cy5[2]

Experimental Protocols

This compound is primarily utilized in azide-alkyne cycloaddition reactions, commonly known as "click chemistry." This allows for the precise and efficient labeling of biomolecules that have been modified to contain an alkyne group. Both copper-catalyzed (CuAAC) and strain-promoted, copper-free (SPAAC) versions of this reaction are widely used.

Preparation of Stock Solutions
  • This compound Stock Solution: Dissolve this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 1–10 mM.[2][3] This stock solution should be stored at -20°C in the dark, aliquoted to avoid repeated freeze-thaw cycles.[2][3]

  • Working Solution: Immediately before use, dilute the stock solution to the desired final concentration (e.g., 0.1–10 µM) with an appropriate aqueous buffer such as Phosphate-Buffered Saline (PBS) or HEPES buffer (pH 7.2–7.4).[2]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling Protocol

This method is suitable for labeling alkyne-modified biomolecules in vitro.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the alkyne-containing biomolecule with this compound in an appropriate buffer (e.g., PBS, Tris-HCl, pH 7.4).[2]

  • Catalyst Addition: To catalyze the reaction, add a source of Copper(I). This is typically achieved by adding a mixture of a Copper(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate.[2][3] A copper ligand, for instance, Tris(benzyltriazolylmethyl)amine (TBTA), can be included to stabilize the Cu(I) oxidation state and improve reaction efficiency.[3][11]

  • Incubation: Incubate the reaction mixture for 30–60 minutes at room temperature with gentle stirring or vortexing.[2]

  • Purification: Remove unreacted dye and catalyst components from the labeled biomolecule using methods such as molecular sieve chromatography (e.g., Sephadex G-25), ultrafiltration, or dialysis.[2]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling Protocol (Copper-Free)

This copper-free click chemistry method is ideal for labeling in live cells or other biological systems where the cytotoxicity of copper is a concern. This reaction utilizes a strained cyclooctyne, such as DBCO or BCN, instead of a terminal alkyne.

  • Prepare Biomolecules: Functionalize the target biomolecule with a strained alkyne (e.g., DBCO-modified protein or nucleic acid).[2]

  • Labeling Reaction: Mix the DBCO-functionalized molecule with this compound in a suitable buffer (e.g., PBS, pH 7.4).[2]

  • Incubation: Incubate the mixture for 30 minutes to 2 hours at room temperature.[2] The reaction proceeds without the need for a catalyst.[10]

  • Washing (for cellular imaging): If labeling live or fixed cells, wash the cells with PBS after incubation to remove any unbound this compound.[2]

Fluorescence Imaging Applications
  • Cell Imaging: Labeled biomolecules can be introduced to live or fixed cells. After an appropriate incubation period and washing steps to remove background fluorescence, the cells can be visualized using a fluorescence microscope or a confocal microscope equipped with a filter set appropriate for Cy5 (excitation ~646 nm, emission ~662 nm).[2]

  • Tissue Imaging: Tissue sections can be stained with this compound labeled probes. Following thorough washing, the tissue can be analyzed with a fluorescence microscope or a whole-slide imaging system.[2]

  • In Vivo Imaging: For animal studies, this compound labeled probes can be administered via injection. The distribution and localization of the probe can then be monitored in real-time using a near-infrared (NIR) in vivo imaging system.[2]

Visualizing Workflows and Applications

The following diagrams illustrate the experimental workflows and conceptual applications of this compound in biological research.

experimental_workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_post Post-Reaction biomolecule Alkyne-Modified Biomolecule reaction_mix Combine in Buffer biomolecule->reaction_mix cy5_n3 This compound Stock Solution cy5_n3->reaction_mix catalyst Add Catalyst (CuSO4/Ascorbate for CuAAC) or No Catalyst (for SPAAC) reaction_mix->catalyst incubation Incubate (30-120 min) catalyst->incubation purification Purification (e.g., Chromatography) incubation->purification labeled_product Cy5-Labeled Biomolecule purification->labeled_product

Workflow for labeling a biomolecule with this compound via click chemistry.

cellular_imaging_workflow start Cy5-Labeled Probe (e.g., Antibody, Ligand) incubation Incubate Probe with Cells start->incubation cells Live or Fixed Cells cells->incubation wash Wash with PBS (to remove unbound probe) incubation->wash imaging Fluorescence Microscopy (Ex: ~646nm, Em: ~662nm) wash->imaging analysis Image Analysis imaging->analysis

Experimental workflow for cellular imaging with a this compound labeled probe.

signaling_pathway_tracking cluster_ligand Probe Design cluster_cell Cellular Interaction & Signaling ligand Ligand (with Alkyne) labeled_ligand Cy5-Labeled Ligand ligand->labeled_ligand Click Chemistry cy5 This compound cy5->labeled_ligand receptor Cell Surface Receptor labeled_ligand->receptor Binding internalization Receptor Internalization receptor->internalization signaling Downstream Signaling Cascade receptor->signaling internalization->signaling

Tracking a signaling pathway using a this compound labeled ligand.

References

The Technical Core of Bioorthogonal Labeling: A Guide to CY5-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern biological research and drug development, the ability to visualize and track specific biomolecules within their native environment is paramount. Bioorthogonal labeling, a suite of chemical reactions that can occur within living systems without interfering with native biochemical processes, has emerged as a powerful tool to achieve this. At the forefront of this technology is the use of fluorescent probes, among which the cyanine (B1664457) dye CY5 conjugated to an azide (B81097) moiety (CY5-N3) has gained significant traction. This in-depth technical guide delves into the core principles of how this compound functions in bioorthogonal labeling, providing a comprehensive resource for its effective implementation.

Fundamental Principles of this compound in Bioorthogonal Labeling

This compound is a fluorescent probe consisting of the well-characterized cyanine 5 (CY5) fluorophore and a chemically reactive azide (-N3) group. CY5 is a bright, far-red emitting dye, which is advantageous for biological imaging due to reduced autofluorescence from cellular components in this spectral region. The azide group serves as a bioorthogonal handle, allowing for its specific reaction with a complementary alkyne-containing molecule. This reaction, a cornerstone of "click chemistry," forms a stable triazole linkage, thus covalently attaching the CY5 fluorophore to the target of interest.

The general workflow for utilizing this compound in bioorthogonal labeling can be visualized as a two-step process:

G cluster_0 Step 1: Metabolic or Genetic Incorporation of Alkyne cluster_1 Step 2: Bioorthogonal Ligation with this compound cluster_2 Downstream Analysis Metabolic_Incorporation Metabolic Incorporation (e.g., alkyne-modified sugars, amino acids) Incorporation Incorporation Metabolic_Incorporation->Incorporation Genetic_Incorporation Genetic Incorporation (e.g., unnatural amino acid with alkyne) Genetic_Incorporation->Incorporation Target_Biomolecule Target Biomolecule (Protein, Glycan, etc.) Labeled_Biomolecule Fluorescently Labeled Biomolecule Target_Biomolecule->Labeled_Biomolecule Click Reaction Incorporation->Target_Biomolecule Cellular Machinery CY5_N3 This compound (Azide Probe) CY5_N3->Labeled_Biomolecule Imaging Fluorescence Imaging (Microscopy, In Vivo Imaging) Labeled_Biomolecule->Imaging Proteomics Proteomic Analysis Labeled_Biomolecule->Proteomics

Fig. 1: General workflow of this compound bioorthogonal labeling.

The primary reactions employed for this compound ligation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click chemistry reaction that involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to form a 1,4-disubstituted triazole.[1]

CuAAC_Mechanism cluster_reaction CuAAC Reaction CY5_N3 This compound plus + CY5_N3->plus Alkyne Terminal Alkyne arrow Cu(I) Catalyst Alkyne->arrow Triazole CY5-Triazole Adduct plus->Alkyne arrow->Triazole

Fig. 2: Schematic of the CuAAC reaction with this compound.

The primary advantage of CuAAC is its fast reaction kinetics. However, the requirement of a copper catalyst can be a limitation for in vivo applications due to the potential cytotoxicity of copper ions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the issue of copper toxicity, the SPAAC reaction was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a metal catalyst.[2]

SPAAC_Mechanism cluster_reaction SPAAC Reaction CY5_N3 This compound plus + CY5_N3->plus DBCO Strained Alkyne (e.g., DBCO) arrow No Catalyst DBCO->arrow Triazole CY5-Triazole Adduct plus->DBCO arrow->Triazole

Fig. 3: Schematic of the SPAAC reaction with this compound.

SPAAC is highly biocompatible and is the preferred method for live-cell and in vivo labeling. While generally slower than CuAAC, the development of new strained alkynes continues to improve its reaction kinetics.

Quantitative Data for this compound Labeling

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for rapid kinetics against biocompatibility. The following table summarizes key quantitative data for CY5 and the associated click reactions.

ParameterCuAAC with Terminal AlkyneSPAAC with DBCONotes
Second-Order Rate Constant (k) ~10 M⁻¹s⁻¹[2]~0.1 - 0.96 M⁻¹s⁻¹[3][4]Reaction rates can be influenced by solvent, pH, and the specific structure of the alkyne and azide.
Catalyst Requirement Copper (I)NoneSPAAC is a "copper-free" click chemistry reaction.
Biocompatibility Lower (due to copper toxicity)HigherSPAAC is ideal for live-cell and in vivo applications.
CY5 Excitation Max (Ex) ~646 nm[5]~646 nm[5]The excitation maximum is a property of the CY5 fluorophore.
CY5 Emission Max (Em) ~662 nm[5]~662 nm[5]The emission maximum is a property of the CY5 fluorophore.
Extinction Coefficient (ε) of CY5 ~250,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹Value is for the parent CY5 dye; the triazole adduct's coefficient may vary slightly.
Quantum Yield (Φ) of CY5 ~0.2~0.2Value is for the parent CY5 dye; the triazole adduct's quantum yield may vary slightly.

Note: The extinction coefficient and quantum yield are provided for the parent CY5 fluorophore. These values for the final CY5-triazole adduct are not widely reported and may exhibit slight variations depending on the local chemical environment.

Experimental Protocols

The following are detailed methodologies for performing CuAAC and SPAAC reactions with this compound for protein and live-cell labeling.

Protocol for CuAAC Labeling of Alkyne-Modified Protein in Solution

This protocol is adapted for labeling a protein that has been modified to contain a terminal alkyne.

Materials:

  • Alkyne-modified protein in a copper-free buffer (e.g., PBS pH 7.4)

  • This compound (stock solution in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (copper ligand)

  • Sodium ascorbate (B8700270) solution (freshly prepared)

  • Protein purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified protein solution (final concentration 1-10 µM)

    • This compound (final concentration 5-10 fold molar excess over the protein)

    • THPTA (final concentration 5 times that of CuSO₄)

    • CuSO₄ (final concentration 50-100 µM)

  • Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1-5 mM. Gently mix the solution.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the unreacted this compound and other reaction components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer.

  • Characterization: Confirm labeling by measuring the absorbance at 280 nm (for protein) and ~650 nm (for CY5). The degree of labeling can be calculated using the extinction coefficients of the protein and CY5.

Protocol for SPAAC Labeling of DBCO-Modified Biomolecules on Live Cells

This protocol describes the labeling of cell-surface biomolecules that have been metabolically or genetically engineered to display a DBCO group.

Materials:

  • Adherent or suspension cells expressing DBCO-modified biomolecules

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells under standard conditions. If using adherent cells, they can be grown on glass-bottom dishes suitable for microscopy.

  • Prepare Labeling Medium: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.

  • Labeling: Remove the existing culture medium from the cells and replace it with the this compound containing medium.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove any unbound this compound.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for CY5 (e.g., Ex: 630-650 nm, Em: 660-680 nm).

Application Example: Visualizing GPCR-β-Arrestin Interaction

A powerful application of this compound labeling is in the study of protein-protein interactions, such as the recruitment of β-arrestin to an activated G protein-coupled receptor (GPCR). This process is crucial for GPCR desensitization and signaling.

GPCR_Arrestin cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR_inactive Inactive GPCR GPCR_active Active GPCR GPCR_inactive->GPCR_active Conformational Change G_protein G Protein GPCR_active->G_protein 2. G Protein Activation GRK GRK GPCR_active->GRK 3. GRK Phosphorylation Beta_Arrestin β-Arrestin-CY5 GPCR_active->Beta_Arrestin 4. β-Arrestin Recruitment Agonist Agonist Agonist->GPCR_inactive 1. Agonist Binding P P ATP ATP ADP ADP ATP->ADP P->GPCR_active P Clathrin Clathrin Beta_Arrestin->Clathrin 5. Clathrin Recruitment Endocytosis Endocytosis Clathrin->Endocytosis

Fig. 4: GPCR signaling and β-arrestin recruitment pathway.

In this experimental paradigm, β-arrestin can be genetically modified to include an alkyne-containing unnatural amino acid. Subsequent labeling with this compound allows for the visualization of its recruitment to the activated and phosphorylated GPCR at the cell membrane using advanced microscopy techniques like Total Internal Reflection Fluorescence (TIRF) microscopy.

Conclusion

This compound has established itself as a versatile and powerful tool in the bioorthogonal labeling toolkit. Its bright, far-red fluorescence, coupled with the specificity and efficiency of click chemistry, enables researchers to tag and track biomolecules with high precision in complex biological systems. The choice between the rapid, copper-catalyzed CuAAC and the highly biocompatible, strain-promoted SPAAC allows for a broad range of applications, from in vitro protein modification to in vivo imaging. As our understanding of biological processes becomes increasingly nuanced, the ability to visualize these processes in real-time with probes like this compound will undoubtedly continue to drive discovery in both fundamental research and therapeutic development.

References

CY5-N3 azide reactivity and mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to CY5-N3 Azide (B81097): Reactivity, Mechanism, and Application

For researchers, scientists, and drug development professionals, the precise labeling and tracking of biomolecules are paramount. This compound azide has emerged as a critical tool in this domain, offering a versatile and robust method for attaching the far-red fluorescent dye, Cyanine5 (Cy5), to a wide array of biological targets. This guide provides a comprehensive overview of its core properties, reaction mechanisms, and detailed experimental protocols.

This compound is a fluorescent probe that combines the spectral properties of the Cy5 dye with the bioorthogonal reactivity of an azide group.[1][2] This structure allows for its covalent attachment to biomolecules functionalized with an alkyne or a strained cyclooctyne (B158145) group via "click chemistry."[3][4] The resulting conjugate can be visualized and tracked using fluorescence-based techniques, making it invaluable for applications ranging from cellular imaging to in vivo studies.[1][5]

Core Properties and Data Presentation

The utility of this compound azide is defined by its physicochemical and spectral properties. These characteristics determine its suitability for specific experimental conditions and imaging instrumentation.

PropertyValueSource(s)
Synonyms Sulfo-Cyanine5-azide[1][2]
Molecular Formula C36H46N6O7S2 (Sulfo- version)[1]
Molecular Weight ~738.92 g/mol (Sulfo- version)[1]
Excitation Maximum (λex) ~646 nm[2][3][6]
Emission Maximum (λem) ~662 nm[2][3][6]
Extinction Coefficient ~250,000 L·mol⁻¹·cm⁻¹[6][7]
Solubility Soluble in DMSO, DMF; water-soluble versions (Sulfo-Cy5) are available.[6][7][8][6][7][8]
Storage Conditions Powder: -20°C for up to 3 years, protected from light and moisture.[1][6][8][1][6][8]
In solvent: -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.[1][9][1][9]

Reactivity and Mechanism of Action

The functionality of this compound azide is centered on the reactivity of its terminal azide (–N3) group. This group is bioorthogonal, meaning it is chemically inert to most biological functional groups, ensuring that it reacts specifically with its intended target.[10][11] The primary mechanisms of action are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used form of click chemistry.[11][12] It involves the reaction between the terminal azide of this compound and a terminal alkyne on a target biomolecule. This reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[1][2] The reaction results in the formation of a stable triazole linkage. To prevent copper-mediated damage to biological samples and to enhance reaction efficiency, a copper-chelating ligand such as TBTA is often included.[2][13]

CuAAC_Mechanism cluster_catalyst Reaction Conditions Cy5_N3 This compound Azide Product CY5-Labeled Biomolecule (Stable Triazole Linkage) Cy5_N3->Product Alkyne_Biomolecule Alkyne-Modified Biomolecule Alkyne_Biomolecule->Product Copper Cu(I) Catalyst (from CuSO4 + Ascorbate) Copper->Product Catalyzes Ligand TBTA Ligand Ligand->Copper Stabilizes

Figure 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential toxicity of copper catalysts in living systems, SPAAC was developed.[10][14] This copper-free click chemistry reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne.[3][9] The high ring strain of the cyclooctyne significantly accelerates the reaction with the azide, eliminating the need for a catalyst.[4][15] This makes SPAAC highly suitable for labeling molecules on the surface of or inside living cells with minimal perturbation.[5][15]

SPAAC_Mechanism Cy5_N3 This compound Azide Reaction_Node Physiological Conditions (e.g., PBS, 37°C) No Catalyst Required Cy5_N3->Reaction_Node DBCO_Biomolecule DBCO-Modified Biomolecule DBCO_Biomolecule->Reaction_Node Product CY5-Labeled Biomolecule (Stable Triazole Linkage) Reaction_Node->Product Spontaneous Reaction

Figure 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

Successful labeling with this compound azide requires careful preparation and execution. The following protocols provide a starting point for common applications.

Protocol 1: Stock Solution Preparation
  • Reagent Preparation : Allow the this compound azide powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolution : Dissolve the this compound azide in anhydrous DMSO or DMF to a stock concentration of 1–10 mM.[1] Sonication may be recommended to ensure complete dissolution.[1]

  • Aliquoting and Storage : Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C or -80°C, protected from light.[2][9] The solution is unstable and should be used promptly after preparation.[1]

Protocol 2: CuAAC Labeling of an Alkyne-Modified Protein
  • Prepare Click-Reaction Mix : In a microcentrifuge tube, prepare the click-reaction mixture. The final concentrations may need optimization, but a typical starting point is:

    • 100 µM Alkyne-modified protein in PBS.

    • 100 µM this compound azide (added from stock solution).[2]

    • 1 mM CuSO₄.

    • 5 mM Sodium Ascorbate (B8700270) (prepare fresh).[2]

    • 128 µM TBTA ligand (optional, but recommended).[2]

  • Reaction Incubation : Add the components in the order listed, vortexing gently after each addition. The copper and ascorbate should be added last. Incubate the reaction at room temperature for 30–60 minutes, protected from light.[1]

  • Purification : Remove unreacted this compound azide and reaction components from the labeled protein using a suitable method such as molecular sieve chromatography (e.g., Sephadex G-25 column), dialysis, or ultrafiltration.[1]

  • Verification : Confirm labeling by measuring the absorbance of the purified product at 280 nm (for protein) and ~646 nm (for Cy5).

Protocol 3: SPAAC Labeling of a DBCO-Modified Biomolecule
  • Prepare Biomolecule : Prepare the DBCO-functionalized target biomolecule in a suitable reaction buffer (e.g., PBS, pH 7.4).[1]

  • Add this compound Azide : Add this compound azide to the biomolecule solution. A 2 to 10-fold molar excess of the azide is often used. A typical starting concentration for the biomolecule is 1-10 µM.[1]

  • Reaction Incubation : Incubate the mixture for 30 minutes to 2 hours at room temperature or 37°C, protected from light.[1] Reaction times may vary depending on the specific reactants.

  • Purification : Purify the labeled biomolecule using the methods described in the CuAAC protocol to remove any unreacted dye.

Application Workflow: Cellular Imaging

This compound azide is frequently used to visualize biomolecules in cells. A common workflow involves metabolically labeling cells to introduce a bioorthogonal handle (e.g., an alkyne or DBCO group) onto a specific class of biomolecules (like glycans or proteins), followed by a click reaction with this compound azide.

Cellular_Labeling_Workflow Start Start: Culture Cells Metabolic_Labeling 1. Metabolic Labeling Incubate cells with an alkyne or DBCO-modified precursor (e.g., Ac4ManNAz) Start->Metabolic_Labeling Wash1 2. Wash Cells Remove excess precursor Metabolic_Labeling->Wash1 Fixation 3. Fix & Permeabilize (Optional) For intracellular targets Wash1->Fixation Click_Reaction 4. Click Reaction Incubate with this compound Azide (using CuAAC or SPAAC protocol) Fixation->Click_Reaction Wash2 5. Wash Cells Remove unbound this compound Click_Reaction->Wash2 Imaging 6. Fluorescence Imaging Confocal or fluorescence microscope (Ex: ~646 nm, Em: ~662 nm) Wash2->Imaging End End: Analyze Data Imaging->End

References

A Technical Guide to the Solubility of CY5-N3 in DMSO and Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of CY5-N3, a widely used azide-functionalized cyanine (B1664457) dye, in dimethyl sulfoxide (B87167) (DMSO) and various aqueous buffers. Understanding the solubility characteristics of this compound is critical for its effective use in a range of applications, including bioorthogonal labeling, fluorescence imaging, and drug development. This document outlines quantitative solubility data, detailed experimental protocols, and visual workflows to facilitate seamless integration of this compound into your research.

Core Concepts: Sulfonated vs. Non-Sulfonated this compound

A key factor influencing the solubility of this compound is the presence or absence of sulfonate groups. Non-sulfonated this compound exhibits poor solubility in aqueous solutions and requires the use of organic co-solvents for labeling reactions in aqueous environments.[1][2][] In contrast, sulfonated versions of this compound (sulfo-CY5-N3) are readily soluble in water, eliminating the need for organic solvents and reducing the risk of dye aggregation.[1][][4] This guide focuses on the more common non-sulfonated this compound, providing guidance on how to work with its limited aqueous solubility.

Quantitative Solubility Data

The solubility of non-sulfonated this compound is significantly higher in organic solvents compared to aqueous buffers. DMSO is the most recommended solvent for preparing high-concentration stock solutions.[5][6][7]

SolventReported SolubilityNotes
DMSO 20 mg/mL (27.07 mM)[5]100 mg/mL (135.33 mM)[6]Anhydrous DMSO is recommended for stock solution preparation. Sonication and warming may be required.[5][6]
DMF (Dimethylformamide) Soluble[5][7][8]Often used as an alternative to DMSO.
Dichloromethane Soluble[8]A less common solvent for biological applications.
Water & Aqueous Buffers Insoluble or very poorly soluble[8][9]Requires a co-solvent like DMSO for use in aqueous solutions.[2][7]

Note: The compound can be unstable in solution; it is recommended to prepare solutions fresh.[6][10] For long-term storage, aliquoted stock solutions in anhydrous DMSO should be stored at -20°C or -80°C in the dark.[5][6][10]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

A two-step process is typically required to prepare this compound for use in aqueous reaction mixtures.

1. Preparation of a High-Concentration Stock Solution in DMSO:

  • Materials: this compound powder, anhydrous DMSO.

  • Procedure:

    • Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.

    • Add a sufficient volume of anhydrous DMSO to the vial to achieve a desired stock concentration, typically between 1-10 mM.[5]

    • Vortex or sonicate the solution until the dye is completely dissolved. Gentle warming can also be applied.[6]

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.[5][6][10]

2. Preparation of a Working Solution in an Aqueous Buffer:

  • Materials: this compound stock solution in DMSO, desired aqueous buffer (e.g., PBS, HEPES, Tris-HCl, pH 7.2-7.4).[5]

  • Procedure:

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution into the aqueous buffer to the final desired working concentration (e.g., 0.1–10 µM).[5] It is crucial to add the DMSO stock solution to the aqueous buffer and not the other way around to prevent precipitation.

    • Ensure the final concentration of DMSO in the reaction mixture is low (typically <10%) to avoid adverse effects on biological samples.

    • Prepare the working solution fresh before each use for optimal results.[5][6]

General Protocol for Bioorthogonal Labeling with this compound

This compound is commonly used in click chemistry for labeling biomolecules. The two main types of click chemistry reactions are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol:

  • Prepare the alkyne-modified biomolecule in a suitable reaction buffer (e.g., PBS or Tris-HCl, pH 7.4).[5]

  • Add the this compound working solution to the reaction mixture.

  • Add the copper (I) catalyst. This is typically generated in situ by adding a copper (II) source like copper (II) sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate.[5] A copper ligand like TBTA may also be included to stabilize the copper (I) ion.

  • Incubate the reaction at room temperature for 30-60 minutes.[5]

  • Purify the labeled biomolecule to remove unreacted dye and catalyst using methods like size exclusion chromatography or dialysis.[5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol:

  • Prepare the strained alkyne (e.g., DBCO)-modified biomolecule in a suitable reaction buffer (e.g., PBS, pH 7.4).[5]

  • Add the this compound working solution to the reaction mixture.

  • Incubate the reaction at room temperature for 30 minutes to 2 hours.[5]

  • Purify the labeled biomolecule to remove unreacted dye.

Mandatory Visualizations

G Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A This compound Powder C Vortex/Sonicate/ Warm A->C B Anhydrous DMSO B->C D 1-10 mM Stock Solution C->D F Dilute Stock Solution D->F E Aqueous Buffer (e.g., PBS, pH 7.4) E->F G 0.1-10 µM Working Solution F->G

Preparation of this compound Stock and Working Solutions.

G Click Chemistry Labeling with this compound cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway A Alkyne-modified Biomolecule C Add Copper(I) Catalyst (CuSO4 + NaAsc) A->C B This compound B->C D Incubate 30-60 min C->D E Purify D->E F CY5-Labeled Biomolecule E->F G Strained Alkyne (DBCO)- modified Biomolecule I Mix G->I H This compound H->I J Incubate 0.5-2 hours I->J K Purify J->K L CY5-Labeled Biomolecule K->L

Overview of CuAAC and SPAAC Labeling Reactions.

References

Basic principles of using CY5-N3 in click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Principles of Using CY5-N3 in Click Chemistry

Introduction

This compound, also known as Sulfo-Cyanine5-azide, is a fluorescent dye featuring an azide (B81097) (-N3) functional group.[1][2] This structure makes it an ideal probe for "click chemistry," a class of reactions known for being rapid, selective, and high-yielding.[3][4][5] The CY5 fluorophore is a bright, far-red dye with excitation and emission maxima around 646 nm and 662 nm, respectively, making it well-suited for various biological imaging applications where minimizing background autofluorescence is critical.[2][6][]

This guide provides a comprehensive overview of the fundamental principles and methodologies for utilizing this compound in the two most prominent forms of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These bioorthogonal reactions allow for the precise covalent labeling of biomolecules in complex environments, including live cells.[8][9][10]

Core Principles and Reaction Mechanisms

The utility of this compound in click chemistry stems from the ability of its azide group to form a stable triazole ring by reacting with an alkyne. This cycloaddition can be achieved through two primary pathways.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the classic example of click chemistry, involving the reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions.[3][11][] This reaction is highly efficient and regioselective, exclusively producing the 1,4-disubstituted triazole isomer.[5][8]

Mechanism: The process begins with the in situ reduction of a Copper(II) salt (e.g., CuSO₄) by a reducing agent, most commonly sodium ascorbate, to generate the active Cu(I) catalyst.[13] The Cu(I) ion then coordinates with the terminal alkyne, forming a copper acetylide intermediate. This complex readily reacts with the azide group of this compound to form a stable triazole linkage, regenerating the catalyst for subsequent cycles.[]

Key Considerations:

  • Kinetics: CuAAC reactions are known for their fast kinetics, often reaching completion in minutes to an hour at room temperature.[8][11]

  • Toxicity: The primary drawback of CuAAC for biological applications is the cytotoxicity of copper ions, which can damage biomolecules and affect cell viability.[3][8] The use of copper-chelating ligands, such as Tris(hydroxypropyltriazolyl)methylamine (THPTA), can mitigate this toxicity while simultaneously accelerating the reaction.[14]

CuAAC_Pathway cluster_catalyst Catalyst System CY5_N3 This compound (Azide) Reaction_Mix Reaction CY5_N3->Reaction_Mix Alkyne Alkyne-modified Biomolecule Alkyne->Reaction_Mix CuSO4 CuSO₄ (Cu²⁺) Cu1 Cu¹⁺ (Active Catalyst) CuSO4->Cu1 Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu1 Cu1->Reaction_Mix Catalysis Product CY5-labeled Biomolecule (1,4-Triazole Linkage) Reaction_Mix->Product

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a metal-free alternative to CuAAC that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[15][16][] The reaction is driven by the high ring strain of the cyclooctyne (B158145), which is released upon the [3+2] cycloaddition with an azide.[16][]

Mechanism: This reaction proceeds without the need for a catalyst. The inherent instability of the strained alkyne makes it highly reactive towards the azide of this compound. The components are simply mixed under physiological conditions, leading to the spontaneous formation of a stable triazole adduct.[10]

Key Considerations:

  • Bioorthogonality: The absence of a toxic metal catalyst makes SPAAC highly suitable for labeling molecules in living systems without perturbing their natural functions.[10][16]

  • Kinetics: While generally slower than CuAAC, the reaction rates for SPAAC are still sufficiently fast for most biological labeling applications, typically proceeding over 30 minutes to a few hours.[1][18] The choice of cyclooctyne can significantly influence the reaction kinetics.[16]

SPAAC_Pathway CY5_N3 This compound (Azide) Reaction_Mix Spontaneous Reaction (Metal-Free) CY5_N3->Reaction_Mix DBCO Strained Alkyne (e.g., DBCO, BCN) -modified Biomolecule DBCO->Reaction_Mix Product CY5-labeled Biomolecule (Triazole Linkage) Reaction_Mix->Product Ring-strain release Experimental_Workflow Start Start: Prepare Biomolecule (Alkyne or DBCO-modified) Prep_Dye Prepare this compound Working Solution Start->Prep_Dye Decision Choose Reaction Type Start->Decision Prep_Dye->Decision Prep_CuAAC Prepare CuAAC Catalyst Premix (CuSO₄, Ascorbate, Ligand) Decision->Prep_CuAAC CuAAC Run_SPAAC Incubate Reaction (0.5-2 hours, RT) Metal-Free Decision->Run_SPAAC SPAAC Run_CuAAC Incubate Reaction (30-60 min, RT) Prep_CuAAC->Run_CuAAC Purify Purify Labeled Product or Wash Cells Run_CuAAC->Purify Run_SPAAC->Purify Analyze Analysis (Fluorescence Microscopy, Gel Electrophoresis, etc.) Purify->Analyze End End Analyze->End

References

Understanding the Photophysical Properties of CY5-N3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY5-N3, also known as Sulfo-Cyanine5-azide, is a fluorescent dye widely utilized in biological research and drug development.[1][2] As a member of the cyanine (B1664457) dye family, it exhibits bright fluorescence in the far-red spectral region, a desirable characteristic that minimizes background autofluorescence from biological samples.[3] Its azide (B81097) functional group allows for its covalent attachment to a wide range of molecules via "click chemistry," making it a versatile tool for labeling and tracking biomolecules in living cells and other biological systems.[1] This technical guide provides an in-depth overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and a visual representation of its application in bioorthogonal labeling.

Core Photophysical Characteristics

This compound is valued for its high water solubility, which facilitates its use in aqueous environments for labeling proteins and oligonucleotides.[3] The key photophysical parameters of unconjugated this compound in an aqueous buffer are summarized in the table below. It is important to note that the fluorescence lifetime and quantum yield of cyanine dyes like Cy5 can change upon conjugation to biomolecules due to alterations in the dye's local environment and conformational freedom.[3][4]

Quantitative Photophysical Data

Photophysical ParameterValueUnit
Absorption Maximum (λ_abs_)~646nm
Emission Maximum (λ_em_)~662nm
Molar Extinction Coefficient (ε)~250,000 - 271,000M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ_F_)~0.2 - 0.28-
Fluorescence Lifetime (τ_F_)~1.0ns

(Data compiled from multiple sources. Values can vary depending on the solvent and local environment.)[3][5]

Experimental Protocols for Photophysical Characterization

The accurate determination of the photophysical properties of this compound is essential for its effective application in quantitative assays. The following sections outline standard experimental methodologies for measuring its key characteristics.

Determination of Absorption and Emission Maxima

Objective: To determine the wavelengths at which this compound maximally absorbs and emits light.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) in a quartz cuvette. The concentration should be low enough to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1 AU).[3]

  • Absorption Spectrum Acquisition: The absorption spectrum is recorded using a UV-Vis spectrophotometer over a wavelength range that encompasses the expected absorption of the dye (e.g., 500-750 nm). The wavelength at which the highest absorbance is observed is the absorption maximum (λ_abs_).

  • Emission Spectrum Acquisition: The fluorescence emission spectrum is recorded using a spectrofluorometer. The sample is excited at its absorption maximum (λ_abs_), and the emission is scanned over a longer wavelength range (e.g., 650-800 nm). The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_em_).

Molar Extinction Coefficient Determination

Objective: To quantify the light-absorbing capacity of this compound at a specific wavelength.

Methodology:

  • The Beer-Lambert law (A = εcl) is employed, where A is the absorbance, ε is the molar extinction coefficient, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[3]

  • A series of this compound solutions of known concentrations are prepared.

  • The absorbance of each solution is measured at the absorption maximum (λ_abs_).

  • A plot of absorbance versus concentration is generated. The slope of the resulting linear fit corresponds to the molar extinction coefficient (ε).[3]

Fluorescence Quantum Yield Determination

Objective: To determine the efficiency of the fluorescence process.

Methodology:

  • Standard Selection: A fluorescent standard with a known quantum yield and spectral properties that overlap with this compound is chosen (e.g., Cresyl Violet in methanol).[3]

  • Absorbance Matching: The concentrations of the this compound solution and the standard solution are adjusted to have a low and identical absorbance (< 0.1) at the same excitation wavelength to minimize inner filter effects.[3]

  • Fluorescence Spectra Acquisition: The fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).[3]

  • Calculation: The quantum yield of this compound (Φ_sample_) is calculated using the following equation: Φ_sample_ = Φ_std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (η_sample_² / η_std_²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the this compound solution and the standard solution, respectively.

Fluorescence Lifetime Determination

Objective: To measure the average time this compound remains in its excited state before returning to the ground state.

Methodology:

  • Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the most common technique used for this measurement. A TCSPC system consists of a pulsed light source (e.g., a picosecond laser), a sensitive detector, and timing electronics.[3]

  • Measurement Principle: The sample is excited by a short pulse of light. The time between the excitation pulse and the detection of the first emitted photon is recorded. This process is repeated many times to build a histogram of photon arrival times, which represents the fluorescence decay profile.[3]

  • Data Analysis: The fluorescence decay data is fitted to an exponential decay model to determine the fluorescence lifetime (τ_F_).

Experimental Workflows and Applications

This compound is a key reagent in bioorthogonal chemistry, particularly in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These "click chemistry" reactions enable the specific labeling of biomolecules that have been metabolically, enzymatically, or chemically modified to contain a complementary alkyne or strained alkyne functional group.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Workflow

The following diagram illustrates a typical workflow for labeling a target biomolecule with this compound using the CuAAC reaction.

CuAAC_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Target Target Biomolecule (with alkyne group) Mix Mix Components Target->Mix CY5_N3 This compound Solution CY5_N3->Mix Reagents Cu(I) Catalyst (e.g., CuSO4 + Sodium Ascorbate) Reagents->Mix Incubate Incubate (Room Temperature) Mix->Incubate Purify Purify Labeled Biomolecule (e.g., Chromatography, Dialysis) Incubate->Purify Analyze Analyze (e.g., Fluorescence Microscopy, Flow Cytometry) Purify->Analyze

Diagram of the CuAAC labeling workflow.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Workflow

SPAAC offers an alternative, copper-free method for labeling, which is particularly advantageous for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts.

SPAAC_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Target Target Biomolecule (with strained alkyne, e.g., DBCO) Mix Mix Components Target->Mix CY5_N3 This compound Solution CY5_N3->Mix Incubate Incubate (Physiological Conditions) Mix->Incubate Wash Wash to Remove Unbound Dye Incubate->Wash Analyze Analyze (e.g., Live-Cell Imaging) Wash->Analyze

Diagram of the SPAAC labeling workflow.

Conclusion

This compound is a powerful fluorescent probe with favorable photophysical properties for a wide range of applications in research and drug development. Its far-red emission minimizes background interference, and its azide functionality allows for specific labeling of biomolecules through click chemistry. A thorough understanding of its photophysical characteristics and the experimental methods to determine them is crucial for obtaining reliable and quantitative data. The provided experimental workflows for CuAAC and SPAAC offer a starting point for researchers to implement this compound in their specific labeling and imaging experiments.

References

An In-depth Technical Guide to CY5-N3 for Labeling Proteins and Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of CY5-N3 (Sulfo-Cyanine5-azide), a versatile fluorescent dye widely used for the specific labeling of biomolecules. Below, you will find its chemical and physical properties, detailed experimental protocols for labeling proteins and nucleic acids, and a comparative analysis of the two primary click chemistry methods employed: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

Core Properties of this compound

This compound is a bright, far-red fluorescent dye functionalized with an azide (B81097) group. This azide moiety allows for its covalent attachment to biomolecules containing a terminal alkyne or a strained cyclooctyne (B158145) via "click chemistry." The sulfo-cyanine5 core provides excellent water solubility and brightness, making it a popular choice for a variety of applications in biological research and drug development.[1][] Its fluorescence in the far-red spectrum is advantageous due to reduced autofluorescence from biological samples, leading to an improved signal-to-noise ratio in imaging applications.[3][4]

PropertyValueReference
Molecular Formula C35H43N6KO7S2[5]
Molecular Weight 762.98 g/mol [5]
Excitation Maximum (λex) 646 nm[5][6][7]
Emission Maximum (λem) 662 nm[5][6][7]
Molar Extinction Coefficient (ε) 271,000 M⁻¹cm⁻¹[5][6][]
Fluorescence Quantum Yield (Φ) 0.28[5][6][]
Solubility High in water, DMSO, DMF[5][9]

Labeling Chemistries: CuAAC vs. SPAAC

The azide group of this compound enables its conjugation to alkyne-modified biomolecules through two main click chemistry pathways. The choice between these methods depends on the specific experimental requirements, particularly the sensitivity of the biological system to copper.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reference
Reaction Partners This compound + Terminal AlkyneThis compound + Strained Cyclooctyne (e.g., DBCO, BCN)[10][11][12]
Catalyst Copper(I)None (Copper-free)[12][13]
Reaction Kinetics Very fast (minutes to 1 hour)Fast (typically under 1 hour)[13][14]
Biocompatibility Potentially cytotoxic due to copper catalystHighly biocompatible, suitable for live-cell and in vivo imaging[12][13]
Reaction Yield Generally highHigh[9][15]

Experimental Protocols

The following sections provide detailed methodologies for labeling proteins and nucleic acids with this compound using both CuAAC and SPAAC reactions.

Protein Labeling

Proteins must first be functionalized with an alkyne or strained cyclooctyne group. This is typically achieved by reacting the protein with an NHS ester or maleimide (B117702) derivative of the corresponding alkyne.

Workflow for Protein Labeling with this compound

cluster_prep Preparation cluster_label Labeling Reaction cluster_purify Purification cluster_char Characterization p_prep Protein Preparation (Amine-free buffer, pH 8.5-9.0) labeling Incubate Protein + this compound (Room temp, 1 hour, protected from light) p_prep->labeling dye_prep This compound Stock Solution (1-10 mM in DMSO/DMF) dye_prep->labeling purify Purification (Spin column, SEC, or dialysis) labeling->purify dol Determine Degree of Labeling (DOL) (Spectrophotometry at 280 nm and 650 nm) purify->dol

General workflow for protein labeling and purification.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling [4][7]

  • Protein Preparation: Ensure the alkyne-modified protein is in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.[16]

  • Reagent Preparation:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare stock solutions of:

      • 10 mM CuSO₄ in water.

      • 50 mM Sodium Ascorbate (B8700270) in water (prepare fresh).

      • 30 mM TBTA or other copper-chelating ligand in DMSO.

  • Labeling Reaction:

    • To the protein solution, add the this compound stock solution to a final concentration of 100 µM.

    • Add the TBTA ligand to a final concentration of 128 µM.

    • Add CuSO₄ to a final concentration of 0.1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate at room temperature for 1 hour, protected from light.

  • Purification: Remove excess dye and reaction components using a spin column, size-exclusion chromatography (SEC), or dialysis.[17]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and 650 nm.[18][19]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling [14][15]

  • Protein Preparation: Ensure the DBCO-modified protein is in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 3-5 molar excess of the this compound stock solution to the DBCO-modified protein solution.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the labeled protein as described for the CuAAC protocol.

  • Characterization: Determine the DOL as described for the CuAAC protocol.

Nucleic Acid Labeling

Nucleic acids (DNA or RNA) must be synthesized or modified to contain an alkyne or strained cyclooctyne group. This is often achieved by incorporating a modified phosphoramidite (B1245037) during solid-phase synthesis.

Workflow for Oligonucleotide Labeling with this compound

cluster_prep Preparation cluster_label Labeling Reaction cluster_purify Purification cluster_char Analysis oligo_prep Oligonucleotide Preparation (Dissolve in amine-free buffer) labeling Incubate Oligo + this compound (Room temp, 1-3 hours, protected from light) oligo_prep->labeling dye_prep This compound Stock Solution (10-20 mg/mL in DMSO/DMF) dye_prep->labeling purify Purification (Ethanol precipitation, HPLC, or gel filtration) labeling->purify analysis Analysis (Spectrophotometry, Gel Electrophoresis) purify->analysis

General workflow for oligonucleotide labeling and analysis.

Protocol 3: CuAAC for Nucleic Acid Labeling

  • Nucleic Acid Preparation: Dissolve the alkyne-modified oligonucleotide in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) to a concentration of 0.3-0.8 mM.[20]

  • Reagent Preparation: Prepare stock solutions as described in Protocol 1.

  • Labeling Reaction:

    • Combine the oligonucleotide solution with a 5- to 15-fold molar excess of this compound.[20]

    • Add the copper catalyst and ligand as described in Protocol 1.

    • Incubate at room temperature for 1-3 hours, protected from light.[20]

  • Purification: Purify the labeled oligonucleotide by ethanol (B145695) precipitation, HPLC, or gel filtration.[20]

  • Analysis: Confirm labeling by spectrophotometry and/or gel electrophoresis.

Protocol 4: SPAAC for Nucleic Acid Labeling [21]

  • Nucleic Acid Preparation: Dissolve the DBCO-modified oligonucleotide in water or a suitable buffer.

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO.

  • Labeling Reaction:

    • Add the this compound solution to the DBCO-oligonucleotide solution.

    • Incubate at room temperature overnight, protected from light.

  • Purification: Remove unreacted dye by desalting (e.g., using a gel filtration column).

  • Analysis: Analyze the labeled product as described for the CuAAC protocol.

Applications in Research and Drug Development

The bright and photostable fluorescence of this compound, combined with the specificity of click chemistry, makes it a powerful tool for a wide range of applications:

  • Fluorescence Microscopy: Visualize the localization and trafficking of labeled proteins and nucleic acids in fixed and living cells.[7][22]

  • Flow Cytometry: Quantify cell populations based on the presence of a labeled biomolecule.

  • In Vivo Imaging: Track the biodistribution of labeled molecules in small animal models due to the deep tissue penetration of far-red light.[14]

  • Förster Resonance Energy Transfer (FRET): Use as an acceptor in FRET-based assays to study molecular interactions.[]

  • Super-Resolution Microscopy: The photoswitchable properties of cyanine (B1664457) dyes like Cy5 make them suitable for techniques such as STORM (Stochastic Optical Reconstruction Microscopy).

Concluding Remarks

This compound is a highly effective and versatile fluorescent probe for the specific labeling of proteins and nucleic acids. The choice between CuAAC and SPAAC labeling methodologies should be guided by the specific requirements of the experiment, with SPAAC being the preferred method for live-cell and in vivo applications where copper toxicity is a concern. The detailed protocols and comparative data provided in this guide will assist researchers in optimizing their labeling strategies and achieving high-quality, reproducible results in their research and drug development endeavors.

References

The Dawn of Synthetic Color: A Technical Guide to the Initial Studies and Discovery of Cyanine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mid-19th century marked a revolutionary period in synthetic organic chemistry, giving birth to a class of compounds that would not only transform the world of color but also lay the groundwork for modern advancements in fluorescence imaging, diagnostics, and photodynamic therapy. This in-depth technical guide explores the initial studies and discovery of cyanine (B1664457) dyes, focusing on the seminal work of C.H. Greville Williams and Hermann Wilhelm Vogel. We will delve into the core chemistry of the first cyanine synthesis, the groundbreaking discovery of dye sensitization in photography, and the early, albeit limited, understanding of their photophysical properties. This document serves as a comprehensive resource, providing detailed experimental protocols derived from historical accounts and summarizing the sparse quantitative data available from that era.

The First Synthesis of a Cyanine Dye: Williams' "Quinoline Blue"

The journey into the vibrant world of cyanine dyes began in 1856 with the work of English chemist Charles Hanson Greville Williams. While investigating the derivatives of quinoline (B57606), which he obtained from the distillation of cinchonine (B1669041) (an alkaloid from cinchona bark), Williams serendipitously synthesized the first-ever cyanine dye. He named the brilliantly colored compound "Quinoline Blue."[1]

Experimental Protocol: Synthesis of "Quinoline Blue"

The following protocol is a reconstruction of C.H. Greville Williams' 1856 synthesis based on available historical records. It is important to note that the purity of reagents and the precision of measurements in that era were not as controlled as they are today.

Objective: To synthesize "Quinoline Blue" (a monomethine cyanine dye).

Materials:

  • Quinoline (obtained from the distillation of cinchonine)

  • Amyl iodide

  • Ammonia (B1221849) solution (of unspecified concentration)

  • Silver oxide (for purification)

  • Heating apparatus (e.g., oil bath, sand bath)

  • Distillation apparatus

  • Reaction vessel

Procedure:

  • Preparation of Quinoline: Quinoline was first isolated by the distillation of cinchonine with potassium hydroxide.

  • Quaternization of Quinoline: The crude quinoline was heated with amyl iodide. This reaction formed a quaternary ammonium (B1175870) salt, N-amylquinolinium iodide. The exact temperature and duration of this heating step were not specified in early accounts.

  • Formation of the Cyanine Dye: An excess of ammonia solution was added to the heated mixture of N-amylquinolinium iodide. This resulted in the formation of a "magnificent blue color," which Williams termed "Quinoline Blue."[1] The reaction involves the condensation of two quinoline moieties, linked by a single methine bridge at the 2-position.

  • Purification (as noted by Williams): Williams observed that heating quinolinium salts with silver oxide also produced intense colors. This suggests a potential purification step or an alternative method for driving the condensation reaction.

Chemical Reaction Pathway

The synthesis of "Quinoline Blue" can be depicted as a two-step process: the quaternization of quinoline followed by a base-catalyzed condensation.

G start Start coat Coat Glass Plate with Iodized Collodion start->coat sensitize Immerse in Silver Nitrate Bath coat->sensitize dye Bathe in Dye Solution (e.g., Coralline) sensitize->dye expose Expose Plate in Camera dye->expose develop Develop with Pyrogallic Acid expose->develop fix Fix with Sodium Thiosulfate develop->fix wash Wash with Water fix->wash end End wash->end

References

Methodological & Application

Application Notes and Protocols for CY5-N3 Labeling of Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The labeling of biomolecules in their native environment within living cells is a powerful tool for studying dynamic cellular processes. Bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes, has emerged as a key technology in this field.[][2] One of the most widely used bioorthogonal reactions is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), also known as copper-free click chemistry.[][2][3] This reaction involves the covalent ligation of a strained cyclooctyne (B158145) and an azide (B81097) to form a stable triazole linkage.[2]

CY5-N3 (Sulfo-Cyanine5-azide) is a cell-permeable fluorescent dye containing an azide group, with excitation and emission maxima of approximately 646 nm and 662 nm, respectively.[4][5][6][7] Its utility in live-cell imaging stems from its ability to participate in bioorthogonal reactions.[4][5] The protocol described herein focuses on the use of this compound for labeling live cells via the SPAAC reaction. This method avoids the cellular toxicity associated with the copper catalysts required for the conventional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8]

The general strategy involves two steps. First, a biomolecule of interest is metabolically or genetically tagged with a strained alkyne, such as dibenzocyclooctyne (DBCO).[3][9] Second, the cells are treated with this compound, which specifically reacts with the alkyne-tagged biomolecule, resulting in fluorescent labeling. This approach has been successfully used to label a variety of biomolecules, including proteins and glycans, in living cells.[3][10]

Data Presentation

The following table summarizes typical quantitative parameters for this compound labeling and related bioorthogonal reactions in live cells. Note that optimal conditions may vary depending on the cell type, the specific biomolecule being targeted, and the chosen strained alkyne.

ParameterValueContextSource
This compound Stock Solution Concentration1–10 mMIn anhydrous DMSO or DMF[11]
This compound Working Solution Concentration0.1–10 µMFor SPAAC labeling[11]
This compound Working Solution Concentration100 µMGeneral preparation[4][6][7]
Incubation Time for SPAAC Labeling30 minutes to 2 hoursAt room temperature or 37 °C[11]
DBCO-modified Substrate Concentration (e.g., Ac4ManDBCO)20 µMFor metabolic labeling of LS174T cells[12]
Incubation Time for Metabolic Labeling3 daysFor Ac4ManDBCO in LS174T cells[12]
DBCO-Cy5 Incubation Time30 minutesFor detecting metabolically labeled cells[12]

Experimental Protocols

This section provides a generalized protocol for labeling live cells with this compound using SPAAC. This protocol assumes that the target biomolecules have been functionalized with a DBCO group through metabolic labeling.

Materials

  • This compound (Sulfo-Cyanine5-azide)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • DBCO-functionalized metabolic precursor (e.g., Ac4ManDBCO for glycans)

  • Live cells of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~646 nm, Emission: ~662 nm)

Protocol Steps

1. Preparation of Reagents a. This compound Stock Solution (1-10 mM): Dissolve this compound in anhydrous DMSO. Aliquot and store at -20°C or -80°C, protected from light.[4][11] b. This compound Working Solution (0.1–10 µM): On the day of the experiment, dilute the this compound stock solution to the desired final concentration using pre-warmed serum-free cell culture medium or PBS. Prepare this solution fresh for each experiment.[11] c. DBCO-functionalized Precursor Stock Solution: Prepare a stock solution of the DBCO-functionalized metabolic precursor in an appropriate solvent (e.g., DMSO) according to the manufacturer's instructions.

2. Metabolic Labeling of Live Cells with DBCO a. Culture cells to the desired confluency in a suitable culture vessel (e.g., glass-bottom dish for imaging). b. Add the DBCO-functionalized metabolic precursor to the cell culture medium at a pre-determined optimal concentration (e.g., 20 µM Ac4ManDBCO). c. Incubate the cells for a period sufficient to allow for metabolic incorporation of the DBCO group (e.g., 24-72 hours).[12] The optimal incubation time should be determined empirically for each cell type and precursor. d. As a negative control, culture a separate batch of cells under the same conditions but without the DBCO-functionalized precursor.

3. This compound Labeling via SPAAC a. After the metabolic labeling period, gently aspirate the culture medium containing the DBCO precursor. b. Wash the cells two to three times with pre-warmed PBS to remove any unincorporated precursor. c. Add the freshly prepared this compound working solution to the cells. d. Incubate the cells for 30 minutes to 2 hours at 37°C, protected from light.[11] The optimal incubation time should be determined to maximize signal while minimizing background. e. After incubation, aspirate the this compound solution. f. Wash the cells two to three times with pre-warmed PBS to remove unbound this compound.[11]

4. Imaging a. After the final wash, add fresh, pre-warmed culture medium or PBS to the cells. b. Image the cells using a fluorescence microscope equipped with a filter set appropriate for Cy5.[11] c. The negative control cells (not treated with the DBCO precursor) should show minimal fluorescence, confirming the specificity of the labeling reaction.

Visualizations

CY5_N3_Labeling_Workflow Experimental Workflow for this compound Labeling of Live Cells cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis cell_culture 1. Plate and Culture Live Cells dbco_addition 2. Add DBCO-functionalized Precursor cell_culture->dbco_addition incubation 3. Incubate for Metabolic Incorporation dbco_addition->incubation wash1 4. Wash to Remove Excess Precursor incubation->wash1 cy5_addition 5. Add this compound Working Solution wash1->cy5_addition spaac_reaction 6. Incubate for SPAAC Reaction cy5_addition->spaac_reaction wash2 7. Wash to Remove Unbound this compound spaac_reaction->wash2 imaging 8. Live Cell Fluorescence Imaging wash2->imaging

Caption: Workflow for metabolic labeling and subsequent this compound labeling.

SPAAC_Mechanism Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism Reactants Biomolecule-DBCO This compound Product Labeled Biomolecule (Stable Triazole Linkage) Reactants->Product Covalent Bond Formation (No Catalyst)

Caption: The bioorthogonal SPAAC reaction for this compound labeling.

References

Application Notes and Protocols for CY5-N3 In Vivo Imaging in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY5-N3, a near-infrared (NIR) fluorescent dye functionalized with an azide (B81097) group, is a powerful tool for in vivo imaging in animal models. Its utility lies in its ability to participate in bioorthogonal "click chemistry" reactions, specifically with alkyne-modified molecules. This allows for the highly specific labeling and visualization of a wide array of biological entities and processes within a living organism. The emission of this compound in the NIR window (approximately 650-700 nm) is particularly advantageous for in vivo applications due to reduced tissue autofluorescence and deeper tissue penetration compared to visible light fluorophores, resulting in a higher signal-to-noise ratio.

This document provides a comprehensive guide to the use of this compound for in vivo imaging, including detailed experimental protocols, representative data, and visualizations of the underlying principles and workflows.

Core Principles: Bioorthogonal In Vivo Labeling

The primary application of this compound in vivo is centered around a two-step labeling strategy:

  • Metabolic or Targeted Introduction of an Alkyne Handle: An alkyne-functionalized molecule is introduced into the animal model. This can be achieved through various methods, such as:

    • Metabolic Labeling: Administering alkyne-modified metabolic precursors (e.g., sugars, amino acids, nucleosides) that are incorporated into newly synthesized biomolecules like glycoproteins, proteins, or DNA.[1]

    • Direct Conjugation: Using alkyne-modified antibodies, nanoparticles, or small molecules to target specific cells or tissues.

  • In Vivo Click Chemistry Reaction: Following the incorporation or localization of the alkyne handle, this compound is administered. The azide group of this compound reacts specifically with the alkyne group via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction.[2] This "click" reaction forms a stable triazole linkage, covalently attaching the fluorescent dye to the target of interest.

Applications in Preclinical Research

This methodology has broad applications in various research areas, including:

  • Oncology: Visualizing tumor growth, metastasis, and response to therapy by labeling cancer cells with altered metabolic profiles (e.g., increased glycolysis and glycosylation).[3]

  • Immunology: Tracking the migration and fate of immune cells in vivo.[2]

  • Drug Development: Assessing the biodistribution and target engagement of alkyne-modified drug candidates.

  • Cell Biology: Studying dynamic biological processes such as protein synthesis and post-translational modifications in a whole-animal context.

Experimental Protocols

Part 1: In Vivo Metabolic Labeling with an Alkyne Precursor (Example: Alkyne-Modified Sugar for Tumor Imaging)

This protocol describes the metabolic labeling of tumor cells in vivo using an alkyne-modified sugar, such as tetra-acetylated N-azidoacetylmannosamine (Ac4ManNAz) which is metabolized to an alkyne-bearing sialic acid.

Materials:

  • Animal model (e.g., tumor-bearing nude mice)

  • Alkyne-modified sugar (e.g., Ac4ManNAl)[1]

  • Sterile vehicle for injection (e.g., PBS, DMSO/saline mixture)

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment. For xenograft models, allow sufficient time for tumors to reach a suitable size (e.g., 50-100 mm³).

  • Reagent Preparation: Dissolve the alkyne-modified sugar in a biocompatible vehicle. The final concentration should be optimized based on the specific sugar and animal model, but a typical starting point is a dose of 300 mg/kg.[1]

  • Administration: Administer the alkyne-sugar solution to the animals. Intraperitoneal (i.p.) injection is a common route. For optimal labeling, daily injections for 3-7 consecutive days are often employed.[1]

  • Metabolic Incorporation: Allow time for the metabolic incorporation of the alkyne-sugar into the glycans of cells. The optimal duration will vary depending on the cell type and metabolic rate but is typically achieved within the 3-7 day administration period.

Part 2: this compound Administration and In Vivo Imaging

Materials:

  • This compound

  • Sterile, biocompatible solvent (e.g., anhydrous DMSO)

  • Sterile saline or PBS

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance). If necessary, remove fur from the area to be imaged using clippers or a depilatory cream to reduce light scattering.[4]

  • This compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Immediately before use, dilute the stock solution to the desired final concentration in sterile saline or PBS. Protect the solution from light.

  • Administration: Inject the this compound solution via the desired route. Intravenous (i.v.) tail vein injection is common for systemic distribution. The optimal dose will depend on the specific conjugate and application, but a starting point of 5 mg/kg can be used.[5]

  • In Vivo Imaging:

    • Place the anesthetized animal in the imaging chamber of the in vivo imaging system.

    • Acquire fluorescent images at various time points post-injection (e.g., 1, 6, 24, 48 hours) to determine the optimal imaging window for target accumulation and background clearance.[6]

    • Use appropriate excitation and emission filters for CY5 (Excitation: ~640 nm, Emission: ~660 nm).

  • Image Analysis: Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs. Quantify the fluorescence intensity, typically expressed as average radiant efficiency.

Part 3: Ex Vivo Biodistribution Analysis

Procedure:

  • Euthanasia and Tissue Harvesting: At the final imaging time point, euthanize the animal according to institutional guidelines.

  • Organ Dissection: Carefully dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, etc.).

  • Ex Vivo Imaging: Arrange the excised organs on a non-fluorescent surface and acquire a fluorescent image using the in vivo imaging system with the same settings as the in vivo scans.

  • Quantitative Analysis: Draw ROIs around each organ and quantify the fluorescence intensity. This data can be presented as average radiant efficiency per organ or normalized to the weight of the organ.[7]

Data Presentation

Quantitative data from in vivo imaging studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Representative Biodistribution of a this compound Labeled Nanoparticle in a Tumor-Bearing Mouse Model (Hypothetical Data)

OrganAverage Radiant Efficiency (p/s/cm²/sr) / (µW/cm²)% Injected Dose per Gram (%ID/g)
Tumor1.5 x 10⁸10.2 ± 2.5
Liver9.8 x 10⁷15.5 ± 3.1
Kidneys7.2 x 10⁷8.9 ± 1.8
Spleen4.1 x 10⁷5.3 ± 1.1
Lungs3.5 x 10⁷4.1 ± 0.9
Heart2.0 x 10⁷2.5 ± 0.6
Muscle1.2 x 10⁷1.8 ± 0.4

Note: These values are for illustrative purposes only and will vary significantly based on the specific alkyne-labeled molecule, the animal model, and the experimental conditions.

Table 2: Example Pharmacokinetic Parameters of a this compound Conjugate (Hypothetical Data)

ParameterValue
Half-life (t½) 6.2 hours
Cmax 15.8 µg/mL
Tmax 2 hours
AUC (0-t) 85.3 µg*h/mL

Note: Pharmacokinetic parameters are highly dependent on the size, charge, and nature of the molecule conjugated to this compound.

Mandatory Visualizations

experimental_workflow cluster_labeling Metabolic Labeling Phase cluster_imaging Imaging Phase cluster_analysis Analysis Phase animal_model Tumor-Bearing Animal Model alkyne_admin Administration of Alkyne-Sugar (e.g., daily i.p. injections for 3-7 days) animal_model->alkyne_admin incorporation Metabolic Incorporation of Alkyne (into tumor cell glycans) alkyne_admin->incorporation cy5n3_injection Intravenous Injection of this compound incorporation->cy5n3_injection Click Chemistry Reaction In Vivo invivo_imaging In Vivo NIR Fluorescence Imaging (at multiple time points) cy5n3_injection->invivo_imaging exvivo_imaging Ex Vivo Organ Imaging invivo_imaging->exvivo_imaging Terminal Endpoint data_quant Quantitative Biodistribution Analysis exvivo_imaging->data_quant

Caption: Workflow for in vivo tumor imaging using this compound.

signaling_pathway cluster_cell Cancer Cell Metabolism cluster_detection In Vivo Detection alkyne_sugar Alkyne-Modified Sugar (Administered to animal) sialic_acid_pathway Sialic Acid Biosynthetic Pathway alkyne_sugar->sialic_acid_pathway Uptake alkyne_glycan Alkyne-Labeled Sialoglycan sialic_acid_pathway->alkyne_glycan Metabolic Conversion & Incorporation cell_surface Cell Surface alkyne_glycan->cell_surface Trafficking to click_reaction In Vivo Click Reaction (SPAAC or CuAAC) cell_surface->click_reaction cy5n3 This compound (Azide) (Systemically Administered) cy5n3->click_reaction labeled_tumor CY5-Labeled Tumor Cell click_reaction->labeled_tumor nir_imaging NIR Fluorescence Imaging labeled_tumor->nir_imaging Signal Generation

References

Application Notes and Protocols for Copper-Catalyzed Click Chemistry (CuAAC) with CY5-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for covalently linking molecules.[1][2][3] This reaction's bio-orthogonality, reliability, and compatibility with aqueous environments make it an invaluable tool for bioconjugation, drug discovery, and materials science.[2][4][5] These application notes provide detailed protocols for the use of CY5-azide (CY5-N3), a bright, far-red fluorescent dye, in CuAAC reactions for labeling a variety of biomolecules.[6][7] The inherent specificity of the azide-alkyne reaction ensures that the CY5 dye is selectively conjugated to molecules bearing a terminal alkyne, minimizing off-target interactions.[2][5]

Sulfo-CY5 azide (B81097), a sulfonated and hydrophilic variant, is particularly well-suited for labeling delicate proteins that are prone to denaturation, as it can be used in purely aqueous conditions without the need for organic co-solvents.[8] The protocols outlined below are designed to be robust and adaptable for various research applications, from fluorescence microscopy to in vivo imaging.[9][10]

Reaction Principle

The CuAAC reaction involves the formation of a stable triazole linkage between an azide (this compound) and a terminal alkyne-modified biomolecule. This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[4][11][12] To enhance reaction efficiency and protect biomolecules from potential damage by reactive oxygen species, a copper-chelating ligand like Tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[11][12][13]

Core Reagents and Their Roles

ReagentRole in the Reaction
CY5-Azide (this compound) The fluorescent reporter molecule containing the azide functional group.
Alkyne-modified Biomolecule The target molecule (protein, nucleic acid, etc.) functionalized with a terminal alkyne for conjugation.
Copper(II) Sulfate (CuSO₄) The source of the copper catalyst.
Sodium Ascorbate A reducing agent that converts Cu(II) to the active Cu(I) catalytic species.[4][11]
THPTA or TBTA Ligand A chelating ligand that stabilizes the Cu(I) ion, accelerates the reaction, and protects biomolecules from oxidative damage.[4][11][13]
Buffer Maintains the optimal pH for the reaction and provides a suitable aqueous environment.
Aminoguanidine (optional) Prevents the modification of biomolecules by byproducts of ascorbate oxidation.[4][13]

Experimental Protocols

Protocol 1: General Labeling of Alkyne-Modified Biomolecules with this compound

This protocol provides a general framework for the CuAAC reaction. Optimal conditions may vary depending on the specific biomolecule and experimental goals.

Materials:

  • Alkyne-modified biomolecule

  • This compound (stock solution in DMSO or water for sulfo-CY5)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM or 300 mM in water)[3][14]

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound in the desired molar ratio in the reaction buffer.

  • Add the THPTA ligand solution to the mixture.

  • Add the CuSO₄ solution to the mixture and vortex briefly.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[12]

  • Protect the reaction from light and incubate at room temperature for 30 minutes to 1 hour, or as optimized.[4][12]

  • The labeled biomolecule is now ready for purification.

Example Reaction Setup (50 µL total volume):

ComponentStock ConcentrationVolume to AddFinal Concentration
Alkyne-Biomolecule1 mM5 µL100 µM
This compound10 mM1.5 µL300 µM (3x excess)
Reaction Buffer10x5 µL1x
THPTA100 mM0.5 µL1 mM
CuSO₄20 mM0.5 µL200 µM
Sodium Ascorbate100 mM2.5 µL5 mM
Nuclease-free Water-35 µL-
Protocol 2: Labeling of Proteins in Cell Lysates

This protocol is adapted for labeling metabolically incorporated alkyne-containing amino acids in proteins within a complex cell lysate.

Materials:

  • Cell lysate containing alkyne-modified proteins

  • This compound

  • Reaction components as listed in Protocol 1

Procedure:

  • To your cell lysate (e.g., in RIPA buffer), add the this compound stock solution.

  • Sequentially add the THPTA solution and the CuSO₄ solution, vortexing briefly after each addition.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[12]

  • Protect the reaction from light and incubate for 30 minutes at room temperature.[12]

  • The proteins in the lysate are now labeled and ready for downstream analysis such as SDS-PAGE and in-gel fluorescence scanning.

Purification of CY5-Labeled Biomolecules

The removal of unreacted this compound is crucial for accurate downstream applications.[6] The choice of purification method depends on the size and properties of the labeled biomolecule.[6]

Purification MethodPrincipleBest Suited For
Spin Column Chromatography Size exclusion; separates labeled biomolecule from smaller, unreacted dye.[6]Rapid purification of small sample volumes of proteins and nucleic acids.[6]
Size-Exclusion Chromatography (SEC) Separation based on molecular size.High-resolution purification of proteins and other macromolecules.
Dialysis Diffusion-based separation through a semi-permeable membrane.Purification of larger proteins and removal of salts.[6]
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on various physical/chemical properties.High-purity applications and analysis of labeling efficiency.[15]
Polyacrylamide Gel Electrophoresis (PAGE) Separation based on size and charge, followed by gel extraction.[16]Purification of labeled nucleic acids and proteins.[16]

Quality Control: Degree of Labeling (DOL)

After purification, it is important to determine the average number of dye molecules conjugated to each biomolecule, known as the Degree of Labeling (DOL).[6] An optimal DOL for CY5 is typically between 2 and 4 to maximize fluorescence without causing self-quenching.[6] The DOL can be calculated using spectrophotometric measurements of the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum, ~646 nm for CY5).

Diagrams

CuAAC_Reaction_Scheme cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Biomolecule_Alkyne Biomolecule-Alkyne Labeled_Biomolecule CY5-Labeled Biomolecule (Triazole Linkage) Biomolecule_Alkyne->Labeled_Biomolecule CY5_N3 This compound CY5_N3->Labeled_Biomolecule CuSO4 CuSO₄ (Cu²⁺) Cu_I Cu⁺ CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Labeled_Biomolecule Catalysis Ligand THPTA/TBTA Ligand->Cu_I Stabilization

Caption: General scheme of the CuAAC reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Reagent_Prep Prepare Stock Solutions (this compound, CuSO₄, THPTA, Ascorbate) Mixing Combine Reactants: Biomolecule, this compound, THPTA, CuSO₄ Reagent_Prep->Mixing Sample_Prep Prepare Alkyne-Modified Biomolecule Sample_Prep->Mixing Initiation Initiate with Sodium Ascorbate Mixing->Initiation Incubation Incubate at RT (30-60 min) Initiation->Incubation Purification Purify Labeled Product (e.g., Spin Column) Incubation->Purification QC Quality Control (e.g., Determine DOL) Purification->QC Application Downstream Application (e.g., Imaging, Assay) QC->Application

Caption: Experimental workflow for this compound labeling.

References

Application Notes and Protocols for Optimal Cell Labeling with CY5-N3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CY5-N3 (Sulfo-Cyanine5-azide) is a bright, far-red fluorescent dye functionalized with an azide (B81097) group.[1][2] With an excitation maximum at approximately 646 nm and an emission maximum at 662 nm, it is well-suited for a variety of fluorescence imaging applications, including confocal microscopy and flow cytometry.[1][3][4] Its cell-permeable nature allows for the labeling of intracellular targets in live cells.[1][5][6]

This compound is primarily utilized in bioorthogonal "click chemistry" reactions, which are highly specific and efficient chemical transformations that can occur in complex biological environments without interfering with native biochemical processes.[2][7] This allows for the precise labeling of target biomolecules that have been metabolically, genetically, or enzymatically engineered to contain a complementary reactive group, such as an alkyne or a strained cyclooctyne (B158145).

This document provides detailed protocols for two primary click chemistry labeling strategies using this compound:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction that requires a copper(I) catalyst to ligate the this compound to a terminal alkyne-modified biomolecule.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne derivative, such as dibenzocyclooctyne (DBCO), for conjugation.[8][9] This method is often preferred for live-cell imaging to avoid copper-induced cytotoxicity.[3]

Data Presentation: Reagent Concentrations

Optimal labeling depends on several factors, including cell type, the abundance of the target molecule, and the specific click chemistry method employed. The following tables provide recommended starting concentrations for key reagents. Further optimization may be required for specific experimental contexts.

Table 1: this compound Stock and Working Solutions

ParameterConcentrationSolventStorage Conditions
Stock Solution 1–10 mMAnhydrous DMSO or DMFStore at -20°C or -80°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.[3]
Working Solution 0.1–100 µMPre-warmed serum-free media or buffer (e.g., PBS, HEPES)Prepare fresh before each use.[3]

Table 2: Recommended Reagent Concentrations for CuAAC Labeling

ReagentRecommended Starting ConcentrationRangePurpose
This compound 100 µM10–100 µMFluorescent azide probe
Copper(II) Sulfate (CuSO₄) 0.1 mM50–200 µMCopper catalyst precursor[1]
Reducing Agent (e.g., Sodium Ascorbate) 5 mM1–5 mMReduces Cu(II) to the active Cu(I) state[1]
Copper Ligand (e.g., TBTA) 128 µM100–500 µMProtects Cu(I) from oxidation and improves reaction efficiency[1]

Table 3: Recommended Reagent Concentrations for SPAAC Labeling

ReagentRecommended Starting ConcentrationRangePurpose
This compound 5 µM1–10 µMFluorescent azide probe[3]
Strained Alkyne Probe (e.g., DBCO-modified molecule) VariesVariesThe target molecule for labeling. Concentration depends on the specific experiment.

Experimental Protocols

Note: These protocols assume that the target cells have been pre-treated to incorporate the necessary alkyne or DBCO functional groups onto the biomolecule of interest (e.g., through metabolic labeling with an azide-modified sugar).[9][10]

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol is suitable for fixed cells or applications where potential copper toxicity is not a major concern.

Materials:

  • This compound Stock Solution (10 mM in DMSO)

  • Copper(II) Sulfate (CuSO₄) Stock Solution (10 mM in water)

  • Sodium Ascorbate Stock Solution (100 mM in water, prepare fresh)

  • TBTA Stock Solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash Buffer (PBS)

Methodology:

  • Cell Preparation:

    • Culture cells on coverslips or in imaging plates to the desired confluency.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • If labeling intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS for 5 minutes each.

  • Click Reaction Cocktail Preparation (Prepare immediately before use):

    • For a 1 mL final volume, combine the following in order:

      • 827 µL PBS

      • 10 µL CuSO₄ Stock Solution (Final concentration: 100 µM)

      • 13 µL TBTA Stock Solution (Final concentration: 128 µM)

      • 10 µL this compound Stock Solution (Final concentration: 100 µM)

      • 50 µL fresh Sodium Ascorbate Stock Solution (Final concentration: 5 mM)

    • Vortex briefly to mix.

  • Labeling Reaction:

    • Remove the final wash buffer from the cells.

    • Add the click reaction cocktail to the cells, ensuring they are completely covered.

    • Incubate for 30–60 minutes at room temperature, protected from light.[3]

  • Washing and Imaging:

    • Remove the reaction cocktail.

    • Wash the cells three times with PBS for 5 minutes each to remove unreacted reagents.[3]

    • Mount the coverslip with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with filter sets appropriate for Cy5 (Excitation ~646 nm, Emission ~662 nm).[3]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling for Live Cells

This protocol is ideal for live-cell imaging as it avoids the use of cytotoxic copper.

Materials:

  • This compound Stock Solution (1 mM in DMSO)

  • Live-cell imaging medium (e.g., serum-free, phenol (B47542) red-free medium or HBSS)

  • Wash Buffer (e.g., warm PBS or imaging medium)

Methodology:

  • Cell Preparation:

    • Culture cells on imaging-compatible plates or dishes. Ensure cells are healthy and have been properly incubated with the DBCO-functionalized molecule.

  • This compound Working Solution Preparation:

    • Dilute the this compound stock solution to a final working concentration of 1–10 µM in pre-warmed live-cell imaging medium.[3] For example, to make 1 mL of 5 µM working solution, add 5 µL of 1 mM stock solution to 995 µL of medium.

  • Labeling Reaction:

    • Aspirate the culture medium from the cells.

    • Add the this compound working solution to the cells.

    • Incubate for 30 minutes to 2 hours at 37°C in a cell culture incubator, protected from light.[3] The optimal incubation time should be determined empirically.

  • Washing and Imaging:

    • Remove the labeling solution.

    • Wash the cells two to three times with warm wash buffer to reduce background fluorescence.[3]

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image immediately using a live-cell imaging microscope equipped with appropriate environmental controls (37°C, 5% CO₂) and Cy5 filter sets.

Visualizations

Signaling Pathways and Workflows

CuAAC_Workflow cluster_prep Cell Preparation cluster_reagents Reagent Preparation cluster_reaction Labeling and Imaging cell_culture Culture Cells with Alkyne Substrate fixation Fix with 4% PFA cell_culture->fixation permeabilization Permeabilize (optional) fixation->permeabilization incubation Incubate Cells with Cocktail (30-60 min) permeabilization->incubation cocktail Prepare Click Cocktail: - this compound - CuSO₄ - Sodium Ascorbate - TBTA cocktail->incubation wash Wash Cells (3x with PBS) incubation->wash imaging Fluorescence Imaging (Ex: ~646nm, Em: ~662nm) wash->imaging

Caption: Experimental workflow for this compound labeling using CuAAC click chemistry.

SPAAC_Workflow cluster_prep Cell Preparation cluster_reagents Reagent Preparation cluster_reaction Labeling and Imaging cell_culture Culture Live Cells with DBCO Substrate incubation Incubate Live Cells with this compound (30-120 min) cell_culture->incubation working_sol Prepare this compound Working Solution (1-10 µM in media) working_sol->incubation wash Wash Cells with Warm Media incubation->wash imaging Live-Cell Imaging (Ex: ~646nm, Em: ~662nm) wash->imaging

Caption: Experimental workflow for live-cell this compound labeling using SPAAC.

Click_Chemistry_Principle cluster_reactants Reactants cluster_catalyst Condition cluster_product Product biomolecule Biomolecule-Alkyne cy5 This compound catalyst Cu(I) Catalyst (for CuAAC) or Ring Strain (for SPAAC) product CY5-Labeled Biomolecule catalyst->product Click Reaction

Caption: Principle of bioorthogonal click chemistry for fluorescent labeling.

References

Metabolic Labeling of Cells with CY5-N3 Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique for the visualization and analysis of biomolecules in living cells. This method involves the introduction of a precursor molecule containing a bioorthogonal chemical reporter, such as an azide (B81097) group, into a cellular metabolic pathway. The cells' own machinery then incorporates this modified precursor into newly synthesized biomolecules like proteins, glycans, or nucleic acids. Subsequent detection is achieved through a highly specific and efficient bioorthogonal reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), with a probe molecule.

This application note provides detailed protocols for the metabolic labeling of mammalian cells using azide-functionalized precursors and subsequent detection with CY5-N3 (Sulfo-Cyanine5-azide), a bright, far-red fluorescent dye. The incorporation of an azide-modified precursor, such as an unnatural sugar, followed by click chemistry with this compound, enables the fluorescent labeling of the target biomolecules for a variety of downstream applications, including fluorescence microscopy, flow cytometry, and western blotting. This technique is instrumental in studying cellular processes, tracking biomolecule dynamics, and identifying potential drug targets.

Principle of the Method

The metabolic labeling of cellular biomolecules with this compound is a two-step process. First, cells are incubated with a precursor molecule that has been chemically modified to contain an azide (-N3) group. For example, to label glycoproteins, an azide-modified monosaccharide like N-azidoacetylmannosamine (Ac4ManNAz) is used. The cells' metabolic pathways process this unnatural sugar and incorporate it into nascent glycans.

In the second step, the azide-labeled biomolecules are detected by a click chemistry reaction with a CY5-functionalized probe. This compound is an azide-containing fluorescent dye; for the click reaction to occur with the azide-labeled biomolecule, a complementary alkyne-functionalized probe would be needed. However, the more common approach, and the one detailed here, is to use a precursor with an alkyne group and then react it with this compound. For the purpose of this application note, we will focus on the use of an azide-containing precursor and a dibenzocyclooctyne (DBCO)-functionalized CY5 dye (DBCO-Cy5) for the copper-free SPAAC reaction, which is preferred for live-cell imaging due to the cytotoxicity of copper catalysts.

Data Presentation

Table 1: Recommended Concentrations of Azide-Modified Precursors for Metabolic Labeling
Precursor MoleculeTarget BiomoleculeCell LineRecommended ConcentrationIncubation TimeReference
Ac4ManNAzSialoglycansA54910 µM3 days[1][2]
Ac4ManNAzSialoglycansLS174T50 µM3 days[3]
Ac4ManNAzSialoglycansVarious20 - 100 µM1 - 3 days[4]

Note: The optimal concentration and incubation time should be empirically determined for each cell line and experimental condition to balance labeling efficiency with potential effects on cell physiology. Treatment with 50 µM Ac4ManNAz has been shown to reduce some cellular functions, while 10 µM had a lesser effect while still providing sufficient labeling.[1][2]

Table 2: Quantitative Analysis of Labeling Efficiency
Cell LinePrecursor & ConcentrationDetection MethodResultReference
A54910 µM Ac4ManNAzFlow Cytometry with DBCO-Cy5Sufficient fluorescence for cell tracking[1][2][5]
LS174TAc4ManAzFlow Cytometry with DBCO–Cy5Strong Cy5 fluorescence intensity on the cell surface[6]
Various10 µM Ac4ManNAzWestern Blot with DBCO-Cy5Sufficient azide group generation for proteomic analysis[4][5]

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with Ac4ManNAz

This protocol describes the metabolic labeling of cell surface sialoglycans in cultured mammalian cells with the azide-modified sugar, N-azidoacetylmannosamine (Ac4ManNAz).

Materials:

  • Mammalian cells of interest (e.g., HeLa, A549, HEK293T)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Ac4ManNAz

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed the mammalian cells in the desired culture vessel (e.g., 6-well plate, 10 cm dish, or chambered cover glass for microscopy) at a density that will allow for logarithmic growth during the labeling period (typically 50-70% confluency at the time of precursor addition).

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to create a 10 mM stock solution. Vortex to ensure it is fully dissolved. Store the stock solution in aliquots at -20°C.

  • Metabolic Labeling:

    • Thaw an aliquot of the 10 mM Ac4ManNAz stock solution.

    • Dilute the stock solution directly into the complete cell culture medium to the desired final concentration (e.g., 10-50 µM).[1][2][3][5]

    • Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.

    • Incubate the cells for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time should be determined empirically for each cell line and experimental goal.

  • Washing: After the incubation period, gently aspirate the labeling medium and wash the cells two to three times with pre-warmed, sterile PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for the click chemistry reaction.

Protocol 2: Copper-Free Click Chemistry (SPAAC) with DBCO-Cy5 for Fluorescence Microscopy

This protocol describes the fluorescent labeling of azide-modified biomolecules on fixed cells using a DBCO-functionalized CY5 dye.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • DBCO-Cy5

  • DMSO, sterile

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (optional, for intracellular targets)

  • Bovine Serum Albumin (BSA)

  • Mounting medium with DAPI

Procedure:

  • Cell Fixation:

    • After washing the azide-labeled cells with PBS, add 4% PFA in PBS to each well to cover the cells.

    • Incubate for 15 minutes at room temperature.

    • Aspirate the PFA solution and wash the cells twice with PBS.

  • (Optional) Permeabilization: For labeling intracellular targets, add 0.1% Triton X-100 in PBS to the fixed cells and incubate for 10-15 minutes at room temperature. Wash the cells twice with PBS.

  • Blocking: Add 1% BSA in PBS to the cells and incubate for 30 minutes at room temperature to block non-specific binding sites.

  • Prepare DBCO-Cy5 Staining Solution: Prepare a stock solution of DBCO-Cy5 in DMSO (e.g., 1 mM). Dilute the stock solution in PBS containing 1% BSA to a final concentration of 10-50 µM.

  • Click Reaction:

    • Aspirate the blocking solution from the cells.

    • Add the DBCO-Cy5 staining solution to the cells, ensuring the entire surface is covered.

    • Incubate for 1 hour at room temperature, protected from light.

  • Washing: Aspirate the staining solution and wash the cells three to four times with PBS to remove excess DBCO-Cy5.

  • Counterstaining and Mounting:

    • (Optional) Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for Cy5 (Excitation/Emission: ~650/670 nm) and DAPI (Excitation/Emission: ~358/461 nm).

Protocol 3: Analysis of Labeled Cells by Flow Cytometry

This protocol provides a method for the quantitative analysis of cell surface labeling using flow cytometry.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • DBCO-Cy5

  • Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting: Harvest the azide-labeled and control (unlabeled) cells using a non-enzymatic cell dissociation solution or gentle scraping.

  • Cell Washing: Transfer the cells to flow cytometry tubes and wash twice with ice-cold flow cytometry buffer by centrifuging at 300 x g for 5 minutes and resuspending the cell pellet.

  • Click Reaction:

    • Resuspend the cell pellet in flow cytometry buffer containing 10-50 µM DBCO-Cy5.

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing: Wash the cells three times with ice-cold flow cytometry buffer to remove unbound dye.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate volume of flow cytometry buffer.

    • Analyze the cells on a flow cytometer equipped with a laser and filter set suitable for Cy5 detection (e.g., 633 nm or 640 nm laser for excitation and a ~660/20 nm bandpass filter for emission).

    • Collect data for both the labeled and unlabeled control cells to determine the level of background fluorescence.

Protocol 4: Detection of Labeled Proteins by Western Blot

This protocol outlines the detection of metabolically labeled proteins in cell lysates by click chemistry followed by western blotting.

Materials:

  • Azide-labeled cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • DBCO-Biotin

  • Streptavidin-HRP conjugate

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • Resuspend the azide-labeled cell pellet in ice-cold lysis buffer with protease inhibitors.[7][8]

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Click Reaction with DBCO-Biotin:

    • To a defined amount of protein lysate (e.g., 50 µg), add DBCO-Biotin to a final concentration of 100 µM.

    • Incubate for 1 hour at room temperature.

  • SDS-PAGE and Transfer:

    • Add Laemmli sample buffer to the biotin-labeled lysate and boil for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Western Blotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Detect the signal using a chemiluminescence imaging system.

Visualizations

Metabolic_Labeling_Workflow Metabolic Labeling and Detection Workflow cluster_cell Cellular Environment cluster_detection Detection cluster_analysis Downstream Analysis Precursor Azide-Modified Precursor (e.g., Ac4ManNAz) Metabolism Cellular Metabolic Pathways Precursor->Metabolism Uptake Labeled_Biomolecule Azide-Labeled Biomolecule (e.g., Glycoprotein) Metabolism->Labeled_Biomolecule Incorporation Click_Reaction Click Chemistry (SPAAC) Labeled_Biomolecule->Click_Reaction Labeled_Product Fluorescently Labeled Product Click_Reaction->Labeled_Product DBCO_Cy5 DBCO-Cy5 DBCO_Cy5->Click_Reaction Microscopy Fluorescence Microscopy Labeled_Product->Microscopy Flow_Cytometry Flow Cytometry Labeled_Product->Flow_Cytometry Western_Blot Western Blot Labeled_Product->Western_Blot

Caption: Workflow of metabolic labeling with an azide precursor and detection via click chemistry with DBCO-Cy5.

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Nucleus Proliferation Cell Proliferation, Survival, Metabolism Nucleus->Proliferation Gene Expression

Caption: Simplified representation of the EGFR signaling pathway, a key regulator of cell metabolism and proliferation.[9][10][11]

References

Tracking Single Molecules in Live Cells with CY5-N3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY5-N3, a cell-permeable azide-functionalized cyanine (B1664457) 5 dye, has emerged as a powerful tool for single-molecule tracking (SMT) in living cells. Its bright fluorescence, high photostability, and ability to be incorporated into specific proteins via bioorthogonal click chemistry make it an ideal probe for studying the dynamics of individual molecules in their native cellular environment. This document provides detailed application notes and protocols for utilizing this compound for single-molecule tracking studies, with a focus on experimental design, data acquisition, and analysis.

This compound is a fluorescent dye with excitation and emission maxima at approximately 646 nm and 662 nm, respectively.[1][2] Its cell permeability allows for the labeling of intracellular targets without the need for harsh cell permeabilization methods.[1][2] The azide (B81097) group on this compound enables its covalent attachment to proteins that have been metabolically or genetically engineered to contain a bioorthogonal reactive partner, such as a strained alkyne or alkene. This specificity allows for the precise labeling of a protein of interest with minimal off-target effects.

Quantitative Data

A summary of the key photophysical and performance characteristics of this compound relevant to single-molecule tracking is presented in Table 1.

ParameterValueNotes
Excitation Maximum (λex) ~646 nm[1][2]
Emission Maximum (λem) ~662 nm[1][2]
Quantum Yield (Φ) ~0.27For CY5 azide.[1] Can be influenced by the local environment.
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹For CY5.
Photobleaching Lifetime VariableHighly dependent on imaging conditions (laser power, oxygen concentration) and the use of antifade reagents. Can be enhanced with photoprotection systems.[3][4]
Localization Precision 20-40 nmTypical for single-molecule localization microscopy, dependent on signal-to-noise ratio.

Table 1: Photophysical Properties of this compound.

Experimental Protocols

Protocol 1: Sparse Bioorthogonal Labeling of Intracellular Proteins with this compound for Single-Molecule Tracking

This protocol describes the sparse labeling of an intracellular protein of interest (POI) for SMT. It involves the expression of the POI fused to a tag that allows for the incorporation of a non-canonical amino acid (ncAA) with a bioorthogonal reactive group, followed by the click chemistry reaction with this compound.

Materials:

  • Mammalian cells of choice

  • Expression vector for the POI fused to a self-labeling tag (e.g., HaloTag, SNAP-tag) or a system for genetic code expansion to incorporate a clickable ncAA.

  • Transfection reagent

  • Cell culture medium

  • Non-canonical amino acid (e.g., a strained alkyne- or alkene-modified amino acid)

  • This compound (stock solution in anhydrous DMSO)

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free DMEM with 25 mM HEPES)

  • Antifade reagents (optional, e.g., oxygen scavenging systems like glucose oxidase and catalase, or triplet-state quenchers)

Procedure:

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Transfect cells with the expression vector for the POI according to the manufacturer's protocol. Allow for protein expression for 24-48 hours.

  • Incorporation of the Non-Canonical Amino Acid (if applicable):

    • If using a genetic code expansion system, supplement the cell culture medium with the ncAA at an optimized concentration (typically in the low micromolar range) during protein expression.

  • Sparse Labeling with this compound (Click Chemistry):

    • Crucial Step: To achieve sparse labeling suitable for SMT, it is essential to use a very low concentration of this compound. The optimal concentration needs to be determined empirically but typically ranges from 1 to 50 nM.

    • Prepare a fresh working solution of this compound in pre-warmed, serum-free cell culture medium or live-cell imaging buffer.

    • Wash the cells once with pre-warmed PBS.

    • Incubate the cells with the this compound working solution for 15-30 minutes at 37°C in the dark.

    • Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound dye.

  • Sample Preparation for Microscopy:

    • Replace the final wash with fresh, pre-warmed live-cell imaging buffer. If desired, supplement the imaging buffer with antifade reagents to improve the photostability of this compound.[3]

    • The cells are now ready for single-molecule tracking microscopy.

G cluster_workflow Experimental Workflow for Sparse Labeling cell_culture 1. Cell Culture & Transfection ncaa_inc 2. ncAA Incorporation (if applicable) cell_culture->ncaa_inc Express POI with tag labeling 3. Sparse this compound Labeling (1-50 nM) ncaa_inc->labeling Incorporate clickable group wash 4. Washing labeling->wash Remove unbound dye imaging 5. Single-Molecule Imaging wash->imaging Prepare for microscopy

Figure 1: Experimental workflow for sparse intracellular labeling.

Protocol 2: Single-Molecule Imaging and Data Acquisition

Instrumentation:

  • A microscope equipped for Total Internal Reflection Fluorescence (TIRF) or Highly Inclined and Laminated Optical sheet (HILO) illumination is recommended to minimize background fluorescence.

  • A high-sensitivity camera (e.g., EMCCD or sCMOS).

  • A laser line suitable for exciting CY5 (e.g., 640 nm or 647 nm).

  • Appropriate emission filters for CY5.

Imaging Parameters:

  • Laser Power: Use the lowest possible laser power that provides a sufficient signal-to-noise ratio to minimize phototoxicity and photobleaching.

  • Exposure Time: Typically in the range of 10-50 milliseconds.

  • Acquisition Speed: Acquire a time-lapse series of images at a high frame rate (e.g., 20-100 frames per second) for a duration of several seconds to minutes, depending on the dynamics of the molecule of interest and the photostability of the dye.

Data Analysis Workflow

The analysis of single-molecule tracking data involves several steps to extract meaningful quantitative information about molecular dynamics.

  • Single-Particle Localization: Individual fluorescent spots in each frame are localized with sub-pixel accuracy, typically by fitting a 2D Gaussian function to their intensity profile.

  • Trajectory Reconstruction: The localized positions of individual molecules are connected over consecutive frames to reconstruct their trajectories.

  • Mean Squared Displacement (MSD) Analysis: The MSD is calculated for each trajectory to characterize the motion of the molecule. The shape of the MSD plot can distinguish between different modes of diffusion (e.g., free diffusion, confined diffusion, directed motion).

  • Diffusion Coefficient Calculation: For molecules undergoing free diffusion, the diffusion coefficient (D) can be calculated from the initial slope of the MSD plot.

  • Advanced Analysis: Further analysis can include identifying different diffusive states within a single trajectory, quantifying transient confinement, and analyzing interactions between molecules.

Several open-source and commercial software packages are available for single-particle tracking analysis, such as TrackMate (in Fiji/ImageJ), u-track, and Diatrack.

G cluster_analysis Data Analysis Pipeline raw_data Raw Image Series localization Single-Particle Localization raw_data->localization tracking Trajectory Reconstruction localization->tracking msd MSD Analysis tracking->msd diffusion Diffusion Coefficient Calculation msd->diffusion advanced Advanced Analysis msd->advanced G cluster_egfr EGFR Signaling Pathway EGF EGF EGFR_mono EGFR Monomer EGF->EGFR_mono Binding EGFR_dimer EGFR Dimer EGFR_mono->EGFR_dimer Dimerization Signaling Downstream Signaling EGFR_dimer->Signaling Activation G cluster_gpcr GPCR Dimerization Hypothesis Monomer GPCR Monomer Dimer GPCR Dimer Monomer->Dimer Dynamic Equilibrium Signaling Signaling Monomer->Signaling Ligand Binding & Activation Dimer->Signaling Ligand Binding & Activation

References

Application Notes and Protocols for CY5-N3 in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorescent dye CY5-N3 in advanced super-resolution microscopy techniques. This compound, a bright and photostable cyanine (B1664457) dye functionalized with an azide (B81097) group, is an ideal probe for single-molecule localization microscopy (SMLM) methods such as stochastic optical reconstruction microscopy (STORM) and DNA-based point accumulation for imaging in nanoscale topography (DNA-PAINT). Its primary utility lies in its ability to be incorporated into biological systems with high specificity via click chemistry.

Introduction to this compound

This compound (Sulfo-Cyanine5-azide) is a water-soluble, far-red fluorescent dye with an azide moiety, enabling its covalent attachment to biomolecules containing a terminal alkyne or a strained cyclooctyne (B158145) group through copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC), respectively.[1][2] Its spectral properties are very similar to the well-characterized Cy5 dye, making it an excellent candidate for super-resolution imaging.[3][4][5]

Key Features:

  • Bright and Photostable: Exhibits strong fluorescence emission and good resistance to photobleaching, crucial for acquiring the thousands of images needed for SMLM.[3][4]

  • Click Chemistry Compatible: The azide group allows for highly specific and efficient labeling of target molecules.[1][2]

  • Far-Red Emission: Emission in the far-red spectrum minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio.[2]

  • Super-Resolution Compatibility: Its photoswitching properties in appropriate buffer systems enable the temporal separation of individual molecular emissions required for STORM. It can also be used as a bright reporter on imager strands in DNA-PAINT.

Quantitative Data Presentation

The performance of a fluorophore in super-resolution microscopy is critical for achieving high-quality results. While direct quantitative data for this compound is not extensively published, its performance is expected to be comparable to its parent dye, Cy5, and the spectrally similar Alexa Fluor 647. The following table summarizes key photophysical properties and performance metrics in the context of STORM.

PropertyCY5 / Alexa Fluor 647 (Comparable to this compound)UnitReference
Excitation Maximum (λex)~646 - 650nm[2][3][4]
Emission Maximum (λem)~662 - 670nm[2][3][4]
Molar Extinction Coefficient~250,000M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield~0.2 - 0.33-[3]
Photon Yield (per switching event in STORM)Good to Excellent (thousands of photons)photons[6]
PhotostabilityModerate to High-[3][4]
Blinking Cycles (in STORM)Good to High (hundreds of cycles)cycles[6]
Localization PrecisionGoodnm[6]

Experimental Protocols

Labeling of Biomolecules with this compound via Click Chemistry

This protocol describes the general steps for labeling alkyne-modified biomolecules (e.g., proteins, nucleic acids) with this compound.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Alkyne-modified biomolecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper chelating ligand

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification column (e.g., size exclusion chromatography)

Protocol:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM. Store at -20°C, protected from light.

    • Prepare a stock solution of your alkyne-modified biomolecule in an appropriate buffer.

    • Prepare stock solutions of 50 mM CuSO₄, 250 mM THPTA, and freshly prepared 500 mM sodium ascorbate in water.

  • Click Reaction (CuAAC):

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with this compound at a desired molar ratio (a 2-5 fold molar excess of dye is a good starting point).

    • Add the copper/ligand solution (pre-mix CuSO₄ and THPTA) to a final concentration of 50-100 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5-5 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unreacted this compound and other reaction components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled biomolecule.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~650 nm (for this compound).

dSTORM Imaging Protocol for this compound Labeled Samples

This protocol outlines the steps for performing direct STORM (dSTORM) on cells labeled with this compound. The principle of dSTORM relies on the photoswitching of single fluorophores between a fluorescent "on" state and a dark "off" state in the presence of a specific imaging buffer.

Materials:

  • This compound labeled cells on high-precision glass coverslips (#1.5)

  • dSTORM imaging buffer (see below)

  • Total Internal Reflection Fluorescence (TIRF) microscope with a high-power 647 nm laser and an EMCCD camera.

dSTORM Imaging Buffer (Glox-based with MEA):

  • Buffer A: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl

  • Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose

  • GLOX Solution: 14 mg glucose oxidase, 50 µL of 17 mg/mL catalase in 200 µL of Buffer A.

  • 1 M MEA (cysteamine) Solution: Prepare in HCl and adjust pH to 8.0.

Imaging Protocol:

  • Sample Preparation:

    • Mount the coverslip with the labeled cells onto the microscope stage.

    • Prepare the final imaging buffer immediately before use by mixing 620 µL of Buffer B with 7 µL of GLOX solution and 70 µL of 1 M MEA.

  • Microscope Setup:

    • Use a TIRF microscope to minimize background fluorescence.

    • Set the 647 nm laser to a high power density (e.g., 1-2 kW/cm²) to induce photoswitching.

  • Image Acquisition:

    • Illuminate the sample with the 647 nm laser. Most of the this compound molecules will be switched to a dark state.

    • Acquire a series of 10,000 to 50,000 frames with a typical exposure time of 10-30 ms. In each frame, a sparse subset of stochastically activated this compound molecules will be detected.

  • Data Analysis:

    • Use single-molecule localization software (e.g., ThunderSTORM, rapidSTORM) to analyze the acquired image stack.

    • The software will detect the blinking events and determine the precise coordinates of each localized molecule.

    • Reconstruct the final super-resolution image from the localization data.

DNA-PAINT Imaging Protocol Using this compound

DNA-PAINT utilizes the transient binding of a fluorescently labeled single-stranded DNA "imager" strand to its complementary "docking" strand, which is attached to the target of interest. This compound can be used to label the imager strand.

Materials:

  • Target labeled with a docking DNA strand

  • This compound labeled imager strand (complementary to the docking strand)

  • DNA-PAINT imaging buffer (e.g., PBS with 500 mM NaCl)

  • TIRF microscope

Protocol:

  • Probe Design and Preparation:

    • Design a short (e.g., 9-12 nucleotides) docking strand and its complementary imager strand.

    • Synthesize the docking strand with a modification for attachment to your target (e.g., via an antibody).

    • Synthesize the imager strand with a terminal alkyne and label it with this compound using the click chemistry protocol described above.

  • Sample Preparation:

    • Immobilize the target labeled with the docking strand on a glass coverslip.

    • Add the DNA-PAINT imaging buffer containing the this compound labeled imager strand at a low concentration (e.g., 0.1-1 nM).

  • Image Acquisition:

    • Use a TIRF microscope to illuminate the sample with a 647 nm laser.

    • Acquire a long series of images (e.g., 10,000-100,000 frames) with a typical exposure time of 50-100 ms.

    • The transient binding of the imager strand to the docking strand will appear as blinking events.

  • Data Analysis:

    • Use single-molecule localization software to detect and localize the binding events.

    • Reconstruct the super-resolution image from the localizations.

Mandatory Visualizations

Experimental Workflow for dSTORM Imaging with this compound

dSTORM_Workflow cluster_labeling Step 1: Labeling cluster_imaging Step 2: dSTORM Imaging cluster_analysis Step 3: Image Reconstruction A Alkyne-modified Biomolecule C Click Chemistry (CuAAC or SPAAC) A->C B This compound (Azide) B->C D This compound Labeled Biomolecule C->D E Sample Mounting on Coverslip D->E Cellular Staining F Add dSTORM Imaging Buffer E->F G TIRF Microscopy (647 nm laser) F->G H Image Acquisition (10k-50k frames) G->H I Single-Molecule Localization H->I Image Stack J Super-Resolution Image I->J

Caption: Workflow for dSTORM super-resolution microscopy using this compound.

Conceptual Signaling Pathway: GPCR Internalization

This diagram illustrates a simplified signaling pathway of G-protein coupled receptor (GPCR) internalization upon ligand binding, a process that can be visualized using super-resolution microscopy by labeling the receptor with this compound.

GPCR_Internalization cluster_membrane Plasma Membrane cluster_internalization Endocytosis Ligand Ligand GPCR GPCR (this compound labeled) Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Clathrin Clathrin-coated pit GPCR->Clathrin Recruitment Effector Effector Protein G_Protein->Effector Signaling Downstream Signaling Effector->Signaling Endosome Endosome Clathrin->Endosome Internalization

Caption: Simplified GPCR signaling and internalization pathway.

References

Application Notes and Protocols for Flow Cytometry using CY5-N3 Labeled Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flow cytometry is a powerful technique for the rapid analysis of single cells in a heterogeneous population. When combined with fluorescent labeling, it allows for the quantification of specific cellular processes and the identification of cell subpopulations. CY5-N3, a bright, far-red fluorescent azide (B81097), is an invaluable tool for flow cytometric analysis, primarily through its application in "click chemistry."

Click chemistry, a set of biocompatible, highly efficient, and specific reactions, allows for the covalent labeling of biomolecules in a cellular environment. The most common form used in cell biology is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where an azide (like this compound) reacts with an alkyne-modified molecule. This technology enables the precise labeling of cells that have incorporated an alkyne-tagged metabolic precursor, providing a robust method for studying cellular processes such as proliferation and apoptosis.

These application notes provide detailed protocols for the use of this compound in two key flow cytometry applications: cell proliferation analysis via 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation and apoptosis detection using an Annexin V-alkyne conjugate.

Application 1: Cell Proliferation Assay using EdU and this compound

Principle

The EdU (5-ethynyl-2'-deoxyuridine) assay is a modern alternative to the traditional BrdU assay for measuring DNA synthesis and cell proliferation.[1] EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA by proliferating cells during the S-phase of the cell cycle.[2] The alkyne group on the EdU molecule then serves as a handle for covalent ligation with the CY5-azide (this compound) via a copper-catalyzed click reaction.[3] The resulting stable triazole linkage allows for the highly specific and sensitive detection of proliferating cells by flow cytometry, with the far-red fluorescence of CY5 minimizing spectral overlap with other common fluorophores.

G

Data Presentation

The following tables present representative data from a cell proliferation experiment using the EdU-CY5 assay on a cancer cell line treated with a known cytotoxic agent.

Table 1: Cell Cycle Distribution of Drug-Treated Cells

Treatment Group% G0/G1 Phase% S Phase (EdU-CY5 Positive)% G2/M Phase
Vehicle Control45.2 ± 2.135.8 ± 1.519.0 ± 1.2
Drug A (10 µM)68.5 ± 3.412.3 ± 0.919.2 ± 2.5
Drug B (5 µM)48.1 ± 2.530.5 ± 1.821.4 ± 1.7

Data are presented as mean ± standard deviation (n=3).

Table 2: Mean Fluorescence Intensity (MFI) of Proliferating Cells

Treatment GroupMFI of EdU-CY5 Positive Population
Vehicle Control15,432 ± 876
Drug A (10 µM)14,987 ± 954
Drug B (5 µM)15,210 ± 899

MFI is a relative measure of the amount of incorporated EdU per cell. Data are presented as mean ± standard deviation (n=3).

Experimental Protocol

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • This compound (Sulfo-Cyanine5-azide)[4]

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Copper (II) Sulfate (CuSO₄) solution

  • Reducing Agent (e.g., Sodium Ascorbate)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA)

  • Flow cytometer with a 633 nm or 640 nm laser

Procedure:

  • EdU Labeling of Cells:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Add EdU to the culture medium at a final concentration of 10 µM.[5]

    • Incubate the cells for a period that allows for sufficient incorporation of EdU (typically 2-4 hours, but this may need to be optimized for your cell line).

  • Cell Harvest and Fixation:

    • Harvest the cells using your standard method (e.g., trypsinization).

    • Wash the cells once with 1% BSA in PBS.

    • Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature, protected from light.[6]

    • Wash the cells twice with 1% BSA in PBS.

  • Permeabilization:

    • Resuspend the fixed cells in 100 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature.[7]

  • Click Reaction:

    • Prepare the Click Reaction Cocktail immediately before use. For each sample, mix:

      • 43 µL Click Reaction Buffer

      • 2 µL CuSO₄ solution

      • 5 µL this compound solution (e.g., 100 µM in DMSO)[4]

      • 50 µL Reducing Agent solution

    • Wash the permeabilized cells once with PBS.

    • Resuspend the cell pellet in 100 µL of the Click Reaction Cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Staining for DNA Content (Optional):

    • Wash the cells twice with Flow Cytometry Staining Buffer.

    • For cell cycle analysis, resuspend the cells in a DNA staining solution (e.g., DAPI or Propidium (B1200493) Iodide with RNase A) and incubate according to the manufacturer's protocol.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer.

    • Use a 633 nm or 640 nm laser for excitation of CY5 and detect the emission using a filter appropriate for the far-red spectrum (e.g., 660/20 nm).[2]

Application 2: Apoptosis Detection using Annexin V-Alkyne and this compound

Principle

A key hallmark of early apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9] In this assay, cells are incubated with an alkyne-modified Annexin V. This is followed by a click reaction with this compound to fluorescently label the Annexin V bound to the externalized PS. Co-staining with a viability dye, such as propidium iodide (PI), allows for the differentiation between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[10]

G

Data Presentation

The following tables show representative data from an apoptosis assay where a cell line was treated with an apoptosis-inducing agent.

Table 3: Percentage of Apoptotic and Necrotic Cells

Treatment Group% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.1 ± 1.83.2 ± 0.51.7 ± 0.3
Apoptosis Inducer (24h)62.4 ± 4.525.7 ± 3.111.9 ± 2.2
Apoptosis Inducer (48h)35.8 ± 5.138.9 ± 4.725.3 ± 3.8

Data are presented as mean ± standard deviation (n=3).

Table 4: Cell Viability Assessment

Treatment GroupTotal Cell Count (x10⁵)% Viable Cells (Trypan Blue Exclusion)
Vehicle Control8.5 ± 0.798.2 ± 0.9
Apoptosis Inducer (24h)6.1 ± 0.588.1 ± 3.4
Apoptosis Inducer (48h)4.2 ± 0.674.7 ± 5.1

Cell viability was assessed before the Annexin V staining procedure. Data are presented as mean ± standard deviation (n=3).

Experimental Protocol

Materials:

  • Cells of interest, including positive and negative controls for apoptosis

  • Annexin V-Alkyne conjugate

  • This compound (Sulfo-Cyanine5-azide)[4]

  • 10X Annexin V Binding Buffer (0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl₂, pH 7.4)

  • Propidium Iodide (PI) or other viability dye

  • Click Reaction components (as in Application 1)

  • Flow cytometer with appropriate lasers and filters

Procedure:

  • Induce Apoptosis:

    • Treat cells with the desired apoptosis-inducing agent for the appropriate duration. Include an untreated control group.

  • Cell Harvest and Washing:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Count the cells and determine viability using a method like Trypan Blue exclusion.

  • Annexin V-Alkyne Binding:

    • Dilute the 10X Annexin V Binding Buffer to 1X with deionized water.

    • Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-Alkyne conjugate.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Click Reaction:

    • Wash the cells once with 1X Annexin V Binding Buffer.

    • Prepare the Click Reaction Cocktail as described in Application 1.

    • Resuspend the cell pellet in 100 µL of the Click Reaction Cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Viability Staining:

    • Wash the cells twice with 1X Annexin V Binding Buffer.

    • Resuspend the cells in 400 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Propidium Iodide (1 mg/mL stock) just before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Use a 488 nm laser for PI excitation (detecting emission around 617 nm) and a 633/640 nm laser for CY5 excitation (detecting emission around 660 nm).

    • Set up appropriate compensation controls for spectral overlap between PI and CY5 if necessary.

Conclusion

This compound is a versatile and robust fluorescent probe for flow cytometry applications when used in conjunction with click chemistry. The protocols outlined here for cell proliferation and apoptosis detection provide a framework for quantitative, sensitive, and specific analysis of cellular processes. The far-red emission of CY5 makes it particularly suitable for multicolor experiments, minimizing autofluorescence and spectral overlap issues. By following these detailed methodologies, researchers can effectively leverage the power of this compound to advance their studies in cell biology and drug development.

References

Application Notes: CY5-N3 Conjugation to Antibodies for Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The conjugation of fluorescent dyes to antibodies is a cornerstone technique for visualizing cellular targets in immunofluorescence (IF) microscopy. Cyanine 5 (Cy5) is a bright, far-red fluorescent dye particularly well-suited for biological imaging due to its high extinction coefficient and emission in a spectral range where cellular autofluorescence is minimal[1]. The use of CY5 functionalized with an azide (B81097) group (CY5-N3) allows for a highly specific and efficient covalent attachment to antibodies through "click chemistry."

This bioorthogonal reaction strategy, which involves the formation of a stable triazole ring from an azide and an alkyne, offers significant advantages over traditional N-hydroxysuccinimide (NHS) ester-based amine labeling[2][]. Click chemistry is highly selective, proceeds rapidly under mild, aqueous conditions, and the reactive moieties (azides and alkynes) are largely inert to biological functional groups, minimizing side reactions and preserving antibody integrity[2].

These application notes provide detailed protocols for the site-specific conjugation of this compound to antibodies using copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the subsequent application of the fluorescently-labeled antibody in immunofluorescence protocols.

Principle of the Method: Click Chemistry

This compound conjugation relies on the reaction between the azide (-N3) group on the dye and an alkyne group previously introduced onto the antibody. This can be achieved through two primary methods:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to join a terminal alkyne and an azide[2]. While effective, the potential cytotoxicity of the copper catalyst can be a concern for some biological applications.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that uses a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne[4]. The ring strain of the cyclooctyne enables the reaction to proceed rapidly without the need for a catalyst, making it ideal for conjugations involving sensitive biological molecules like antibodies[4].

This document will focus on the SPAAC pathway due to its superior biocompatibility. The overall process involves two stages: first, modifying the antibody with a cyclooctyne group, and second, reacting the modified antibody with this compound.

G This compound Antibody Conjugation Pathways cluster_0 Antibody Modification cluster_1 Conjugation via SPAAC (Copper-Free) Antibody Antibody (with Lysine residues) Modified_Ab Alkyne-Modified Antibody (Antibody-DBCO) Antibody->Modified_Ab  Amine Reaction (pH 8.0-8.5) DBCO_NHS DBCO-NHS Ester DBCO_NHS->Modified_Ab Modified_Ab_2 Alkyne-Modified Antibody CY5_N3 CY5-Azide (this compound) Final_Conjugate CY5-Antibody Conjugate CY5_N3->Final_Conjugate Modified_Ab_2->Final_Conjugate Strain-Promoted Cycloaddition

Caption: Workflow for copper-free this compound conjugation to an antibody via SPAAC.

Data Presentation: Quantitative Parameters

Successful antibody conjugation requires careful optimization of reaction conditions. The following tables summarize key quantitative data derived from established protocols and studies.

Table 1: Recommended Molar Ratios for Conjugation Reactions

Reaction Step Reagent 1 Reagent 2 Recommended Molar Ratio (Reagent 2 : Reagent 1) Reference
Antibody Modification Antibody DBCO-NHS Ester 10:1 to 20:1 [5]
SPAAC Conjugation Alkyne-Modified Ab This compound 3:1 to 10:1 [4]

| Amine Coupling (for comparison) | Antibody | Cy5-NHS Ester | 3:1 to 7:1 |[6] |

Table 2: Performance Metrics for Antibody-Fluorophore Conjugation

Parameter Typical Value Method Notes Reference
Degree of Labeling (DOL) 2 - 5 Spectrophotometry Higher ratios (>7) can cause quenching and solubility issues. [6]
Conjugation Efficiency (SPAAC) >90% SDS-PAGE / HPLC SPAAC is generally highly efficient, often completed in 1-2 hours. [5]
Antibody Recovery >95% Gel Filtration Purification via desalting columns results in minimal loss of material. [7]

| Conjugate Stability | >18 months | Functional Assays | Store at 4°C in a storage buffer with preservative. Do not freeze. |[8] |

Experimental Protocols

Protocol 1: Antibody Modification with a Cyclooctyne (DBCO)

This protocol describes the introduction of a DBCO group onto the antibody by reacting a DBCO-NHS ester with primary amines (lysine residues).

Materials:

  • Purified antibody (2 mg/mL or higher in amine-free buffer)

  • Reaction Buffer: 1X PBS, pH 8.0-8.5

  • DBCO-NHS Ester (e.g., from Sigma-Aldrich, Click Chemistry Tools)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation: If the antibody solution contains sodium azide or amine-containing buffers like Tris, it must be exchanged into the Reaction Buffer.[7] This can be done by dialysis or by using a desalting spin column according to the manufacturer's instructions.

  • Concentration Adjustment: Adjust the antibody concentration to at least 2 mg/mL in the Reaction Buffer.[6] Determine the precise concentration using absorbance at 280 nm (For IgG, A280 of 1.4 = 1 mg/mL).[7]

  • DBCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.

  • Conjugation Reaction:

    • Add the DBCO-NHS ester stock solution to the antibody solution to achieve a final molar ratio of 10:1 (DBCO to antibody).

    • Mix gently by pipetting. Do not vortex.

    • Incubate the reaction for 60 minutes at room temperature, protected from light.

  • Purification: Remove excess, unreacted DBCO-NHS ester using a desalting spin column equilibrated with a suitable buffer (e.g., 1X PBS, pH 7.4). Follow the manufacturer's protocol for the column. The alkyne-modified antibody is now ready for conjugation to this compound.

Protocol 2: this compound Conjugation via SPAAC

Materials:

  • Alkyne-modified antibody from Protocol 1

  • This compound (e.g., from MedchemExpress, BroadPharm)[9][10]

  • Anhydrous DMSO

  • Reaction Buffer: 1X PBS, pH 7.4

Procedure:

  • This compound Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store any unused portion at -20°C, protected from light.[4][9]

  • Conjugation Reaction:

    • Add the this compound stock solution to the alkyne-modified antibody solution. A molar excess of 3- to 10-fold of this compound over the antibody is recommended.[4]

    • Mix gently and incubate for 1-2 hours at room temperature, protected from light.[4] For low abundance targets or dilute antibody solutions, the incubation can be extended overnight at 4°C.

Protocol 3: Purification of the CY5-Antibody Conjugate

This step is critical to remove unconjugated this compound, which can cause high background fluorescence.

Materials:

  • CY5-antibody conjugation reaction mixture

  • Desalting spin columns or gel filtration column (e.g., Sephadex G-25)

  • Storage Buffer: 1X PBS with 0.1% (w/v) NaN3, pH 8.2[7]

Procedure:

  • Column Equilibration: Equilibrate the desalting column with Storage Buffer.

  • Purification: Apply the conjugation reaction mixture to the column.

  • Elution: Centrifuge the column (if using a spin column) or collect fractions (if using a gravity-flow column). The first colored fraction to elute will be the CY5-conjugated antibody. The free this compound will be retained by the column and elute later.

  • Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, glycerol (B35011) can be added to a final concentration of 50% and stored at -20°C, though stability should be verified. Never freeze tandem dye conjugates.[8]

Protocol 4: Characterization and Calculation of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the excitation maximum for Cy5, which is ~650 nm (A650).

  • Calculate the concentration of the antibody, correcting for the absorbance of Cy5 at 280 nm.

    • Correction Factor (CF) for Cy5 at 280 nm = 0.05

    • Ab Conc. (M) = [A280 – (A650 × CF)] / ε_protein

      • _ε_protein for IgG is ~210,000 M⁻¹cm⁻¹

  • Calculate the concentration of the Cy5 dye.

    • Dye Conc. (M) = A650 / ε_dye

      • _ε_dye for Cy5 is ~250,000 M⁻¹cm⁻¹

  • Calculate the DOL.

    • DOL = Dye Conc. / Ab Conc.

    • An optimal DOL is typically between 2 and 5.[6]

Application Protocol: Immunofluorescence Staining

This protocol provides a general workflow for using the purified CY5-conjugated antibody to stain cultured cells.

G Immunofluorescence Staining Workflow A 1. Cell Seeding (on coverslips) B 2. Fixation (e.g., 4% PFA) A->B C 3. Permeabilization (e.g., 0.1% Triton X-100) B->C D 4. Blocking (e.g., 5% Goat Serum) C->D E 5. Primary Antibody Incubation (CY5-Conjugated Antibody) D->E F 6. Washing (3x with PBS) E->F G 7. Counterstaining (Optional) (e.g., DAPI for nuclei) F->G H 8. Mounting (with anti-fade medium) G->H I 9. Imaging (Fluorescence Microscope) H->I

Caption: A typical experimental workflow for direct immunofluorescence staining.

Materials:

  • Cultured cells on sterile glass coverslips

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum in Permeabilization Buffer[11]

  • Purified CY5-conjugated primary antibody

  • Wash Buffer: 1X PBS

  • Nuclear Counterstain: DAPI (1 µg/mL)

  • Antifade Mounting Medium

Procedure:

  • Cell Preparation: Wash cells seeded on coverslips briefly with PBS.

  • Fixation: Fix the cells by incubating in 4% PFA for 10 minutes at room temperature.[11]

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target antigen is intracellular, permeabilize the cells by incubating in Permeabilization Buffer for 10 minutes.

  • Blocking: To reduce non-specific antibody binding, incubate the cells in Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.[11][12]

  • Primary Antibody Incubation: Dilute the CY5-conjugated primary antibody to its optimal concentration (typically 1-10 µg/mL, should be determined by titration) in Blocking Buffer.[12] Aspirate the blocking solution and incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C. From this step onwards, all steps should be performed in the dark to protect the fluorophore. [11][12]

  • Washing: Wash the cells three times with Permeabilization Buffer for 5 minutes each to remove unbound antibodies.

  • Counterstaining (Optional): To visualize nuclei, incubate the cells with DAPI solution for 5 minutes.

  • Final Wash: Wash the cells once more with PBS.

  • Mounting: Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets for Cy5 (Excitation/Emission: ~650/670 nm) and DAPI (Excitation/Emission: ~358/461 nm)[1][4].

References

Application Note & Protocol: Labeling of Oligonucleotides with CY5-N3 for Fluorescence In Situ Hybridization (FISH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize specific DNA or RNA sequences within the context of the cell or tissue.[1][2][3] The specificity of FISH relies on the hybridization of a fluorescently labeled nucleic acid probe to its complementary target sequence.[1] Cyanine 5 (Cy5) is a fluorescent dye that is widely utilized for labeling oligonucleotides due to its brightness, photostability, and emission in the far-red spectrum, which minimizes autofluorescence from cellular components.[4]

This document provides a detailed protocol for the labeling of alkyne-modified oligonucleotides with CY5-N3 (Cyanine 5-azide) via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a type of "click chemistry."[5][6][7][8][9] This method is highly efficient and specific, resulting in a stable triazole linkage between the oligonucleotide and the fluorescent dye.[8][9][10] Subsequently, a general protocol for the application of the purified CY5-labeled oligonucleotide probe in a FISH experiment is described.

Principle of the Method

The labeling strategy involves a two-step process:

  • Synthesis of an Alkyne-Modified Oligonucleotide: An oligonucleotide is synthesized with a terminal alkyne group. This is typically achieved by incorporating an alkyne-modified phosphoramidite (B1245037) during solid-phase DNA synthesis.

  • Copper-Catalyzed Click Chemistry: The alkyne-modified oligonucleotide is then reacted with this compound in the presence of a copper(I) catalyst. The copper(I) catalyzes the [3+2] cycloaddition between the terminal alkyne of the oligonucleotide and the azide (B81097) group of the CY5 dye, forming a stable covalent bond.[8][9]

Following the labeling reaction, the CY5-labeled oligonucleotide must be purified to remove unreacted dye and any unlabeled oligonucleotide, which is crucial for achieving a high signal-to-noise ratio in FISH applications.[11]

Experimental Protocols

Protocol for this compound Labeling of Alkyne-Modified Oligonucleotides

This protocol describes the labeling of an alkyne-modified oligonucleotide with this compound using a copper-catalyzed click reaction.

Materials:

  • Alkyne-modified oligonucleotide

  • This compound (Sulfo-Cyanine5-azide)[7]

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (B8700270)

  • Dimethyl Sulfoxide (DMSO)

  • Nuclease-free water

  • Triethylammonium acetate (B1210297) (TEAA) buffer

Reagent Preparation:

  • Alkyne-Oligonucleotide Stock Solution: Dissolve the lyophilized alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 100-200 µM.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This solution is sensitive to moisture and should be prepared fresh.

  • Copper(II) Sulfate Stock Solution: Prepare a 100 mM stock solution of CuSO4 in nuclease-free water.

  • THPTA Stock Solution: Prepare a 500 mM stock solution of THPTA in nuclease-free water.

  • Sodium Ascorbate Stock Solution: Prepare a 1 M stock solution of sodium ascorbate in nuclease-free water. This solution oxidizes quickly and should be prepared fresh.

Labeling Reaction:

  • In a microcentrifuge tube, combine the following reagents in the order listed:

    • Nuclease-free water to bring the final volume to 100 µL

    • 10 µL of 1 M TEAA buffer (pH 7.5)

    • 10 µL of 100 µM Alkyne-modified oligonucleotide (final concentration 10 µM)

    • 15 µL of 10 mM this compound stock solution (final concentration 1.5 mM)

    • 1 µL of 100 mM CuSO4 stock solution (final concentration 1 mM)

    • 5 µL of 500 mM THPTA stock solution (final concentration 2.5 mM)

  • Vortex the mixture gently.

  • Add 10 µL of freshly prepared 1 M Sodium Ascorbate stock solution (final concentration 100 mM).

  • Vortex the reaction mixture again and incubate at room temperature (20-25°C) for 1-2 hours, protected from light.

Purification of CY5-Labeled Oligonucleotide

Purification is essential to remove excess free this compound dye and unlabeled oligonucleotides.[11][12] High-performance liquid chromatography (HPLC) is a highly recommended method for obtaining a pure product.[13]

HPLC Purification:

  • Column: Use a reverse-phase C18 column.

  • Buffers:

    • Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water

    • Buffer B: 0.1 M TEAA in 50% acetonitrile

  • Gradient: Run a linear gradient from 5% to 65% Buffer B over 30 minutes at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and 646 nm (for CY5).

  • Collection: Collect the fractions that show absorbance at both wavelengths, which corresponds to the CY5-labeled oligonucleotide.

  • Post-Purification: Lyophilize the collected fractions to obtain the purified CY5-labeled oligonucleotide as a dry pellet.

Quality Control of Labeled Oligonucleotide

The quality and concentration of the labeled oligonucleotide should be determined by UV-Vis spectrophotometry.

  • Resuspend the lyophilized pellet in a known volume of nuclease-free water.

  • Measure the absorbance at 260 nm (A260) and 646 nm (Amax for CY5).

  • Calculate the concentration of the oligonucleotide and the dye. The degree of labeling (DOL) can be calculated to assess the efficiency of the labeling reaction. A DOL close to 1.0 is ideal for a singly labeled oligonucleotide.[4]

Protocol for Fluorescence In Situ Hybridization (FISH)

This is a general protocol and may require optimization based on the specific cell or tissue type and the target sequence.

Materials:

  • Purified CY5-labeled oligonucleotide probe

  • Microscope slides with fixed cells or tissue sections

  • Hybridization Buffer (e.g., 20 mM Tris-HCl pH 7.4, 0.9 M NaCl, 0.01% SDS, 30% formamide)

  • Wash Buffer 1 (e.g., 2x SSC with 0.1% Tween-20)

  • Wash Buffer 2 (e.g., 1x SSC)

  • DAPI (4',6-diamidino-2-phenylindole) counterstain

  • Antifade mounting medium

Procedure:

  • Sample Preparation: Prepare and fix cells or tissue sections on slides according to standard cytogenetic protocols.[3]

  • Dehydration: Dehydrate the samples by immersing the slides in a series of increasing ethanol (B145695) concentrations (e.g., 70%, 85%, and 100%) for 2 minutes each, then air dry.[3]

  • Probe Preparation: Dilute the purified CY5-labeled oligonucleotide probe in hybridization buffer to the desired final concentration (typically 1-10 ng/µL).[1]

  • Denaturation: Denature the probe mixture by heating at 75-80°C for 5-10 minutes, then immediately place on ice to prevent re-annealing.

  • Hybridization:

    • Apply the denatured probe mixture to the prepared slide.

    • Cover with a coverslip and seal to prevent evaporation.

    • Incubate in a humidified chamber at a temperature optimized for your probe and target (e.g., 37-42°C) for 2-16 hours.[3]

  • Washing:

    • Carefully remove the coverslip.

    • Wash the slides in Wash Buffer 1 at 42°C for 5 minutes.

    • Wash the slides in Wash Buffer 2 at room temperature for 5 minutes.

  • Counterstaining:

    • Incubate the slides in a DAPI solution (e.g., 1 µg/mL in PBS) for 5-10 minutes to stain the cell nuclei.

    • Briefly rinse with water.

  • Mounting:

    • Mount a coverslip using an antifade mounting medium.

  • Imaging:

    • Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for DAPI (blue) and Cy5 (far-red).

Data Presentation

Table 1: Key Parameters for this compound Oligonucleotide Labeling

ParameterRecommended ValueNotes
Alkyne-Oligonucleotide Concentration10 µM
This compound Concentration1.5 mMA significant molar excess of the dye helps drive the reaction to completion.
CuSO4 Concentration1 mM
THPTA Concentration2.5 mMLigand to stabilize the Cu(I) oxidation state.
Sodium Ascorbate Concentration100 mMReducing agent to generate Cu(I) from CuSO4.
Reaction Time1-2 hours
Reaction TemperatureRoom Temperature (20-25°C)
Purification MethodReverse-Phase HPLCProvides high purity of the labeled oligonucleotide.[13]

Table 2: Typical Settings for FISH Protocol

ParameterRecommended ValueNotes
Probe Concentration1-10 ng/µLOptimize for specific probe and target.[1]
Hybridization Temperature37-42°CDependent on the melting temperature (Tm) of the probe-target duplex.
Hybridization Time2-16 hours
Post-Hybridization Wash Temperature42°CStringency of the wash can be adjusted by altering temperature and salt concentration.
DAPI Counterstain Concentration1 µg/mL

Visualization

Oligo_Labeling_FISH_Workflow cluster_0 Oligonucleotide Labeling cluster_1 Purification & QC cluster_2 FISH Procedure Alkyne-Oligo Alkyne-Oligo Click_Reaction CuAAC Click Reaction Alkyne-Oligo->Click_Reaction This compound This compound This compound->Click_Reaction Labeled_Oligo_Crude Crude Labeled Oligo Click_Reaction->Labeled_Oligo_Crude Purification HPLC Purification Labeled_Oligo_Crude->Purification Purified_Probe Purified CY5 Probe Purification->Purified_Probe QC Spectrophotometry (QC) Purified_Probe->QC Hybridization Hybridization QC->Hybridization Sample_Prep Sample Preparation (Fixation, Dehydration) Sample_Prep->Hybridization Washing Post-Hybridization Washes Hybridization->Washing Imaging Fluorescence Microscopy Washing->Imaging

References

Troubleshooting & Optimization

Technical Support Center: Reducing CY5-N3 Photobleaching in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize CY5-N3 photobleaching during live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound imaging?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process leads to a loss of fluorescent signal, which can compromise the quality and quantitative accuracy of live-cell imaging data. The primary cause of photobleaching for cyanine (B1664457) dyes like CY5 is the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye.[1][2]

Q2: What are the main factors contributing to this compound photobleaching?

A2: Several factors can accelerate the photobleaching of this compound:

  • High Excitation Light Intensity: Higher laser power increases the rate of fluorophore excitation and subsequent photodamage.[1]

  • Prolonged Exposure Time: Longer exposure to excitation light increases the cumulative dose of photons and the probability of photobleaching.[3]

  • Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching through the generation of ROS.[2]

  • Suboptimal Imaging Buffer: The pH and chemical composition of the imaging medium can influence the photostability of cyanine dyes. A slightly basic pH (around 7.5) is often recommended.[4]

Q3: Are there more photostable alternatives to this compound?

A3: Yes, several alternative far-red fluorescent dyes offer improved photostability compared to traditional cyanine dyes. Dyes such as Alexa Fluor 647 and other modern formulations are known for their enhanced brightness and resistance to photobleaching. When initiating new experiments, it is advisable to consult the specifications of newer fluorophores to see if they are better suited for long-term imaging.

Troubleshooting Guides

Problem: Rapid loss of fluorescent signal during imaging.

This is a classic sign of photobleaching. Here’s a step-by-step guide to troubleshoot and mitigate the issue.

Step 1: Optimize Imaging Parameters

  • Reduce Excitation Power: Use the lowest laser power that provides an adequate signal-to-noise ratio (SNR).[5] Use neutral density filters to attenuate the laser intensity without changing its wavelength.[1][3]

  • Minimize Exposure Time: Use the shortest possible exposure time for your camera or detector.[3][5]

  • Reduce Frequency of Acquisition: For time-lapse experiments, increase the interval between image acquisitions to minimize the cumulative light exposure.

Step 2: Employ Antifade Reagents

Incorporate antifade reagents into your live-cell imaging medium. These reagents work by scavenging reactive oxygen species. Common choices for live-cell imaging include Trolox (B1683679), n-propyl gallate (NPG), and ascorbic acid.[6][7][8]

Step 3: Optimize Your Imaging Buffer

Ensure your live-cell imaging medium has a pH of around 7.5, as acidic environments can decrease the photostability of cyanine dyes.[4]

Step 4: Consider a More Photostable Fluorophore

If photobleaching persists despite the above measures, consider switching to a more photostable dye for future experiments.

Quantitative Data on Antifade Reagents

The effectiveness of different antifade reagents can vary. The following table summarizes the relative performance of common antifade agents in reducing photobleaching of cyanine dyes.

Antifade ReagentTypical Concentration for Live-Cell ImagingRelative Photostability Enhancement (vs. no antifade)Key Considerations
Trolox 0.1 - 1 mM[7][9][10][11]Moderate to HighWater-soluble vitamin E analog; low cytotoxicity in many cell lines.[7][9][11] Optimal concentration can be cell-type dependent.[7][9][10][11]
n-Propyl Gallate (NPG) 0.1 - 0.25 M (in glycerol (B35011) for fixed cells)HighCan be used with live cells, but may have anti-apoptotic effects.[6][12] Requires heating to dissolve.[6]
Ascorbic Acid (Vitamin C) Varies by protocolModerateA natural antioxidant. Can also have pro-oxidant effects in the presence of transition metals.[13][14][15]

Note: The relative photostability enhancement is a qualitative summary based on available literature and can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Using Trolox to Reduce this compound Photobleaching

Materials:

  • Trolox stock solution (100 mM in ethanol)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • This compound labeled cells on a suitable imaging dish

Procedure:

  • Prepare the Trolox imaging medium by diluting the 100 mM Trolox stock solution into the live-cell imaging medium to a final concentration of 0.1 to 1 mM.[7][9][10][11] The optimal concentration should be determined empirically for your specific cell type and experimental conditions.[7][9][10][11]

  • Remove the existing culture medium from your this compound labeled cells.

  • Gently wash the cells once with pre-warmed live-cell imaging medium (without Trolox).

  • Add the pre-warmed Trolox imaging medium to the cells.

  • Incubate the cells for at least 15-30 minutes at 37°C and 5% CO2 before starting your imaging session.

  • Proceed with your live-cell imaging, keeping excitation light intensity and exposure times to a minimum.

Protocol 2: Using n-Propyl Gallate (NPG) for Live-Cell Imaging

Note: While NPG is an effective antifade agent, its use in live-cell imaging should be approached with caution due to potential anti-apoptotic effects.[6]

Materials:

  • n-Propyl gallate (NPG) powder

  • Live-cell imaging medium

  • This compound labeled cells

Procedure:

  • Prepare a stock solution of NPG. Due to its low solubility in aqueous solutions, a stock is often made in an organic solvent like DMSO and then diluted into the imaging medium. The final concentration should be optimized, but starting points can be extrapolated from fixed-cell protocols, aiming for a much lower final concentration.

  • Gently replace the culture medium with the NPG-containing imaging medium.

  • Incubate the cells for a short period before imaging.

  • Monitor cell health and morphology closely throughout the experiment for any signs of toxicity or altered biology.

Protocol 3: Using Ascorbic Acid as an Antifade Agent

Materials:

  • Ascorbic acid powder

  • Phosphate-buffered saline (PBS) or live-cell imaging medium

  • This compound labeled cells

Procedure:

  • Prepare a fresh stock solution of ascorbic acid (e.g., 10% w/v in PBS) on the day of the experiment.[16]

  • Dilute the ascorbic acid stock solution into your live-cell imaging medium to the desired final concentration. The optimal concentration can vary and should be determined experimentally.

  • Replace the culture medium with the ascorbic acid-containing imaging medium.

  • Incubate the cells for a brief period before imaging.

  • Proceed with imaging, being mindful of potential pH changes in the medium due to the acidic nature of ascorbic acid. Ensure the final imaging medium is pH-buffered.

Visualizations

CY5_Photobleaching_Pathway This compound Photobleaching Pathway CY5_Ground This compound (Ground State) CY5_Excited This compound (Excited Singlet State) CY5_Ground->CY5_Excited Excitation Light ROS Reactive Oxygen Species (ROS) CY5_Ground->ROS Chemical Reaction CY5_Excited->CY5_Ground Fluorescence CY5_Triplet This compound (Excited Triplet State) CY5_Excited->CY5_Triplet Intersystem Crossing Oxygen Molecular Oxygen (O2) CY5_Triplet->Oxygen Energy Transfer Bleached_CY5 Bleached this compound ROS->Bleached_CY5 Oxygen->ROS

Caption: The signaling pathway of this compound photobleaching.

Troubleshooting_Workflow Troubleshooting this compound Photobleaching Start Start: Rapid Signal Loss Observed Optimize_Imaging Optimize Imaging Parameters (Reduce Laser Power & Exposure Time) Start->Optimize_Imaging Problem_Solved1 Problem Resolved? Optimize_Imaging->Problem_Solved1 Add_Antifade Add Antifade Reagent to Media (e.g., Trolox, Ascorbic Acid) Problem_Solved1->Add_Antifade No End End: Successful Imaging Problem_Solved1->End Yes Problem_Solved2 Problem Resolved? Add_Antifade->Problem_Solved2 Optimize_Buffer Optimize Imaging Buffer (pH, Composition) Problem_Solved2->Optimize_Buffer No Problem_Solved2->End Yes Problem_Solved3 Problem Resolved? Optimize_Buffer->Problem_Solved3 Consider_Alternative Consider More Photostable Dye Problem_Solved3->Consider_Alternative No Problem_Solved3->End Yes End_Unresolved End: Consult Specialist Consider_Alternative->End_Unresolved

References

Technical Support Center: Troubleshooting Low Fluorescence Signal with CY5-N3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving the fluorescent dye CY5-N3, with a particular focus on addressing issues of low fluorescence signal.

Troubleshooting Guide: Question & Answer

This guide provides answers to specific problems you might encounter during your experiments with this compound.

Question 1: Why is my fluorescence signal weak or completely absent after labeling with this compound?

A weak or nonexistent signal can stem from several factors, ranging from the labeling reaction itself to the imaging setup. A systematic approach is the best way to identify the root cause.[1][2]

Potential Cause & Solution

  • Inefficient Labeling Reaction:

    • Suboptimal Reagents: Ensure your this compound and other reaction components are not degraded. This compound is light-sensitive and should be stored in the dark at -20°C or -80°C.[3][4][5] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[3][4] Solutions of this compound can be unstable and should be freshly prepared.[4]

    • Incorrect Buffer Conditions: For copper-catalyzed azide-alkyne cycloaddition (CuAAC), the pH of the reaction buffer is critical.[6] Buffers containing primary amines, such as Tris, can interfere with some labeling chemistries and should be avoided.[7]

    • Low Labeling Efficiency: The concentration of this compound, your target molecule, and catalysts (for CuAAC) may need optimization.[3] Perform a titration to find the optimal dye-to-biomolecule ratio.[6] Over-labeling can also lead to self-quenching, which reduces the fluorescence signal.[6]

    • Copper Toxicity (for CuAAC): Copper ions can be toxic to biological samples. The copper concentration should be carefully controlled.[3] Consider using a copper-free click chemistry method like strain-promoted azide-alkyne cycloaddition (SPAAC) if copper toxicity is a concern.[3]

  • Fluorophore-Related Issues:

    • Photobleaching: Cyanine (B1664457) dyes like Cy5 are susceptible to photobleaching, which is the irreversible destruction of the fluorophore due to light-induced damage.[6][8] This leads to a gradual decrease in the fluorescence signal.[6]

      • Mitigation Strategies:

        • Reduce the intensity and duration of the excitation light.[2][6]

        • Use an anti-fade mounting medium.[6][9]

        • Work in a dark environment and protect your samples from light.[3]

    • Environmental Quenching: The local chemical environment around the dye can significantly impact its fluorescence.[6][10] Proximity to certain amino acid residues (like tryptophan and tyrosine) or specific nucleobase sequences (purine-rich sequences tend to enhance fluorescence) can affect the signal.[1][11][12]

  • Imaging and Detection Problems:

    • Incorrect Instrument Settings: Ensure you are using the correct excitation and emission filters for CY5 (Ex: ~646-650 nm, Em: ~662-670 nm).[3][4][7]

    • Detector Sensitivity: The detector gain may need to be increased to amplify a weak signal. However, be aware that excessive gain can also amplify noise.[6]

    • High Background: A high background can obscure a weak signal. Ensure thorough removal of unbound dye after the labeling reaction through methods like size-exclusion chromatography or dialysis.[3][6]

Question 2: My signal is bright initially but fades very quickly. What is happening and how can I prevent it?

This is a classic sign of photobleaching.[2]

Cause & Prevention

  • Photobleaching: As mentioned above, Cy5 is prone to fading under illumination.[6]

    • Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.[6]

    • Minimize Exposure Time: Limit the time your sample is exposed to the excitation light.[2]

    • Use Antifade Reagents: Incorporate commercially available antifade reagents into your imaging buffer or mounting medium.[6][9]

    • Consider More Photostable Alternatives: If photobleaching remains a significant issue, consider alternative far-red dyes known for better photostability, such as Alexa Fluor 647.[6] Some research also suggests that conjugating Cy5 with molecules like cyclooctatetraene (B1213319) (COT) can enhance its photostability.[8][13]

Quantitative Data Summary

PropertyValueSource(s)
Excitation Maximum (λex)~646 - 650 nm[3][4][7][14][15]
Emission Maximum (λem)~662 - 670 nm[3][4][7][14][15]
Molar Extinction Coefficient (ε)~250,000 M⁻¹cm⁻¹[14][16]
Fluorescence Quantum Yield (Φ)~0.2 - 0.3[16][17]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol is a general guideline for labeling an alkyne-containing biomolecule with this compound.

Materials:

  • This compound stock solution (e.g., 1-10 mM in anhydrous DMSO)[3][4]

  • Alkyne-modified biomolecule

  • Reaction buffer (e.g., PBS or Tris-HCl, pH 7.4)[3]

  • Copper (II) sulfate (B86663) (CuSO₄) solution

  • Reducing agent (e.g., sodium ascorbate) solution

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine your alkyne-modified biomolecule with the reaction buffer.

    • Add the this compound stock solution to the desired final concentration (e.g., 1-10 µM).[3]

    • Add the copper (II) sulfate and reducing agent.[3] The final concentrations of these reagents may require optimization.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30-60 minutes with gentle stirring or rocking.[3] Protect the reaction from light.

  • Purification:

    • Remove unreacted this compound and other small molecules by passing the reaction mixture through a size-exclusion column or by using another appropriate purification method like ultrafiltration.[3][6]

  • Storage:

    • Store the labeled biomolecule at the appropriate temperature, protected from light.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling (Copper-Free)

This protocol is for labeling a biomolecule containing a strained alkyne (e.g., DBCO) with this compound.

Materials:

  • This compound stock solution (e.g., 1-10 mM in anhydrous DMSO)[3]

  • DBCO- or other strained alkyne-modified biomolecule

  • Reaction buffer (e.g., PBS, pH 7.4)[3]

  • Purification column

Procedure:

  • Prepare the Reaction Mixture:

    • Combine the strained alkyne-modified biomolecule with the reaction buffer.

    • Add the this compound stock solution to the desired final concentration (e.g., 1-10 µM).[3]

  • Incubation:

    • Incubate the reaction at room temperature for 30 minutes to 2 hours.[3] Protect the reaction from light.

  • Purification:

    • Purify the labeled biomolecule as described in the CuAAC protocol to remove excess this compound.

  • Storage:

    • Store the labeled biomolecule appropriately, protected from light.

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Biomolecule Alkyne-modified Biomolecule Mix Combine & Incubate (RT, 30-60 min, Dark) Biomolecule->Mix CY5_N3 This compound (Azide) CY5_N3->Mix Reagents Buffer, CuSO4, Reducing Agent Reagents->Mix Purify Remove Excess Dye (e.g., Size Exclusion) Mix->Purify Labeled Product & Unreacted Dye Analysis Fluorescence Detection Purify->Analysis Purified Labeled Product Troubleshooting_Flowchart cluster_labeling Labeling Troubleshooting cluster_fluorophore Fluorophore Troubleshooting cluster_imaging Imaging Troubleshooting Start Low Fluorescence Signal CheckLabeling Verify Labeling Efficiency Start->CheckLabeling CheckFluorophore Investigate Fluorophore Issues CheckLabeling->CheckFluorophore Labeling Confirmed Reagents Check Reagent Quality & Storage CheckLabeling->Reagents No/Poor Labeling Conditions Optimize Buffer, pH, & Concentrations CheckLabeling->Conditions Purification Ensure Proper Purification CheckLabeling->Purification CheckImaging Optimize Imaging Setup CheckFluorophore->CheckImaging Fluorophore Issues Addressed Photobleaching Minimize Light Exposure, Use Antifade CheckFluorophore->Photobleaching Signal Fades Quickly Quenching Consider Environmental Effects CheckFluorophore->Quenching Consistently Low Signal Filters Use Correct Ex/Em Filters CheckImaging->Filters No/Low Signal Detector Adjust Detector Gain CheckImaging->Detector Background Reduce Background Signal CheckImaging->Background

References

Technical Support Center: Optimizing Signal-to-Noise Ratio with CY5-N3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in experiments utilizing CY5-N3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, or Sulfo-Cyanine5-azide, is a fluorescent dye belonging to the cyanine (B1664457) dye family.[1][2][3] It possesses an azide (B81097) (-N3) group, which allows it to be conjugated to other molecules containing a compatible reactive group, primarily through "click chemistry" reactions.[2][4][5] Its bright fluorescence in the far-red spectrum (excitation ~646 nm, emission ~662 nm) makes it a popular choice for a variety of applications, including:

  • Cellular and Tissue Imaging: Labeling and visualizing biomolecules within fixed or living cells and tissue sections.[1][2][3]

  • In Vivo Imaging: Tracking labeled molecules in living organisms.[1][3]

  • Flow Cytometry: Identifying and sorting labeled cells.

  • Western Blotting and ELISA: Detecting specific proteins in complex mixtures.[6]

Q2: What are the main causes of a low signal-to-noise ratio when using this compound?

A low signal-to-noise ratio (SNR) is a common issue in fluorescence experiments and can stem from several factors:

  • High Background Fluorescence: This can be caused by autofluorescence from the sample itself, non-specific binding of the this compound probe, or the presence of unbound, free dye in the solution.[7][8]

  • Low Signal Intensity: This may result from inefficient labeling of the target molecule, photobleaching (fading) of the CY5 dye, or using suboptimal imaging settings.[9]

  • Instrumental Noise: Electronic noise from the detector and other microscope components can also contribute to a lower SNR.[10][11]

Q3: How can I reduce non-specific binding of this compound conjugates?

Non-specific binding, where the dye conjugate adheres to unintended targets, is a significant source of background noise.[9][12] Here are some strategies to mitigate this:

  • Blocking: Before applying your this compound labeled probe, incubate the sample with a blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody.[12][13]

  • Washing: Implement thorough and stringent washing steps after incubation with the labeled probe to remove any unbound or loosely bound molecules.[8][9] Adding a mild detergent like Tween-20 to the wash buffer can be beneficial.[14]

  • Optimize Probe Concentration: Using an excessively high concentration of your labeled probe can increase the likelihood of non-specific interactions. It is crucial to titrate the probe to find the optimal concentration that maximizes specific signal while minimizing background.[8][9]

  • Dye-Specific Considerations: Cyanine dyes, including CY5, have been reported to exhibit non-specific binding to certain cell types like monocytes and macrophages, potentially through interactions with Fc receptors.[12][15] Specialized blocking buffers or the use of Fc receptor blockers may be necessary in these cases.

Q4: What can I do to improve the photostability of CY5?

Photobleaching, the irreversible fading of a fluorophore upon exposure to light, can significantly reduce signal intensity. To enhance the photostability of CY5:

  • Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium. These reagents often contain free radical scavengers that protect the dye from photobleaching.

  • Minimize Light Exposure: Limit the sample's exposure to excitation light by using neutral density filters, reducing laser power, and minimizing exposure times during image acquisition.[16]

  • Oxygen Scavenging Systems: In some applications, particularly single-molecule studies, using an oxygen-scavenging system in the imaging buffer can significantly improve photostability.[17]

  • Consider Dye Conjugates: Some studies have shown that conjugating triplet state quenchers like cyclooctatetraene (B1213319) (COT) or Trolox directly to the cyanine dye can enhance its photostability.[17][18]

Troubleshooting Guides

Problem 1: High Background Fluorescence

High background can obscure your specific signal, leading to poor image quality and difficulty in data interpretation.

Potential Cause Troubleshooting Step Detailed Recommendation
Sample Autofluorescence Image an unstained control sample.If the unstained sample shows significant fluorescence, consider using a different fixation method (e.g., methanol (B129727) instead of aldehydes) or employing autofluorescence quenching reagents.[8] Choosing fluorophores with emission in the far-red or near-infrared can also help, as autofluorescence is often lower in this spectral region.
Presence of Unreacted Free Dye Purify the this compound labeled conjugate.Unconjugated this compound must be removed after the labeling reaction. Common purification methods include spin column chromatography, size-exclusion chromatography (SEC), and dialysis.[7] The choice of method depends on the size and nature of your labeled molecule.[7]
Inadequate Blocking Optimize the blocking step.Increase the incubation time with the blocking buffer (e.g., 1 hour at room temperature) and ensure the blocking agent is appropriate for your sample. For instance, if using a secondary antibody, the blocking serum should be from the same species as the secondary antibody.[13][19]
Insufficient Washing Increase the number and duration of wash steps.After incubating with the this compound conjugate, wash the sample multiple times (e.g., 3-5 times for 5-10 minutes each) with a suitable buffer (e.g., PBS or TBS).[14][20] The addition of a non-ionic detergent (e.g., 0.05% Tween-20) can improve washing efficiency.
Probe Concentration Too High Titrate the this compound conjugate.Perform a dilution series of your labeled probe to determine the optimal concentration that yields a strong specific signal with minimal background.[8]
Problem 2: Weak or No Signal

A faint or absent signal can be frustrating. The following steps can help identify and resolve the issue.

Potential Cause Troubleshooting Step Detailed Recommendation
Inefficient Labeling Reaction Verify the click chemistry reaction conditions.Ensure the correct stoichiometry of reactants (this compound and the alkyne- or DBCO-modified molecule). For copper-catalyzed click chemistry (CuAAC), confirm the freshness and concentration of the copper catalyst and reducing agent.[1] For copper-free click chemistry (SPAAC), ensure the reaction is incubated for a sufficient duration.[1]
Degradation of this compound Check the storage and handling of the dye.This compound should be stored at -20°C, protected from light and moisture.[1] Prepare working solutions fresh and avoid repeated freeze-thaw cycles.[1][21]
Photobleaching Minimize light exposure during imaging.Use the lowest possible excitation light intensity and the shortest exposure time that still provides a detectable signal.[16] Utilize an antifade mounting medium.
Suboptimal Imaging Settings Optimize microscope parameters.Ensure you are using the correct filter set for CY5 (Excitation ~646 nm, Emission ~662 nm).[1][2] Adjust detector gain and exposure time to enhance signal detection, but be mindful of increasing background noise.[8]
Low Abundance of Target Consider signal amplification techniques.If your target molecule is present at very low levels, you may need to use a signal amplification strategy, such as using a secondary antibody conjugated with multiple CY5 molecules or employing tyramide signal amplification (TSA).

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of a Protein

This protocol outlines a general procedure for labeling an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Reducing agent stock solution (e.g., 250 mM sodium ascorbate (B8700270) in water, prepared fresh)

  • Tris-HCl buffer (pH 7.4)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein with this compound in the desired molar ratio (e.g., 1:5 protein to dye).

  • Add a small amount of copper (e.g., final concentration of 1 mM CuSO₄) and a reducing agent (e.g., final concentration of 5 mM sodium ascorbate) to the reaction mixture.[1][2]

  • Adjust the final volume with Tris-HCl buffer.

  • Incubate the reaction at room temperature for 30-60 minutes with gentle mixing, protected from light.[1]

  • Purify the labeled protein to remove unreacted dye and other reaction components (see Protocol 3).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of a Protein

This protocol describes a copper-free method for labeling a DBCO-modified protein.

Materials:

  • DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Combine the DBCO-modified protein with this compound in the desired molar ratio (e.g., 1:3 protein to dye).

  • Incubate the reaction in a suitable buffer (e.g., PBS, pH 7.4) for 30 minutes to 2 hours at room temperature, protected from light.[1]

  • Purify the labeled protein to remove excess unreacted dye (see Protocol 3).

Protocol 3: Purification of CY5-Labeled Protein using a Spin Column

This is a rapid method for purifying labeled proteins from unincorporated dye.[7]

Materials:

  • Spin column (e.g., with a suitable size-exclusion resin)

  • Elution buffer (e.g., PBS)

  • Microcentrifuge

Procedure:

  • Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.

  • Equilibrate the column by washing it multiple times with the elution buffer, centrifuging after each wash to remove the buffer.[6]

  • Carefully load the labeling reaction mixture onto the center of the resin bed.

  • Place the column in a clean collection tube and centrifuge at the recommended speed (e.g., 1,500 x g) for 2 minutes to collect the purified, labeled protein.[7] The smaller, unreacted dye molecules will be retained by the resin.

Spin Column Purification Parameters
Parameter Typical Value
Centrifugation Speed1,500 x g
Equilibration Washes2-3 times
Elution Time2 minutes

Visualizations

experimental_workflow cluster_labeling Labeling Reaction cluster_purification Purification cluster_application Downstream Application start Start: Alkyne/DBCO -modified Protein cy5 Add this compound start->cy5 1. reaction Incubate (Click Chemistry) cy5->reaction 2. load Load onto Spin Column reaction->load 3. centrifuge Centrifuge load->centrifuge 4. collect Collect Labeled Protein centrifuge->collect 5. imaging Fluorescence Imaging collect->imaging 6.

Caption: Workflow for labeling and purifying a this compound conjugate for imaging.

snr_factors cluster_signal Maximize Signal cluster_noise Minimize Noise snr High Signal-to-Noise Ratio low_autofluorescence Low Sample Autofluorescence snr->low_autofluorescence no_free_dye Remove Free Dye (Purification) snr->no_free_dye min_nonspecific Minimal Non-specific Binding (Blocking) snr->min_nonspecific efficient_labeling Efficient Labeling efficient_labeling->snr photostability High Photostability photostability->snr optimal_imaging Optimal Imaging Settings optimal_imaging->snr

Caption: Key factors influencing the signal-to-noise ratio in fluorescence experiments.

References

Technical Support Center: CY5-N3 Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with CY5-N3 in long-term experiments.

Troubleshooting Guides

Issue 1: Gradual or Rapid Loss of Fluorescent Signal

A decrease in fluorescence intensity over the course of a long-term experiment is a common issue. This can be attributed to photobleaching or chemical degradation of the this compound dye.

Quantitative Data Summary: Factors Influencing Cyanine (B1664457) Dye Stability

While extensive long-term quantitative stability data specifically for this compound is limited in publicly available literature, the following table summarizes known factors affecting the stability of CY5 and related cyanine dyes. This information can be used to infer the stability of this compound and to design experiments to assess its stability in your specific system.

ParameterConditionEffect on CY5 StabilityRecommendations
Light Exposure High-intensity or prolonged illuminationHigh Photobleaching is a primary cause of signal loss.[1] Use the lowest possible excitation power and exposure times. Employ neutral density filters to attenuate the light source.
Continuous vs. Intermittent IlluminationHigh Continuous illumination accelerates photobleaching.[2] Acquire images at discrete time points rather than continuous monitoring.
Oxygen Presence of molecular oxygenHigh Oxygen is a key contributor to photobleaching by forming reactive oxygen species (ROS).[1] Use deoxygenated buffers or commercially available oxygen scavenging systems (e.g., Oxyrase, glucose oxidase/catalase).
pH Acidic or highly basic conditionsModerate Cyanine dyes are generally stable in a pH range of 4-10.[3][4] However, extreme pH values can lead to degradation. Maintain a stable, physiologically relevant pH (typically 7.2-7.4) in your experimental buffer.
Temperature Elevated temperaturesModerate Higher temperatures can accelerate chemical degradation. For long-term storage of stock solutions, -20°C or -80°C is recommended.[5][6] For live-cell imaging, maintain the recommended temperature for your specific cell line.
Buffer Composition Presence of certain additivesVariable The presence of certain ions or molecules in the local chemical environment can influence photostability.[1] Avoid buffers containing primary amines, such as Tris, if using NHS-ester chemistry for conjugation, as they can compete with the labeling reaction.
Local Environment Proximity to other moleculesVariable The fluorescence of cyanine dyes can be sensitive to the surrounding electronic environment.[5] The sequence of DNA to which Cy5 is attached can influence its fluorescence intensity.[7]

Experimental Protocol: Assessing this compound Photostability in Your System

This protocol provides a framework for quantitatively assessing the photostability of this compound under your specific experimental conditions.

Objective: To measure the rate of photobleaching of this compound.

Materials:

  • Your this compound labeled sample (e.g., cells, tissue, biomolecule)

  • Microscope with a stable light source and a sensitive detector (e.g., sCMOS or EMCCD camera)

  • Image analysis software (e.g., ImageJ/Fiji, CellProfiler)

  • Control unlabeled sample

Methodology:

  • Sample Preparation: Prepare your this compound labeled sample as you would for your long-term experiment. Include a negative control (unlabeled sample) to measure background fluorescence.

  • Microscope Setup:

    • Turn on the microscope and light source, allowing them to stabilize.

    • Set the excitation and emission filters appropriate for CY5 (Excitation max ~650 nm, Emission max ~670 nm).

    • Choose an objective with appropriate magnification and numerical aperture for your sample.

  • Image Acquisition:

    • Locate a region of interest (ROI) in your labeled sample.

    • Set the acquisition parameters (excitation intensity, exposure time) to match those of your long-term experiment.

    • Acquire a time-lapse series of images of the same ROI under continuous illumination. The time interval and total duration should be relevant to your experiment (e.g., an image every minute for 60 minutes).

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • Define an ROI that encompasses the fluorescent signal.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Measure the mean fluorescence intensity of a background region in the same image series.

    • Correct the fluorescence intensity of your sample by subtracting the background intensity for each time point.

    • Normalize the corrected fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

  • Interpretation: The resulting curve will show the photobleaching decay of your this compound signal under your specific imaging conditions. This allows you to determine the half-life of the fluorophore and to optimize imaging parameters to minimize signal loss over the duration of your experiment.

Issue 2: High Background Fluorescence

High background can obscure the specific signal from your this compound labeled target, reducing the signal-to-noise ratio.

Troubleshooting Steps:

  • Inadequate Washing: Ensure thorough washing steps after staining to remove any unbound this compound.

  • Non-specific Binding:

    • Use a blocking agent (e.g., BSA, serum) appropriate for your sample to prevent non-specific binding of the dye or labeled molecule.

    • Optimize the concentration of your this compound conjugate; high concentrations can lead to increased non-specific binding.

  • Autofluorescence: Some cells and tissues exhibit endogenous fluorescence.

    • Image an unstained control sample using the same settings to assess the level of autofluorescence.

    • If autofluorescence is high, consider using a spectral unmixing approach if your imaging system supports it.

  • Impure Dye: Ensure the this compound reagent is of high purity. Impurities can sometimes be fluorescent and contribute to background.

Frequently Asked Questions (FAQs)

Q1: How should I store my this compound stock solution for long-term use?

A1: this compound stock solutions, typically dissolved in anhydrous DMSO or DMF, should be stored at -20°C or -80°C and protected from light.[5][6] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q2: What are the primary degradation pathways for CY5 dyes?

A2: The primary degradation pathway for cyanine dyes like CY5 in the presence of oxygen is photo-oxidation.[8] Upon excitation with light, the dye can react with molecular oxygen to form reactive oxygen species (ROS), which then attack the polymethine chain of the dye, leading to a loss of fluorescence. The main degradation pathway is believed to be the cycloaddition of singlet oxygen onto the polymethine chain.[8]

Q3: Are there more photostable alternatives to this compound?

A3: Yes, several other red-emitting fluorescent dyes are reported to have higher photostability than CY5. For example, Alexa Fluor 647 has been shown to be considerably more photostable than Cy5.[9][10][11] When starting a new series of long-term experiments, it may be beneficial to compare the photostability of this compound with other spectrally similar dyes under your specific experimental conditions.

Q4: Can the azide (B81097) group on this compound hydrolyze over time in aqueous buffers?

A4: While organic azides are generally stable in aqueous solutions, prolonged incubation at non-optimal pH or in the presence of certain reactive species could potentially lead to hydrolysis or other reactions. It is always recommended to prepare fresh working solutions of this compound for each experiment.

Q5: How can I minimize phototoxicity in my live-cell long-term imaging experiments with this compound?

A5: Phototoxicity is a significant concern in live-cell imaging. To minimize it:

  • Use the lowest possible excitation light intensity that still provides a usable signal.

  • Minimize the exposure time for each image.

  • Use a high-sensitivity detector to reduce the required excitation light.

  • Image less frequently (increase the time interval between acquisitions).

  • Use an imaging medium that contains antioxidants to help quench reactive oxygen species.

Visualizations

Caption: A simplified diagram illustrating the potential photobleaching pathway of CY5.

Experimental_Workflow Workflow for Assessing this compound Long-Term Stability cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_optimization Optimization Prep_Sample Prepare this compound Labeled Sample Time_Lapse Time-Lapse Imaging (Long-Term) Prep_Sample->Time_Lapse Prep_Controls Prepare Control Samples (Unlabeled, Reference Dye) Prep_Controls->Time_Lapse Measure_Intensity Measure Fluorescence Intensity Over Time Time_Lapse->Measure_Intensity Vary_Conditions Vary Experimental Conditions (Light, Temp, Buffer) Vary_Conditions->Time_Lapse Calculate_Decay Calculate Photobleaching Decay Rate Measure_Intensity->Calculate_Decay Compare_Conditions Compare Stability Under Different Conditions Calculate_Decay->Compare_Conditions Optimize_Parameters Optimize Imaging Parameters Compare_Conditions->Optimize_Parameters

References

Choosing the right laser and filter set for CY5-N3 imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with CY5-N3 for fluorescence imaging.

Frequently Asked Questions (FAQs)

Q1: What are the excitation and emission maxima of this compound?

This compound is a fluorescent dye with an excitation maximum at approximately 646 nm and an emission maximum at around 662 nm.[1][2][3]

Q2: Which laser is optimal for exciting this compound?

A 633 nm or 647 nm laser line is ideal for exciting this compound, as they are close to its excitation peak of 649 nm.[4]

Q3: What is the recommended filter set for this compound imaging?

A standard Cy5 filter set is suitable for this compound imaging. The ideal filter set should include:

  • Excitation filter: Centered around 650 nm (e.g., 628 nm is often used).[4]

  • Emission filter: Centered close to 670 nm (e.g., 692 nm is a good match).[4]

  • Dichroic mirror: With a cutoff around 660 nm to effectively separate the excitation and emission light.[4]

Q4: How can I prepare a stock solution of this compound?

It is recommended to dissolve this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, typically at a concentration of 1–10 mM.[1][3] This stock solution should be aliquoted and stored at -20°C or -80°C in the dark.[1][3]

Q5: How should I prepare the working solution for cell imaging?

Dilute the this compound stock solution to a working concentration (e.g., 0.1–10 µM) using a suitable buffer such as PBS or HEPES (pH 7.2–7.4).[3] For live cell imaging, you can use preheated serum-free cell culture medium or PBS.[1] It is best to prepare the working solution fresh before each experiment.[3]

Troubleshooting Guide

Problem 1: Low or no fluorescence signal.

  • Possible Cause: Inefficient labeling.

    • Solution: Optimize the labeling protocol. Ensure that the buffer used for labeling does not contain primary amines (e.g., Tris or glycine), as these can interfere with the conjugation reaction.[5][6][7] Dialyze your protein or sample against a suitable buffer like 0.1 M sodium bicarbonate (pH 8.5-9.0) before labeling.[5][6]

  • Possible Cause: Incorrect laser or filter set.

    • Solution: Verify that your microscope is equipped with the appropriate laser line (e.g., 633 nm or 647 nm) and a Cy5 filter set.[4] Refer to the recommended specifications in the table below.

  • Possible Cause: Low concentration of the labeled molecule.

    • Solution: Increase the concentration of your this compound-labeled probe. You may need to perform a titration experiment to determine the optimal concentration for your specific application.

  • Possible Cause: Photobleaching.

    • Solution: Minimize the exposure of your sample to the excitation light. Use antifade reagents in your mounting medium.[8] Also, ensure the imaging buffer has a slightly basic pH (around 7.5) to improve photostability.[8]

Problem 2: High background fluorescence.

  • Possible Cause: Excess, unbound this compound.

    • Solution: Ensure thorough washing steps after the labeling reaction to remove any unbound dye.[3] For protein labeling, use spin columns or dialysis to purify the labeled protein.[5][6]

  • Possible Cause: Autofluorescence from the sample or medium.

    • Solution: Use a serum-free medium for live cell imaging, as serum can be a source of autofluorescence. If imaging fixed cells, ensure they are properly washed. The far-red emission of Cy5 generally helps to minimize issues with autofluorescence from biological specimens.[4]

  • Possible Cause: Non-specific binding of the probe.

    • Solution: Include blocking steps in your protocol. For immunohistochemistry, use a blocking buffer (e.g., BSA or serum from the secondary antibody host species).

Problem 3: Rapid fading of the fluorescence signal (Photobleaching).

  • Possible Cause: High laser power or long exposure times.

    • Solution: Reduce the laser power to the minimum level required for a good signal-to-noise ratio. Decrease the exposure time for each image acquisition.

  • Possible Cause: Absence of antifade reagents.

    • Solution: Incorporate an antifade reagent into your mounting medium or imaging buffer.[8]

  • Possible Cause: Oxidative stress.

    • Solution: For live-cell imaging, consider using an imaging medium with antioxidants.

Laser and Filter Set Recommendations

For optimal imaging of this compound, the following laser and filter specifications are recommended.

ComponentWavelength (nm)Notes
Excitation Laser 633 or 647Close to the excitation peak of this compound (~649 nm) for efficient excitation.[4]
Excitation Filter ~628 - 650A bandpass filter that selectively allows the laser light to pass.
Dichroic Mirror ~660Long-pass dichroic that reflects the excitation light and transmits the emission signal.
Emission Filter ~670 - 700A bandpass filter that isolates the fluorescence emission from this compound.

Experimental Protocols

Protein Labeling with this compound via Click Chemistry

This protocol is a general guideline for labeling a protein containing an alkyne group with this compound.

  • Protein Preparation:

    • Dissolve the alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

    • The recommended protein concentration is 2-10 mg/mL.[7]

  • Preparation of Labeling Reagents:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 50 mM solution of sodium ascorbate (B8700270) in water. This solution should be made fresh.

    • Prepare a 10 mM solution of copper(II) sulfate (B86663) (CuSO₄) in water.

    • Prepare a 10 mM solution of a copper chelator like TBTA in DMSO.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified protein solution.

      • This compound stock solution (to a final concentration of 100-200 µM).

      • TBTA solution (to a final concentration of 100-200 µM).

      • Copper(II) sulfate solution (to a final concentration of 50 µM).

      • Sodium ascorbate solution (to a final concentration of 1 mM).

    • Mix gently and incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification of Labeled Protein:

    • Remove the unreacted this compound and other reaction components using a spin desalting column or through dialysis against a suitable storage buffer (e.g., PBS).[5][6]

  • Storage:

    • Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.[7]

Live Cell Imaging of this compound

This protocol outlines a general procedure for imaging live cells labeled with this compound.

  • Cell Preparation:

    • Plate cells on a glass-bottom dish or chamber slide suitable for microscopy.

    • Allow cells to adhere and grow to the desired confluency.

  • Labeling:

    • Prepare a working solution of your this compound labeled probe in pre-warmed, serum-free cell culture medium. The optimal concentration should be determined experimentally.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the labeling solution to the cells and incubate for the desired time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the labeling solution and wash the cells 2-3 times with warm PBS or serum-free medium to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells.

    • Place the dish or slide on the microscope stage.

    • Use a 633 nm or 647 nm laser for excitation and a Cy5 filter set for imaging.

    • Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.

Visual Guides

ExperimentalWorkflow cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification & Storage prep_protein Prepare Alkyne- Modified Protein mix Mix Protein, this compound, and Reagents prep_protein->mix prep_cy5 Prepare this compound Stock Solution prep_cy5->mix prep_reagents Prepare Click Chemistry Reagents prep_reagents->mix incubate Incubate at RT (1-2 hours) mix->incubate purify Purify Labeled Protein (Spin Column/Dialysis) incubate->purify store Store Labeled Protein (-20°C or -80°C) purify->store

Figure 1. Experimental workflow for protein labeling with this compound.

TroubleshootingTree cluster_signal Signal Intensity cluster_background Background Noise cluster_bleaching Photostability start Imaging Issue Encountered low_signal Low/No Signal start->low_signal high_bg High Background start->high_bg fading Signal Fades Rapidly start->fading check_labeling Optimize Labeling Protocol low_signal->check_labeling Inefficient Labeling? check_filters Verify Laser & Filter Set low_signal->check_filters Incorrect Hardware? increase_conc Increase Probe Concentration low_signal->increase_conc Low Probe Amount? wash_more Improve Washing Steps high_bg->wash_more Unbound Probe? use_blocking Add Blocking Step high_bg->use_blocking Non-specific Binding? change_media Use Serum-Free/ Phenol Red-Free Media high_bg->change_media Autofluorescence? reduce_power Decrease Laser Power/ Exposure Time fading->reduce_power High Illumination? use_antifade Use Antifade Reagent fading->use_antifade Oxidative Damage?

Figure 2. Troubleshooting decision tree for this compound imaging.

References

Technical Support Center: Post-Labeling Purification of CY5-N3 Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of unbound CY5-N3 dye from labeled proteins and nucleic acids.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unbound this compound dye after a labeling reaction?

Q2: What are the most common methods for removing unbound this compound dye?

A2: The three primary methods for separating labeled biomolecules from unconjugated small molecule dyes like this compound are size-exclusion chromatography (SEC), dialysis, and ethanol (B145695) precipitation. The choice of method depends on the type and size of the biomolecule, the required purity, sample volume, and the desired final concentration.

Q3: Can the aggregation of this compound affect its removal?

A3: Yes, cyanine (B1664457) dyes like Cy5 have a known tendency to form aggregates, especially at high concentrations or in aqueous solutions with high salt concentrations.[1][2][3][4] These aggregates can be more challenging to remove as their increased size may cause them to co-elute with the labeled biomolecule during size-exclusion chromatography or be retained during dialysis.

Q4: How can I assess the purity of my labeled biomolecule after dye removal?

A4: The purity of the labeled biomolecule can be assessed using several methods. A common approach is to use UV-Vis spectrophotometry to measure the absorbance at the protein's maximum absorbance (typically 280 nm) and the dye's maximum absorbance (around 650 nm for Cy5). The ratio of these absorbances can provide an estimate of the degree of labeling and the presence of residual free dye. Additionally, techniques like SDS-PAGE followed by in-gel fluorescence scanning can visualize any remaining free dye.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of unbound this compound dye.

Problem Possible Cause Suggested Solution
High background fluorescence in downstream applications. Incomplete removal of unbound this compound dye.- Repeat the purification step. For SEC, consider using a resin with a smaller pore size or a longer column for better resolution. For dialysis, increase the number of buffer changes and the total dialysis time.[5] - If using a spin column, a second pass through a fresh column may be necessary, especially if the initial dye concentration was high.[5]
Aggregation of this compound dye.- Before purification, centrifuge the labeling reaction mixture at high speed to pellet any large dye aggregates. - Optimize the labeling reaction to use a lower molar excess of the dye to minimize aggregation.
Low recovery of the labeled biomolecule. Size-Exclusion Chromatography: The biomolecule is interacting with the column matrix or the sample is too dilute.- Ensure the buffer has sufficient ionic strength (e.g., 150 mM NaCl) to minimize ionic interactions with the resin. - For dilute protein samples (<0.1 mg/mL), consider adding a carrier protein like BSA to prevent non-specific binding to the membrane.[6]
Dialysis: The molecular weight cut-off (MWCO) of the dialysis membrane is too large, or the biomolecule is binding to the membrane.- Select a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your biomolecule (a general rule is to use an MWCO that is 1/3 to 1/2 the molecular weight of the target). - If protein loss is significant with dilute samples, adding a carrier protein can help.[6]
Ethanol Precipitation: The pellet was lost during aspiration of the supernatant, or the biomolecule did not precipitate efficiently.- Be careful when decanting or aspirating the supernatant, as the pellet may not be clearly visible. - For low concentrations of DNA, consider adding a carrier like glycogen (B147801) or linear polyacrylamide to improve precipitation efficiency and visualize the pellet.[7]
Free dye is still present after size-exclusion chromatography. The molecular weights of the biomolecule and the dye are too close for effective separation with the chosen resin.- For smaller proteins or peptides, use a size-exclusion resin with a lower molecular weight fractionation range (e.g., Superdex 30 instead of Superdex 75 for a 5 kDa protein).[8]
The column is overloaded with excess dye.- If possible, perform an initial purification step like dialysis to remove the bulk of the free dye before running the sample on a high-resolution SEC column.
The labeled protein precipitates during dialysis. The rapid removal of a denaturant (e.g., urea) from the labeling buffer is causing the protein to misfold and aggregate.- Perform a stepwise dialysis, gradually decreasing the concentration of the denaturant in the dialysis buffer to allow for proper refolding.[9]

Comparison of Unbound Dye Removal Methods

The following table summarizes the key aspects of the most common methods for removing unbound this compound dye. The quantitative data provided are general estimates and can vary depending on the specific experimental conditions and the nature of the biomolecule.

Method Principle Typical Recovery Rate Typical Purity Advantages Disadvantages
Size-Exclusion Chromatography (SEC) Separation based on molecular size. Larger labeled biomolecules elute before the smaller unbound dye molecules.[10]> 95%[11]High- Fast and efficient for desalting and buffer exchange. - Can be used for a wide range of biomolecule sizes. - High recovery rates are often achievable.[11]- Can lead to sample dilution. - Resolution may be insufficient for biomolecules with a molecular weight close to that of the dye. - Potential for protein loss with very dilute samples due to non-specific binding.
Dialysis Diffusion of small molecules across a semi-permeable membrane down a concentration gradient.[12]80 - 95% (can be lower for dilute samples)[13]Good to High- Gentle method that is unlikely to denature sensitive proteins. - Can handle large sample volumes. - Cost-effective.- Time-consuming, often requiring multiple buffer changes over several hours or overnight.[12] - Potential for significant protein loss with dilute samples.[6] - Sample dilution can occur.
Ethanol Precipitation Altering the solvent polarity with ethanol to cause the precipitation of nucleic acids or proteins, leaving the more soluble dye in the supernatant.[7][14]> 90% for proteins[15]Good- Can concentrate the sample. - Effectively removes salts and other small molecules. - Relatively quick procedure.- Primarily used for nucleic acids, but can be adapted for proteins. - The pellet can be difficult to resuspend. - May cause denaturation of some proteins.

Experimental Protocols

Size-Exclusion Chromatography (Desalting Column)

This protocol is suitable for the rapid removal of unbound this compound from proteins and larger nucleic acids using a pre-packed desalting column (e.g., PD-10, Zeba™ Spin Desalting Columns).

Materials:

  • Labeled biomolecule solution

  • Pre-packed desalting column

  • Equilibration buffer (e.g., PBS)

  • Collection tubes

Methodology:

  • Column Preparation: Remove the top and bottom caps (B75204) of the desalting column. If it is a gravity-flow column, place it in a collection tube.

  • Equilibration: Equilibrate the column by adding 2-3 column volumes of the desired buffer. Allow the buffer to completely enter the packed bed. For spin columns, centrifuge according to the manufacturer's instructions to remove the storage buffer, and then repeat with the equilibration buffer.

  • Sample Application: Carefully apply the sample to the top of the column. Do not exceed the recommended sample volume for the specific column.

  • Elution (Gravity-Flow): Once the sample has entered the column bed, add the elution buffer and collect the eluate. The labeled biomolecule will be in the first fractions, followed by the unbound dye.

  • Elution (Spin Column): Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol to collect the purified sample.

Dialysis

This protocol is suitable for removing unbound this compound from larger proteins and nucleic acids.

Materials:

  • Labeled biomolecule solution

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO)

  • Dialysis buffer (e.g., PBS), at least 200-500 times the sample volume

  • Stir plate and stir bar

  • Beaker or container for the dialysis buffer

Methodology:

  • Membrane Preparation: Cut the dialysis tubing to the desired length and hydrate (B1144303) it in the dialysis buffer according to the manufacturer's instructions.

  • Sample Loading: Secure one end of the tubing with a clip. Pipette the sample into the tubing, leaving some space at the top. Remove any air bubbles and seal the other end with a second clip.

  • Dialysis: Place the sealed tubing into a beaker containing a large volume of cold dialysis buffer. Place the beaker on a stir plate and stir gently.

  • Buffer Changes: Allow dialysis to proceed for 2-4 hours at 4°C. Change the dialysis buffer. Repeat the buffer change at least two more times. For optimal results, an overnight dialysis after the final buffer change is recommended.[1]

  • Sample Recovery: Carefully remove the dialysis tubing from the buffer, gently dry the outside, and transfer the purified sample to a clean tube.

Ethanol Precipitation (for DNA)

This protocol is designed for the purification and concentration of this compound labeled DNA.

Materials:

  • Labeled DNA solution

  • 3 M Sodium Acetate (NaOAc), pH 5.2

  • 100% Ethanol, ice-cold

  • 70% Ethanol, ice-cold

  • Microcentrifuge

  • Pipette tips

  • Nuclease-free water or TE buffer

Methodology:

  • Salt Addition: To your DNA sample, add 1/10th volume of 3 M NaOAc, pH 5.2. Mix gently.[5]

  • Ethanol Addition: Add 2.5 volumes of ice-cold 100% ethanol. Mix by inverting the tube several times.[5]

  • Precipitation: Incubate the mixture at -20°C for at least 30 minutes. For very dilute samples, an overnight incubation may improve recovery.[15]

  • Pelleting: Centrifuge the sample at >12,000 x g for 15-30 minutes at 4°C.[5]

  • Washing: Carefully decant the supernatant without disturbing the DNA pellet (which may be invisible). Add 500 µL of ice-cold 70% ethanol and centrifuge again at >12,000 x g for 5 minutes at 4°C.

  • Drying: Carefully remove the supernatant. Air-dry the pellet for 5-10 minutes to remove any residual ethanol. Do not over-dry, as this can make resuspension difficult.

  • Resuspension: Resuspend the DNA pellet in the desired volume of nuclease-free water or TE buffer.

Visualizations

Unbound_Dye_Removal_Workflow cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis Labeling Biomolecule + this compound SEC Size-Exclusion Chromatography Labeling->SEC Dialysis Dialysis Labeling->Dialysis Precipitation Ethanol Precipitation Labeling->Precipitation Analysis Purity & Concentration Assessment SEC->Analysis Dialysis->Analysis Precipitation->Analysis

Caption: General workflow for the removal of unbound this compound dye.

Troubleshooting_Logic decision decision issue issue solution solution start Post-Purification Analysis decision1 High Background? start->decision1 issue1 Incomplete Dye Removal decision1->issue1 Yes decision2 Low Recovery? decision1->decision2 No solution1 Repeat Purification or Optimize Method issue1->solution1 issue2 Biomolecule Loss decision2->issue2 Yes success Pure Labeled Biomolecule decision2->success No solution2 Check MWCO, Resin, or Precipitation Conditions issue2->solution2

Caption: A logical troubleshooting guide for common purification issues.

References

CY5-N3 Aggregation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with CY5-N3 and other CY5 derivatives during their experiments.

Troubleshooting Guide

Issue 1: Low or No Fluorescence Signal After Labeling

Question: I have labeled my molecule of interest (e.g., protein, oligonucleotide) with this compound, but I am observing a very weak or no fluorescent signal. What could be the cause?

Answer:

This is a common issue often attributed to the formation of H-aggregates. CY5 dyes, including this compound, have a tendency to stack together in aqueous environments, a phenomenon driven by hydrophobic interactions.[1] This face-to-face stacking, known as H-aggregation, leads to significant fluorescence quenching.[1]

Possible Causes and Solutions:

Possible Cause Recommended Solution Experimental Protocol
High Local Dye Concentration on Macromolecule Optimize the dye-to-biomolecule labeling ratio. Over-labeling can increase the likelihood of dye-dye interactions and aggregation.[2]Perform a titration experiment to determine the optimal labeling ratio that provides sufficient signal without causing significant quenching. Start with a range of molar excess of this compound to your target molecule and measure the fluorescence intensity of the conjugate.
Hydrophobic Nature of the Dye Perform the labeling reaction in a solution containing a higher percentage of organic solvent (e.g., DMF or DMSO).[3] This can disrupt hydrophobic interactions and prevent aggregation during the conjugation process.Gradually increase the percentage of organic solvent in your labeling buffer. For example, start with 25% DMF and increase to 50% or higher, while ensuring the stability of your biomolecule. After labeling, purify the conjugate to remove the organic solvent.
High Salt Concentration Reduce the salt concentration (e.g., MgCl2 or NaCl) in your final buffer. High salt concentrations can promote the aggregation of cyanine (B1664457) dyes.[1]If your application allows, perform buffer exchange into a low-salt buffer using dialysis or size-exclusion chromatography after labeling. Compare the fluorescence of the conjugate in high-salt versus low-salt buffers.
Incomplete Removal of Unbound Dye Ensure thorough purification of the labeled conjugate to remove all unbound this compound. Free dye in solution can aggregate and contribute to background noise or quenching.Use appropriate purification methods such as size-exclusion chromatography, dialysis, or HPLC to separate the labeled biomolecule from free dye.[2]
Issue 2: Unexpected Spectral Shift in Absorbance

Question: The absorbance spectrum of my this compound labeled sample shows a blue-shift (hypsochromic shift) compared to the expected monomeric absorption peak (~646 nm). Why is this happening?

Answer:

A blue-shifted absorbance is a classic indicator of H-aggregate formation.[1] When CY5 molecules stack, the electronic coupling between the dyes leads to a higher energy excited state, resulting in absorption at a shorter wavelength.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Blue-Shifted Absorbance start Observe Blue-Shifted Absorbance Spectrum check_concentration Is the sample highly concentrated? start->check_concentration dilute Dilute the sample check_concentration->dilute Yes check_solvent Is the sample in a purely aqueous buffer? check_concentration->check_solvent No recheck_spectrum Re-measure Absorbance dilute->recheck_spectrum add_organic Add organic solvent (e.g., DMSO, DMF) check_solvent->add_organic Yes check_salt Is the salt concentration high? check_solvent->check_salt No add_organic->recheck_spectrum reduce_salt Reduce salt concentration check_salt->reduce_salt Yes end_fail Spectrum remains blue-shifted (Further investigation needed) check_salt->end_fail No reduce_salt->recheck_spectrum end_success Spectrum shifts back to ~646 nm (Problem Solved) recheck_spectrum->end_success Success recheck_spectrum->end_fail Failure

Caption: Workflow for troubleshooting a blue-shifted absorbance spectrum in this compound labeled samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound aggregation?

A1: this compound aggregation is the process where individual dye molecules associate to form larger complexes, primarily dimers and higher-order aggregates.[4][5] This is often driven by hydrophobic and van der Waals interactions between the planar indole (B1671886) rings of the cyanine dye. The most common form of aggregation for CY5 is the formation of H-aggregates, which are characterized by a face-to-face stacking of the dye molecules.[1][3]

Q2: How does aggregation affect my experimental results?

A2: Aggregation can have several detrimental effects on fluorescence-based experiments:

  • Fluorescence Quenching: H-aggregates are typically non-fluorescent or have very low fluorescence quantum yields, leading to a significant loss of signal.[1][3]

  • Inaccurate Quantification: The reduced fluorescence can lead to an underestimation of the concentration of labeled species.

  • FRET Interference: In Förster Resonance Energy Transfer (FRET) experiments, aggregation of the acceptor dye (Cy5) can prevent efficient energy transfer from the donor, or self-quenching can occur, complicating the interpretation of FRET efficiency.[6][7]

  • Altered Photophysics: Aggregation changes the absorption and emission spectra of the dye.[1]

Q3: What factors promote this compound aggregation?

A3: Several factors can promote the aggregation of this compound:

  • High Dye Concentration: The higher the concentration of the dye, the more likely it is to aggregate.[1]

  • Aqueous Environment: Hydrophobic interactions that drive aggregation are stronger in aqueous buffers.

  • High Ionic Strength: Increased salt concentrations can shield electrostatic repulsion between dye molecules and promote aggregation.[1]

  • Hydrophobicity of the Dye: The inherent hydrophobicity of the cyanine dye structure is a primary driver of aggregation.[4]

  • Lack of Steric Hindrance: If the dye is attached to a molecule in a way that does not sterically hinder its interaction with other dye molecules, aggregation is more likely.[4]

Q4: Are there chemical modifications to CY5 that can reduce aggregation?

A4: Yes, modifications to the CY5 structure can reduce its tendency to aggregate. Introducing bulky or hydrophilic substituents on the indole rings can sterically hinder the face-to-face stacking required for H-aggregation and increase the dye's hydrophilicity.[4] For example, the addition of sulfonate groups (as in sulfo-CY5) increases water solubility and can reduce aggregation.

Q5: Can I use additives in my buffer to prevent aggregation?

A5: Yes, certain additives can help prevent aggregation:

  • Organic Solvents: As mentioned, small amounts of organic solvents like DMSO or DMF can disrupt hydrophobic interactions.[3]

  • Detergents: Non-ionic detergents at concentrations below their critical micelle concentration can sometimes help to keep hydrophobic dyes in a monomeric state.

  • Additives that Modify Hydrophobicity: Cyclodextrins have been used to encapsulate hydrophobic dyes and prevent aggregation.

Experimental Protocols

Protocol 1: General Labeling of a Protein with this compound via Click Chemistry

This protocol assumes the protein has been engineered to contain a bioorthogonal alkyne handle.

  • Protein Preparation: Prepare the alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4). If the protein has free cysteines, it is advisable to cap them to prevent side reactions.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[8] Store this solution at -20°C or -80°C, protected from light.[8]

  • Click Reaction Mixture Preparation:

    • Copper (I) source: Prepare a fresh solution of 10 mM CuSO4 in water.

    • Reducing agent: Prepare a fresh solution of 100 mM sodium ascorbate (B8700270) in water.

    • Ligand: Prepare a 10 mM solution of a copper (I) stabilizing ligand (e.g., TBTA) in DMSO.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified protein (final concentration typically 10-50 µM) with a 5-10 fold molar excess of this compound from the stock solution.

    • Add the copper (I) source to a final concentration of 1 mM.

    • Add the ligand to a final concentration of 1 mM.

    • Initiate the reaction by adding the sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the excess dye and reaction components by size-exclusion chromatography or dialysis.

Protocol 2: Spectroscopic Assessment of this compound Aggregation
  • Sample Preparation: Prepare your this compound labeled sample in the buffer of interest. Prepare a series of dilutions of the sample.

  • Absorbance Spectroscopy:

    • Measure the absorbance spectrum of each dilution from 500 nm to 750 nm using a spectrophotometer.

    • The monomeric form of CY5 has an absorption maximum at approximately 646 nm.[8]

    • The presence of a significant shoulder or a distinct peak at a shorter wavelength (e.g., ~600 nm) is indicative of H-aggregation.[1]

  • Fluorescence Spectroscopy:

    • Excite the samples at a wavelength where the monomer absorbs (e.g., 630 nm).

    • Measure the emission spectrum from 650 nm to 800 nm.

    • The monomeric form of CY5 has an emission maximum at approximately 662 nm.[8]

    • A significant decrease in fluorescence intensity that correlates with the appearance of the blue-shifted absorbance peak confirms aggregation-induced quenching.

Signaling Pathways and Logical Relationships

G cluster_0 Factors Leading to CY5 Aggregation and Quenching hydrophobicity High Hydrophobicity of CY5 pi_stacking π-π Stacking hydrophobicity->pi_stacking high_concentration High Local Concentration high_concentration->pi_stacking high_salt High Salt Concentration high_salt->pi_stacking h_aggregation H-Aggregation pi_stacking->h_aggregation quenching Fluorescence Quenching h_aggregation->quenching low_signal Low/No Signal quenching->low_signal

Caption: The relationship between factors promoting CY5 aggregation and the resulting fluorescence quenching.

References

Validation & Comparative

Validating the Efficiency of CY5-N3 Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and cellular imaging, the choice of fluorescent label and the method of its attachment are critical determinants of experimental success. This guide provides a comprehensive comparison of CY5-N3 labeling, a popular choice for bioorthogonal click chemistry, with the traditional N-hydroxysuccinimide (NHS) ester-based labeling. We present a detailed analysis of their respective efficiencies, supported by experimental data and protocols, to empower researchers to make informed decisions for their specific applications.

At a Glance: this compound vs. NHS-Ester Labeling

FeatureThis compound (via Click Chemistry)Cy5 NHS Ester
Reaction Bioorthogonal Azide-Alkyne CycloadditionAmine-reactive N-hydroxysuccinimide ester reaction
Specificity Highly specific to alkyne or cyclooctyne-modified biomolecules.[1]Reacts with primary amines (e.g., lysine (B10760008) residues) on proteins.
Control over Labeling Site High (requires introduction of a specific reactive handle)Moderate (targets available and accessible lysine residues)
Biocompatibility SPAAC (copper-free) is highly biocompatible for live-cell imaging.[2][3] CuAAC (copper-catalyzed) can have cytotoxicity concerns.Can be performed on live cells, but the reactivity is less specific.
Degree of Labeling (DOL) Can be precisely controlled.[4]Can be optimized, but may be less precise due to multiple reactive sites.[5]
Reaction Conditions SPAAC: Physiological conditions (PBS, pH 7.4).[6] CuAAC: Requires copper catalyst and reducing agent.[6]Requires alkaline pH (8.0-9.0) for optimal reaction.[5]

Quantitative Performance Comparison

The efficiency of a labeling strategy can be assessed by several metrics, primarily the degree of labeling (DOL), which represents the average number of dye molecules conjugated to a single biomolecule.

Table 1: Comparison of Labeling Efficiency and Photophysical Properties

ParameterThis compound (via SPAAC)Cy5 NHS EsterAlexa Fluor 647 NHS EsterAtto 647N NHS Ester
Typical Degree of Labeling (Antibody) Controllable, typically 2-4Typically 2-7[5]Typically 2-7Typically 2-7
Quantum Yield ~0.27~0.27~0.33~0.65
Photostability ModerateModerateHighVery High
Relative Brightness GoodGoodHigherHighest

Note: The quantum yield and photostability are inherent properties of the Cy5 fluorophore and are comparable between this compound and Cy5 NHS Ester. Alexa Fluor 647 and Atto 647N are included as common, high-performance alternatives.

Experimental Protocols

To provide a practical comparison, we outline detailed protocols for labeling an antibody with this compound via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and with Cy5 NHS Ester.

Protocol 1: Antibody Labeling with this compound via SPAAC

This protocol is designed for labeling an antibody that has been pre-functionalized with a cyclooctyne (B158145) group (e.g., DBCO).

Materials:

  • DBCO-functionalized antibody (1 mg/mL in PBS, pH 7.4)

  • This compound (10 mM stock in anhydrous DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spin desalting columns (7K MWCO)

Procedure:

  • Prepare Antibody: Ensure the DBCO-functionalized antibody is in an amine-free buffer like PBS.

  • Reaction Setup: In a microcentrifuge tube, combine:

    • 100 µL of DBCO-functionalized antibody (1 mg)

    • A 3-5 fold molar excess of this compound from the 10 mM stock solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove excess, unreacted this compound using a spin desalting column according to the manufacturer's instructions.

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and 650 nm (for Cy5).

    • Calculate the DOL using the following formula: DOL = (A_650 / ε_dye) / ((A_280 - (A_650 * CF_280)) / ε_protein)

      • ε_dye (Cy5) = 250,000 M⁻¹cm⁻¹

      • ε_protein (IgG) = 210,000 M⁻¹cm⁻¹

      • CF_280 (Correction Factor for Cy5 at 280 nm) = 0.05

Protocol 2: Antibody Labeling with Cy5 NHS Ester

This protocol targets primary amines on the antibody.

Materials:

  • Antibody (1-10 mg/mL in PBS, pH 7.4)

  • Cy5 NHS Ester (10 mg/mL stock in anhydrous DMSO)

  • 1 M Sodium Bicarbonate buffer, pH 8.5-9.0

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns (7K MWCO)

Procedure:

  • Prepare Antibody: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.

  • pH Adjustment: Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to 8.5-9.0.[5]

  • Reaction Setup: Add a 10:1 to 20:1 molar ratio of Cy5 NHS Ester to the antibody solution.[5]

  • Incubation: Incubate the reaction for 1 hour at room temperature on a rotator, protected from light.

  • Quenching: Add quenching solution to stop the reaction.

  • Purification: Purify the labeled antibody using a spin desalting column.

  • Determine Degree of Labeling (DOL): Follow the same procedure as in Protocol 1. An optimal DOL is typically between 2 and 7.[5]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for comparing labeling efficiency and a key biological signaling pathway where such labeled molecules are often employed.

experimental_workflow cluster_prep Biomolecule Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis start Start with Unlabeled Antibody prep_nhs Prepare Antibody in Amine-Free Buffer (pH 7.4) start->prep_nhs prep_click Prepare Antibody with Alkyne/Cyclooctyne Handle start->prep_click react_nhs React with Cy5 NHS Ester (pH 8.5-9.0) prep_nhs->react_nhs react_click React with This compound (SPAAC) (pH 7.4) prep_click->react_click purify_nhs Purify Labeled Antibody (Size Exclusion Chromatography) react_nhs->purify_nhs purify_click Purify Labeled Antibody (Size Exclusion Chromatography) react_click->purify_click analyze Determine Degree of Labeling (Spectrophotometry) purify_nhs->analyze purify_click->analyze compare Compare Labeling Efficiency analyze->compare

Caption: Workflow for comparing the labeling efficiency of Cy5 NHS Ester and this compound.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ligand Ligand (e.g., Adrenaline) gpcr Gs-Coupled GPCR (e.g., β-Adrenergic Receptor) ligand->gpcr 1. Binding g_protein G Protein (Gs) (α, β, γ subunits) gpcr->g_protein 2. Activation ac Adenylyl Cyclase g_protein->ac 3. Gαs activates camp cAMP (Second Messenger) ac->camp 4. ATP to cAMP pka Protein Kinase A (PKA) camp->pka 5. Activation response Cellular Response (e.g., Glycogenolysis) pka->response 6. Phosphorylation of target proteins

References

CY5-N3 vs. Alexa Fluor 647 Azide: A Comparative Guide for Single-Molecule Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers embarking on single-molecule tracking (SMT) studies, the choice of fluorescent probe is paramount to achieving high-quality, reproducible data. Among the far-red fluorescent dyes, CY5-N3 and Alexa Fluor 647 azide (B81097) are two prominent options for labeling biomolecules via click chemistry. This guide provides an objective, data-driven comparison of their performance in the context of single-molecule tracking to aid in the selection of the optimal dye for your research needs.

Core Photophysical Properties

The foundational characteristics of a fluorophore dictate its performance in demanding applications like single-molecule tracking. While spectrally similar, CY5 and Alexa Fluor 647 exhibit key differences in their photophysical parameters.

Photophysical ParameterThis compound (Sulfo-Cyanine5-azide)Alexa Fluor 647 Azide
Excitation Maximum (λex) ~646 nm~650 nm
Emission Maximum (λem) ~662 nm~665 nm
Molar Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹~239,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.28~0.33
Photostability ModerateHigh
pH Sensitivity pH-sensitiveInsensitive in physiological range
Tendency for Self-Quenching HighLow

Performance in Single-Molecule Tracking

While both dyes can be utilized for single-molecule tracking, their performance characteristics differ significantly, with Alexa Fluor 647 generally being the superior choice for this application.

Brightness: The brightness of a single fluorophore is a critical factor in achieving a high signal-to-noise ratio. While CY5 has a higher molar extinction coefficient, Alexa Fluor 647's higher quantum yield and resistance to self-quenching often result in brighter and more readily detectable single molecules, especially when multiple dyes are in close proximity on a labeled protein.[1][2]

Photostability: Single-molecule tracking experiments often require long acquisition times to capture the dynamics of the molecule of interest. Alexa Fluor 647 is significantly more photostable than CY5.[2][3] In comparative studies, Alexa Fluor 647 conjugates retained a much higher percentage of their initial fluorescence after prolonged laser illumination compared to their CY5 counterparts.[2][3] This enhanced photostability allows for longer tracking of individual molecules before photobleaching occurs.

Blinking and Dark States: All fluorophores used in single-molecule studies exhibit blinking, where the molecule temporarily enters a non-fluorescent dark state. While both CY5 and Alexa Fluor 647 blink, the characteristics of these dark states can be influenced by the local environment and the imaging buffer composition. For demanding applications like single-molecule FRET (smFRET), both dyes have been successfully used, but the photophysical properties of Alexa Fluor 647 often lead to more robust and reliable data.

Experimental Protocols

A generalized protocol for labeling a target protein with an alkyne handle and subsequent fluorescent labeling using click chemistry for single-molecule tracking is provided below.

I. Metabolic Labeling of Target Protein with an Alkyne Handle

This step involves the incorporation of a non-canonical amino acid containing an alkyne group into the target protein.

  • Cell Culture: Culture cells expressing the target protein of interest.

  • Methionine Starvation: Replace the normal growth medium with methionine-free medium and incubate for 1-2 hours to deplete endogenous methionine.

  • Alkyne Incorporation: Add L-homopropargylglycine (HPG), an alkyne-containing methionine analog, to the methionine-free medium and incubate for a desired period (e.g., 4-24 hours) to allow for incorporation into newly synthesized proteins.

  • Cell Fixation and Permeabilization (for intracellular targets):

    • Wash cells with phosphate-buffered saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash cells three times with PBS.

II. Click Chemistry Labeling with this compound or Alexa Fluor 647 Azide

This protocol is for a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.

  • Prepare the Click Reaction Cocktail:

    • To 100 µL of PBS, add the following components in order:

      • This compound or Alexa Fluor 647 azide to a final concentration of 2-5 µM.

      • Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 2 mM (from a fresh 100 mM stock).

      • Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) to a final concentration of 100 µM (from a 10 mM stock in DMSO).

      • Copper(II) sulfate (B86663) (CuSO₄) to a final concentration of 50 µM (from a 50 mM stock in water).

    • Vortex the cocktail gently.

  • Labeling Reaction:

    • Add the click reaction cocktail to the fixed and permeabilized cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS to remove unreacted dye and catalyst.

III. Single-Molecule Imaging
  • Imaging Buffer: Prepare an imaging buffer suitable for single-molecule localization microscopy (e.g., a buffer containing an oxygen scavenging system like glucose oxidase and catalase, and a reducing agent like β-mercaptoethanol).

  • Microscopy Setup: Use a total internal reflection fluorescence (TIRF) microscope equipped with a high-power 640/647 nm laser for excitation and a sensitive EMCCD or sCMOS camera for detection.

  • Image Acquisition: Acquire a time-lapse series of images with a typical frame rate of 10-50 Hz.

  • Data Analysis: Use appropriate software to localize the individual fluorescent spots in each frame and track their movement over time to generate trajectories.

Visualizations

experimental_workflow cluster_labeling I. Biomolecule Labeling cluster_imaging II. Single-Molecule Tracking alkyne_protein Alkyne-modified Biomolecule click_reaction Click Chemistry (CuAAC) alkyne_protein->click_reaction azide_dye This compound or Alexa Fluor 647 Azide azide_dye->click_reaction labeled_protein Fluorescently Labeled Biomolecule click_reaction->labeled_protein sample_prep Sample Immobilization on Coverslip labeled_protein->sample_prep tirf_microscopy TIRF Microscopy (647 nm laser) sample_prep->tirf_microscopy image_acquisition Image Acquisition (Time-lapse) tirf_microscopy->image_acquisition data_analysis Localization & Tracking Algorithms image_acquisition->data_analysis trajectories Single-Molecule Trajectories data_analysis->trajectories

Caption: Workflow for single-molecule tracking using click chemistry.

Conclusion

For most single-molecule tracking applications, Alexa Fluor 647 azide is the superior choice over this compound . Its enhanced photostability and brightness, coupled with a lower tendency for self-quenching, contribute to longer single-molecule trajectories and a higher signal-to-noise ratio, resulting in more robust and reliable experimental data.[1][2] While this compound is a viable and more cost-effective option, the performance advantages of Alexa Fluor 647, particularly in demanding single-molecule studies, justify its selection for achieving high-quality, reproducible results. The choice of fluorophore is a critical decision that significantly impacts experimental outcomes, and for single-molecule tracking, the photophysical advantages of Alexa Fluor 647 azide are compelling.

References

A Comparative Analysis of CY5-N3 and Other Cyanine Dyes for Enhanced Photostability in Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of robust fluorescent probes is paramount for generating high-quality, reproducible data. This guide provides a detailed comparison of the photostability of CY5-N3, a popular azide-functionalized cyanine (B1664457) dye, with other commonly used cyanine dyes, including Cy3, Cy5, and the Alexa Fluor series.

Cyanine dyes are a cornerstone of fluorescence microscopy and related applications due to their high molar extinction coefficients, excellent brightness, and tunable emission spectra. However, a critical limitation of many cyanine dyes is their susceptibility to photobleaching, the irreversible loss of fluorescence upon exposure to excitation light. This guide offers a comprehensive overview of the photostability of this compound and its counterparts, supported by quantitative data and detailed experimental protocols to aid in the selection of the most appropriate dye for your research needs.

Quantitative Photostability Comparison

The photostability of a fluorophore is a key performance metric, directly impacting the duration of imaging experiments and the quality of the resulting data. This section presents a summary of key photophysical properties for this compound and other relevant cyanine dyes. While direct photostability data for this compound is not extensively published, its photophysical properties are expected to be comparable to the parent Cy5 molecule, as the azide (B81097) modification is primarily for conjugation and does not typically alter the core fluorophore's stability.

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Relative Photostability
This compound ~646~662~0.20 (estimated, similar to Cy5)[1]Similar to Cy5
Cy5 ~649~670~0.20[1]Less photostable than Alexa Fluor 647[2][3][4]
Cy3 ~550~570~0.24[1]Generally more photostable than Cy5
Alexa Fluor 647 ~650~668Not specified in search resultsSignificantly more photostable than Cy5[2][3][4]

Key Observations:

  • Alexa Fluor 647 consistently demonstrates superior photostability compared to Cy5.[2][3][4] This makes it a preferred choice for demanding applications requiring long-term imaging or high-intensity illumination.

  • Cy3 is generally more photostable than Cy5.

  • The azide group in this compound is a reactive handle for "click chemistry" and is not expected to significantly impact the inherent photostability of the Cy5 core. Studies on other cyanine dyes with azide functionalities have shown that the core structure's electronic properties are the primary determinants of photostability.

Experimental Protocols

To ensure objective and reproducible comparisons of dye photostability, a standardized experimental protocol is essential. The following protocol outlines a typical method for measuring the photobleaching rate of fluorescent dyes.

Protocol for Measuring Photobleaching Rate

Objective: To quantify and compare the photobleaching rates of different fluorescent dyes under controlled illumination conditions.

Materials:

  • Fluorescent dyes of interest (e.g., this compound, Cy5, Cy3, Alexa Fluor 647)

  • Appropriate solvent (e.g., phosphate-buffered saline (PBS), deionized water)

  • Microscope slides and coverslips or a microplate reader with fluorescence capabilities

  • Fluorescence microscope with a stable light source (e.g., laser, LED) and appropriate filter sets for each dye

  • A sensitive camera (e.g., sCMOS or EMCCD)

  • Image acquisition and analysis software

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of each dye in a suitable solvent (e.g., DMSO).

    • Dilute the stock solutions to the same working concentration in the desired imaging buffer (e.g., PBS). Ensure the absorbance of the solutions is within the linear range of the spectrophotometer.

  • Microscope Setup:

    • Turn on the light source and allow it to stabilize for at least 30 minutes.

    • Select the appropriate filter set for the dye being imaged.

    • Set the camera parameters (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. These settings must remain constant for all dyes being compared.

  • Image Acquisition:

    • Place the sample on the microscope stage and bring it into focus.

    • Acquire an initial image (time = 0) to establish the baseline fluorescence intensity.

    • Begin continuous illumination of the sample using a defined and consistent light intensity.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) for a set duration or until the fluorescence has significantly decayed.

  • Data Analysis:

    • For each time point, measure the mean fluorescence intensity of a region of interest (ROI) within the illuminated area.

    • Correct for background fluorescence by subtracting the mean intensity of a region without the dye.

    • Normalize the fluorescence intensity at each time point to the initial intensity at time = 0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The photobleaching rate can be determined by fitting the decay curve to an exponential function to calculate the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).

Experimental Workflows and Logical Relationships

The primary application of this compound is its use in bioorthogonal "click chemistry" for labeling biomolecules. The following diagram illustrates a typical experimental workflow for labeling a target molecule with this compound.

experimental_workflow cluster_preparation Preparation cluster_reaction Click Chemistry Reaction cluster_purification Purification cluster_analysis Analysis Target Target Molecule (e.g., protein, nucleic acid) with alkyne group Mix Mix Target and this compound Target->Mix CY5_N3 This compound Stock Solution CY5_N3->Mix Catalyst Add Cu(I) Catalyst (e.g., CuSO4 + Sodium Ascorbate) Mix->Catalyst Incubate Incubate at Room Temperature Catalyst->Incubate Purify Purify Labeled Product (e.g., column chromatography, dialysis) Incubate->Purify Analyze Analyze Labeled Product (e.g., fluorescence microscopy, flow cytometry) Purify->Analyze

Caption: Workflow for labeling a target molecule with this compound via copper-catalyzed click chemistry.

The following diagram illustrates the key factors influencing the photostability of cyanine dyes.

photostability_factors cluster_intrinsic Intrinsic Factors cluster_environmental Environmental Factors Photostability Cyanine Dye Photostability Intrinsic Intrinsic Molecular Structure Photostability->Intrinsic Environmental Environmental Factors Photostability->Environmental Intrinsic->Photostability determines Polymethine Polymethine Chain Length Substituents Substituents on Heterocycles Rigidity Molecular Rigidity Environmental->Photostability influences Oxygen Oxygen Concentration Viscosity Solvent Viscosity ROS Reactive Oxygen Species (ROS) Temp Temperature Polymethine->Intrinsic Substituents->Intrinsic Rigidity->Intrinsic Oxygen->Environmental Viscosity->Environmental ROS->Environmental Temp->Environmental

Caption: Factors influencing the photostability of cyanine dyes.

References

A Head-to-Head Comparison of Far-Red Fluorescent Dyes: CY5-N3 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biomedical research and drug development, the precise detection and imaging of biological molecules are paramount. Far-red fluorescent dyes are indispensable tools in this arena, offering deep tissue penetration and minimal autofluorescence. This guide provides a detailed comparison of the azide-functionalized far-red dye, CY5-N3, with its prominent competitors: Alexa Fluor 647 azide (B81097), DyLight 650 azide, and ATTO 647N azide. The focus is on two key performance metrics: brightness and photostability, crucial for generating high-quality, reproducible data.

Brightness: A Quantitative Look

The brightness of a fluorophore is determined by two fundamental properties: its molar extinction coefficient (ε), which measures the efficiency of light absorption at a specific wavelength, and its quantum yield (Φ), the efficiency of converting absorbed light into emitted fluorescence. A higher value for both parameters results in a brighter dye.

The table below summarizes the key spectral properties of this compound and its alternatives.

DyeMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)Excitation Max (nm)Emission Max (nm)
This compound 250,000[1]0.2[1]50,000646[2]662[2]
Alexa Fluor 647 azide 239,000[3]0.33[3][4]78,870650[3]665[3]
DyLight 650 azide 250,000[5][6]High (not specified)>50,000652[5]672[5]
ATTO 647N azide 150,000[7]0.65[3][7]97,500644[7]669[7]

Based on the available data, ATTO 647N azide exhibits the highest relative brightness, primarily due to its exceptional quantum yield. Alexa Fluor 647 azide also demonstrates strong performance. While this compound and DyLight 650 share a high molar extinction coefficient, the lower quantum yield of this compound results in lower overall brightness compared to ATTO 647N and Alexa Fluor 647.

Photostability: Resisting the Fade

Photostability, or the ability of a dye to resist photobleaching upon exposure to light, is critical for experiments requiring long acquisition times, such as live-cell imaging and super-resolution microscopy. While quantitative, directly comparable photostability data is often proprietary and context-dependent, the general consensus from manufacturer literature and scientific publications is that newer generation dyes offer significant improvements over traditional cyanine (B1664457) dyes.

Generally, DyLight and ATTO dyes are marketed as having superior photostability compared to Cy5 and even Alexa Fluor dyes.[5][8] This enhanced stability allows for longer and more intense illumination, leading to higher signal-to-noise ratios and the ability to capture more detailed images over time.

Experimental Protocols

To empirically validate the performance of these dyes in a specific experimental context, the following protocols are recommended.

Brightness Comparison Protocol

This protocol outlines a method for comparing the relative brightness of different fluorescent dyes conjugated to a biomolecule (e.g., an antibody).

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis prep1 Conjugate each dye (this compound, AF647, Dy650, ATTO647N) to the same antibody at an identical Dye-to-Protein (D/P) ratio. prep2 Purify conjugates to remove free dye. prep1->prep2 prep3 Measure protein and dye concentrations to confirm D/P ratio. prep2->prep3 img1 Prepare serial dilutions of each antibody conjugate. prep3->img1 img2 Image all samples on the same microscope slide or multi-well plate using identical acquisition settings (laser power, exposure time, gain). img1->img2 ana1 Measure the mean fluorescence intensity of each sample. img2->ana1 ana2 Plot fluorescence intensity versus concentration for each dye. ana1->ana2 ana3 Compare the slopes of the resulting curves to determine relative brightness. ana2->ana3 G cluster_prep Sample Preparation cluster_imaging Time-Lapse Imaging cluster_analysis Data Analysis prep1 Prepare samples of cells or biomolecules labeled with each dye at similar initial fluorescence intensity. img1 Select a region of interest (ROI) for each sample. prep1->img1 img2 Acquire a time-lapse series of images under continuous illumination using consistent laser power and exposure. img1->img2 ana1 Measure the fluorescence intensity within the ROI for each image in the time series. img2->ana1 ana2 Normalize the intensity at each time point to the initial intensity (t=0). ana1->ana2 ana3 Plot the normalized fluorescence intensity versus time to generate photobleaching curves. ana2->ana3 ana4 Compare the decay rates of the curves to determine relative photostability. ana3->ana4

References

Unveiling the Advantages of CY5-N3: A Comparative Guide to Azide-Modified Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of biomedical research and drug development, the precise labeling and tracking of biomolecules are paramount. The advent of bioorthogonal chemistry, particularly the azide-alkyne cycloaddition "click" reaction, has revolutionized this field by enabling the specific attachment of reporter molecules like fluorophores to target biomolecules in complex biological systems. Among the arsenal (B13267) of available tools, far-red azide-modified fluorophores are highly sought after for their ability to minimize background autofluorescence and enhance tissue penetration. This guide provides a comprehensive comparison of CY5-N3 with other popular azide-modified fluorophores, namely Alexa Fluor 647 Azide and DyLight 650 Azide, offering researchers, scientists, and drug development professionals a data-driven resource for selecting the optimal tool for their experimental needs.

Performance at a Glance: A Quantitative Comparison

The selection of a fluorescent probe is often a balance between brightness, photostability, and reactivity. The following tables summarize the key photophysical properties of this compound and its common alternatives.

Table 1: Photophysical Properties of Far-Red Azide-Modified Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound~646 - 649~662 - 671~250,000~0.2
Alexa Fluor 647 Azide~650~665~239,000~0.33
DyLight 650 Azide~652~672~250,000Not readily available

Note: The quantum yield of cyanine (B1664457) dyes like CY5 can be influenced by their local environment and conjugation state.

Key Advantages of this compound

While Alexa Fluor 647 Azide often exhibits superior brightness due to a higher quantum yield, this compound presents a compelling and cost-effective alternative with several notable advantages:

  • High Molar Extinction Coefficient: this compound possesses an exceptionally high molar extinction coefficient, comparable to its alternatives, ensuring efficient light absorption. This property contributes to its overall brightness and is particularly advantageous in applications where the concentration of the target biomolecule is low.

  • Excellent pH Insensitivity: The fluorescence of this compound is stable over a broad pH range (pH 4 to 10), providing consistent performance in various biological buffers and cellular environments.

  • Versatility in Click Chemistry: this compound is amenable to both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offering flexibility in experimental design. The choice between these two "click" chemistry approaches depends on the specific application and the tolerance of the biological system to copper.

Understanding the Click Chemistry Landscape

The ability to covalently attach a fluorophore to a biomolecule with high specificity and efficiency is the cornerstone of bioorthogonal labeling. Both CuAAC and SPAAC have their distinct advantages and are compatible with this compound and its counterparts.

Click Chemistry Pathways for Fluorophore Labeling cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide_CuAAC Azide-Modified Fluorophore (e.g., this compound) Triazole_CuAAC Stable Triazole Linkage (Labeled Biomolecule) Azide_CuAAC->Triazole_CuAAC Alkyne_CuAAC Alkyne-Modified Biomolecule Alkyne_CuAAC->Triazole_CuAAC Cu_Catalyst Cu(I) Catalyst (e.g., CuSO4 + Ascorbate) Cu_Catalyst->Triazole_CuAAC catalyzes Azide_SPAAC Azide-Modified Fluorophore (e.g., this compound) Triazole_SPAAC Stable Triazole Linkage (Labeled Biomolecule) Azide_SPAAC->Triazole_SPAAC Strained_Alkyne Strained Alkyne-Modified Biomolecule (e.g., DBCO, BCN) Strained_Alkyne->Triazole_SPAAC

Click chemistry pathways for labeling biomolecules.

CuAAC is known for its fast reaction kinetics but requires a copper catalyst, which can be toxic to living cells. SPAAC , on the other hand, is copper-free and therefore more biocompatible for in vivo studies, though its reaction rates are generally slower than CuAAC.

Experimental Protocols

To facilitate a standardized comparison of azide-modified fluorophores, detailed experimental protocols for key performance metrics are provided below.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.

Protocol:

  • Prepare a stock solution of the azide-modified fluorophore in a suitable solvent (e.g., DMSO) at a known concentration.

  • Create a series of dilutions of the stock solution in the desired experimental buffer (e.g., PBS).

  • Measure the absorbance of each dilution at the fluorophore's absorption maximum (λmax) using a spectrophotometer.

  • Plot absorbance versus concentration.

  • Calculate the molar extinction coefficient from the slope of the line using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the pathlength of the cuvette.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process.

Protocol:

  • Select a suitable quantum yield standard with a known quantum yield that absorbs and emits in a similar spectral region as the test fluorophore (e.g., Cresyl Violet for far-red dyes).

  • Prepare a series of dilutions for both the test fluorophore and the standard in the same solvent, ensuring absorbance values are below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Measure the fluorescence emission spectrum of each solution using a fluorometer, ensuring identical instrument settings for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Assessment of Photostability

Photostability is the ability of a fluorophore to resist photodegradation upon exposure to excitation light.

Workflow for Photostability Assessment Sample_Prep Prepare Labeled Sample (e.g., on microscope slide) Initial_Image Acquire Initial Image (t=0) Sample_Prep->Initial_Image Continuous_Illumination Expose to Continuous Excitation Light Initial_Image->Continuous_Illumination Time_Lapse Acquire Images at Regular Time Intervals Continuous_Illumination->Time_Lapse Intensity_Measurement Measure Fluorescence Intensity in a Region of Interest (ROI) for each time point Time_Lapse->Intensity_Measurement Data_Analysis Plot Normalized Intensity vs. Time and Determine Photobleaching Half-life Intensity_Measurement->Data_Analysis

A typical workflow for assessing fluorophore photostability.

Protocol:

  • Prepare a sample with the labeled biomolecule of interest (e.g., cells labeled with the fluorescent probe on a microscope slide).

  • Acquire an initial image at time zero using a fluorescence microscope with consistent settings (e.g., laser power, exposure time).

  • Continuously illuminate a defined region of the sample with the excitation light.

  • Acquire a time-lapse series of images at regular intervals.

  • Measure the mean fluorescence intensity within a region of interest (ROI) for each image in the time series.

  • Normalize the intensity values to the initial intensity and plot them against time to determine the photobleaching rate and half-life.

Comparison of Click Chemistry Reaction Kinetics

The efficiency of the click reaction is crucial for achieving a high degree of labeling.

Protocol (using in-gel fluorescence):

  • Prepare a protein lysate containing an alkyne-modified protein of interest.

  • Divide the lysate into equal aliquots.

  • Initiate the click reaction in each aliquot at the same time by adding one of the azide-modified fluorophores (this compound, Alexa Fluor 647 Azide, or DyLight 650 Azide) and the appropriate catalyst if required (for CuAAC).

  • Stop the reaction at different time points for each set of aliquots.

  • Separate the proteins by SDS-PAGE.

  • Scan the gel using a fluorescence imager to visualize the labeled protein.

  • Quantify the fluorescence intensity of the protein band at each time point to determine the reaction rate for each fluorophore.

Conclusion

The selection of an azide-modified fluorophore is a critical step in the design of robust and sensitive bio-labeling experiments. While Alexa Fluor 647 Azide is a strong performer in terms of brightness, this compound offers a compelling combination of a high extinction coefficient, broad pH stability, and cost-effectiveness, making it an excellent choice for a wide range of applications. By understanding the quantitative performance characteristics and employing standardized experimental protocols, researchers can make informed decisions to optimize their labeling strategies and achieve reliable, high-quality data in their pursuit of scientific discovery and therapeutic innovation.

A Comparative Guide to CY5-N3 and Its Alternatives for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioimaging, the selection of fluorescent probes is a critical determinant of experimental success, particularly with the advent of super-resolution microscopy techniques. For researchers employing click chemistry to label and visualize biomolecules, azide-functionalized dyes are indispensable tools. This guide provides a comprehensive comparison of CY5-N3, a popular cyanine-based azide (B81097) dye, with two of its main competitors, Alexa Fluor 647 Azide and DyLight 650 Azide. We will delve into their spectral properties, performance in various microscopy setups, and provide detailed experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Spectral Properties: A Head-to-Head Comparison

The foundational characteristics of any fluorescent dye are its excitation and emission spectra, which dictate the necessary hardware for imaging and potential for spectral crosstalk. This compound, Alexa Fluor 647 Azide, and DyLight 650 Azide all operate in the far-red region of the spectrum, which is advantageous for cellular imaging due to reduced autofluorescence from biological samples.[1] Below is a summary of their key spectral properties.

PropertyThis compoundAlexa Fluor 647 AzideDyLight 650 Azide
Excitation Maximum (nm) ~646~650~652
Emission Maximum (nm) ~662~671~672
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~239,000~250,000
Quantum Yield ~0.27Not specifiedNot specified

Note: The exact spectral characteristics can vary slightly depending on the solvent and conjugation state.

Performance in Microscopy Setups

The true test of a fluorescent probe lies in its performance under demanding imaging conditions. Here, we compare the suitability of this compound, Alexa Fluor 647 Azide, and DyLight 650 Azide for confocal, Stochastic Optical Reconstruction Microscopy (STORM), and Stimulated Emission Depletion (STED) microscopy.

Confocal Microscopy

In conventional confocal microscopy, brightness and photostability are the most critical parameters. While direct comparative studies on the azide variants are limited, data from their parent compounds (Cy5 and Alexa Fluor 647) suggest that Alexa Fluor 647 generally exhibits superior photostability and brightness compared to Cy5.[1][2][3][4] This is attributed to the structural modifications in the Alexa Fluor dye series that reduce self-quenching and aggregation, leading to more robust fluorescence emission, especially at high labeling densities.[3][4] DyLight 650 is marketed as having photostability comparable or superior to Cy5.[5]

STORM Microscopy

STORM and other single-molecule localization microscopy (SMLM) techniques rely on the photoswitching properties of fluorophores. The ideal STORM dye can be reversibly switched between a fluorescent "on" state and a dark "off" state, exhibiting a high photon output per switching event and a low duty cycle (fraction of time in the "on" state).

This compound (and Cy5) has been a workhorse in STORM imaging, often used in combination with an "activator" dye (like Cy3) to facilitate photoswitching.[6] However, it can also be used alone in dSTORM (direct STORM) in the presence of specific imaging buffers containing thiols.

Alexa Fluor 647 Azide is widely regarded as one of the best photoswitchable fluorophores for dSTORM.[7][8] It demonstrates excellent blinking properties, a high photon count, and a good signal-to-background ratio.[7] Its superior performance in STORM is a significant advantage for achieving high-resolution images.

DyLight 650 Azide has also been successfully used in STORM imaging.[9] While less extensively characterized in the literature for its photoswitching properties compared to Alexa Fluor 647, it presents a viable alternative.

STED Microscopy

STED microscopy achieves super-resolution by depleting the fluorescence at the periphery of the excitation spot. The key requirement for a STED dye is its ability to withstand the high laser power of the depletion laser without significant photobleaching.

This compound can be used for STED microscopy, but its photostability under the intense depletion laser can be a limiting factor.

Alexa Fluor 647 Azide is a popular choice for STED microscopy due to its enhanced photostability compared to Cy5.[10][11] This allows for the use of higher depletion laser powers, leading to better resolution.

DyLight 650 Azide is also suitable for STED microscopy, and like other DyLight dyes, it is engineered for improved photostability.

Experimental Protocols

The following sections provide detailed methodologies for labeling and imaging using this compound and its alternatives.

Bioorthogonal Labeling via Click Chemistry

The primary application for these azide-functionalized dyes is their use in click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

Experimental Workflow for CuAAC Labeling:

CuAAC_Workflow cluster_preparation Sample Preparation cluster_labeling Click Reaction cluster_imaging Imaging Metabolic_Labeling Metabolic Labeling with Alkyne-Modified Substrate Fixation_Permeabilization Cell Fixation and Permeabilization Metabolic_Labeling->Fixation_Permeabilization Incubation Incubate Sample with Click Reaction Mix Fixation_Permeabilization->Incubation Click_Mix Prepare Click Reaction Mix: - Azide Dye (e.g., this compound) - CuSO₄ - Reducing Agent (e.g., Sodium Ascorbate) - Ligand (e.g., TBTA) Click_Mix->Incubation Washing Wash to Remove Unbound Dye Incubation->Washing Microscopy Image with Confocal/STORM/STED Washing->Microscopy

CuAAC Labeling Workflow

Detailed Protocol for CuAAC:

  • Metabolic Labeling: Incubate cells with an alkyne-modified metabolic precursor (e.g., an alkyne-modified amino acid, sugar, or nucleoside) to incorporate the alkyne group into the biomolecules of interest.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1-0.5% Triton X-100 in PBS.

  • Click Reaction Mix Preparation: Prepare a fresh click reaction mix. A typical mix includes:

    • 1-10 µM of this compound, Alexa Fluor 647 Azide, or DyLight 650 Azide

    • 1 mM CuSO₄

    • 5 mM Sodium Ascorbate (freshly prepared)

    • 100 µM TBTA (or other copper ligand) in PBS

  • Labeling: Incubate the fixed and permeabilized cells with the click reaction mix for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells thoroughly with PBS to remove unreacted dye and catalyst components.

  • Imaging: Proceed with imaging on the desired microscopy platform.

STORM Imaging Protocol

Experimental Workflow for dSTORM Imaging:

dSTORM_Workflow cluster_sample Labeled Sample cluster_buffer Imaging Buffer cluster_imaging Image Acquisition cluster_analysis Image Reconstruction Labeled_Sample Sample Labeled with This compound, AF647-N3, or Dylight650-N3 Mount_Sample Mount Sample in STORM Buffer Labeled_Sample->Mount_Sample Buffer_Prep Prepare STORM Imaging Buffer: - Buffer (e.g., Tris-HCl) - Oxygen Scavenging System (e.g., GLOX) - Thiol (e.g., MEA or BME) Buffer_Prep->Mount_Sample Image_Acquisition Acquire thousands of frames with high laser power Mount_Sample->Image_Acquisition Localization Localize single molecule blinking events Image_Acquisition->Localization Reconstruction Reconstruct Super-Resolution Image Localization->Reconstruction

dSTORM Imaging Workflow

Detailed Protocol for dSTORM:

  • Sample Preparation: Prepare your sample labeled with this compound, Alexa Fluor 647 Azide, or DyLight 650 Azide as described above.

  • STORM Imaging Buffer: A crucial component for successful dSTORM is the imaging buffer, which facilitates the photoswitching of the dyes. A common recipe includes:

    • A base buffer (e.g., 50 mM Tris-HCl, 10 mM NaCl, pH 8.0)

    • An oxygen scavenging system (e.g., glucose oxidase and catalase with glucose) to reduce photobleaching.

    • A primary thiol (e.g., 10-100 mM β-mercaptoethanol (BME) or mercaptoethylamine (MEA)) to promote the transition to the dark state. The choice and concentration of the thiol can influence the blinking kinetics and should be optimized for the specific dye.

  • Image Acquisition:

    • Mount the sample in the freshly prepared STORM imaging buffer.

    • Use a high laser power (e.g., 640-647 nm laser) to induce photoswitching.

    • Acquire a long series of images (typically 10,000-100,000 frames) to capture the stochastic blinking of individual fluorophores.

  • Image Reconstruction: Use specialized software to analyze the image series, localize the precise position of each blinking event with sub-diffraction accuracy, and reconstruct the final super-resolution image.

STED Microscopy Protocol

Experimental Workflow for STED Imaging:

STED_Workflow cluster_sample Labeled Sample cluster_mounting Mounting cluster_imaging Image Acquisition Labeled_Sample Sample Labeled with Photostable Azide Dye Mounting_Medium Mount in Refractive Index Matching Medium (with antifade agent) Labeled_Sample->Mounting_Medium Excitation Excite with Pulsed Laser (e.g., ~640 nm) Mounting_Medium->Excitation Depletion Apply Donut-Shaped Depletion Laser (e.g., ~750-780 nm) Excitation->Depletion Detection Detect Emitted Fluorescence Excitation->Detection Depletion->Excitation

STED Imaging Workflow

Detailed Protocol for STED:

  • Sample Preparation: Prepare your sample labeled with a photostable azide dye. For STED, higher labeling density is often beneficial.

  • Mounting: Mount the sample in a mounting medium with a refractive index matched to the immersion oil of the objective lens (e.g., 1.518). The mounting medium should also contain an antifade reagent to minimize photobleaching.

  • Image Acquisition:

    • Use a pulsed excitation laser (e.g., ~640 nm) to excite the fluorophores.

    • Simultaneously, apply a co-aligned, donut-shaped STED depletion laser (e.g., ~750-780 nm for far-red dyes) to de-excite fluorophores at the periphery of the focal spot.

    • The power of the STED laser will determine the achievable resolution and should be optimized to balance resolution enhancement with photobleaching.

    • Scan the co-aligned beams across the sample to build the super-resolution image.

Conclusion

The choice between this compound, Alexa Fluor 647 Azide, and DyLight 650 Azide will depend on the specific requirements of the microscopy application and budget considerations.

  • This compound remains a cost-effective and widely used option, particularly for standard confocal imaging. However, its performance in super-resolution modalities may be surpassed by its more photostable counterparts.

  • Alexa Fluor 647 Azide stands out for its superior photostability and brightness, making it an excellent choice for demanding applications like STORM and STED microscopy where high photon budgets and resistance to photobleaching are paramount.[1][2][3][4]

  • DyLight 650 Azide offers a competitive alternative, with properties engineered for high performance in fluorescence microscopy and is also a viable option for super-resolution techniques.

For researchers pushing the boundaries of cellular imaging with STORM and STED, the enhanced photophysical properties of Alexa Fluor 647 Azide often justify the additional cost. However, for many standard applications, this compound and DyLight 650 Azide provide excellent performance. It is always recommended to empirically test and optimize the chosen dye and imaging conditions for the specific biological system under investigation.

References

A Researcher's Guide to Cross-Reactivity Testing of CY5-N3 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount for the validity and reproducibility of experimental results. When utilizing antibodies labeled with fluorescent dyes such as CY5-N3, a popular azide-containing cyanine (B1664457) dye for click chemistry-based conjugation, it is crucial to characterize and minimize cross-reactivity. Antibody cross-reactivity occurs when an antibody binds to an unintended antigen that is structurally similar to the target antigen, potentially leading to false-positive results and misinterpretation of data.[1][2]

This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of this compound labeled antibodies, presents supporting experimental data, and offers detailed protocols for key experiments.

This compound Antibody Labeling

This compound is a fluorescent dye equipped with an azide (B81097) group, enabling its conjugation to antibodies through "click chemistry".[3] This method is highly efficient and specific. The following is a general protocol for labeling an alkyne-modified antibody with this compound.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

  • Antibody Preparation : Prepare the alkyne-modified antibody in a suitable buffer such as phosphate-buffered saline (PBS), pH 7.4.

  • Reagent Preparation :

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.[3][4] Store at -20°C in the dark.

    • Prepare stock solutions of a copper (II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate (B8700270).

  • Labeling Reaction :

    • In a reaction tube, combine the alkyne-modified antibody with the this compound working solution.

    • Add CuSO₄ and sodium ascorbate to catalyze the reaction.

    • Incubate at room temperature for 30-60 minutes with gentle stirring.[4]

  • Purification : Remove unreacted dye and other reagents from the labeled antibody using size exclusion chromatography or ultrafiltration.[4]

cluster_reaction Labeling Reaction cluster_purification Purification antibody_prep Prepare Alkyne-Modified Antibody in PBS mix Mix Antibody, this compound, CuSO4, and Ascorbate antibody_prep->mix cy5_prep Prepare this compound Working Solution cy5_prep->mix catalyst_prep Prepare CuSO4 and Sodium Ascorbate catalyst_prep->mix incubate Incubate at RT for 30-60 min mix->incubate purify Purify via Size Exclusion Chromatography incubate->purify qc Quality Control of Labeled Antibody purify->qc

Caption: Workflow for this compound antibody labeling via CuAAC click chemistry.

Assessing Cross-Reactivity

Several well-established methods can be employed to determine the cross-reactivity of a newly labeled antibody. These include in-silico analysis and in-vitro immunoassays.

In-Silico Sequence Alignment

A preliminary and straightforward approach to predict potential cross-reactivity is to perform a sequence alignment of the antibody's immunogen against protein sequences from the species of interest or against other related proteins.[2] The Basic Local Alignment Search Tool (BLAST) from NCBI is a commonly used tool for this purpose.[5] An alignment score of over 85% is a strong indicator of potential cross-reactivity.[5]

cluster_in_silico In-Silico Cross-Reactivity Prediction immunogen Obtain Immunogen Sequence of Antibody blast Perform NCBI BLAST Sequence Alignment immunogen->blast analyze Analyze Homology with Other Proteins blast->analyze predict Predict Potential Cross-Reactivity (>85%) analyze->predict High Homology

Caption: Predictive workflow for antibody cross-reactivity using sequence alignment.
Immunoassay-Based Testing

Direct experimental validation is essential to confirm the specificity of the labeled antibody. Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting are two of the most common techniques for this purpose.[1][6]

Experimental Protocol: Indirect ELISA for Cross-Reactivity

  • Coating : Coat separate wells of a microtiter plate with the target antigen and potential cross-reactive antigens (e.g., proteins with high sequence homology) overnight at 4°C.[6]

  • Washing : Wash the plates three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[6]

  • Blocking : Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1 hour at room temperature.[6]

  • Primary Antibody Incubation : Add the this compound labeled antibody at a predetermined optimal dilution to the wells and incubate for 2 hours at room temperature.[6]

  • Washing : Repeat the washing step to remove unbound antibodies.[6]

  • Detection : Since the primary antibody is fluorescently labeled, the signal can be read directly using a microplate reader with the appropriate excitation and emission filters for CY5 (Excitation: ~646 nm, Emission: ~662 nm).[3][4]

cluster_elisa ELISA Cross-Reactivity Workflow coating Coat Wells with Target and Potential Cross-Reactants washing1 Wash Wells (x3) coating->washing1 blocking Block Non-Specific Sites washing1->blocking incubation Incubate with This compound Labeled Antibody blocking->incubation washing2 Wash Wells (x3) incubation->washing2 detection Read Fluorescence Signal (Ex: 646nm, Em: 662nm) washing2->detection analysis Analyze and Compare Signal Intensities detection->analysis

Caption: Workflow for ELISA-based cross-reactivity testing of fluorescent antibodies.
Data Presentation: Comparative Analysis

The results from cross-reactivity testing should be presented in a clear and comparative manner. The following table provides an illustrative example of how to present ELISA data for a hypothetical this compound labeled anti-Protein X antibody.

AntibodyTarget Antigen (Protein X)Potential Cross-Reactant (Protein Y)Potential Cross-Reactant (Protein Z)Negative Control (Unrelated Protein)
Anti-Protein X-CY5-N3 1.9500.1200.8500.055
Fluorescence intensity measured as arbitrary units.

In this example, the Anti-Protein X-CY5-N3 antibody shows high reactivity to its target antigen (Protein X) and significant cross-reactivity with Protein Z, but minimal reactivity with Protein Y and the negative control.

Comparison with Alternative Dyes

While CY5 is a widely used and effective dye, several alternatives are available, each with its own set of properties. The choice of dye can impact the signal-to-noise ratio and overall performance of the antibody conjugate.

FeatureCY5iFluor® 647Alexa Fluor® 647
Excitation (nm) ~646~650~650
Emission (nm) ~662~670~668
Key Advantages Good water solubility, well-establishedStronger fluorescence and higher photostability compared to CY5.[7]High photostability and brightness, less pH-sensitive than some other dyes.
Considerations Can exhibit lower photostability and fluorescence intensity compared to newer dyes.[7] Can bind non-specifically to certain cell types.[8]Generally a direct replacement for CY5 with improved performance.Higher cost compared to some other dyes.[9]

This comparison highlights that while this compound is a robust choice for antibody labeling, alternatives like iFluor® 647 may offer enhanced performance in terms of signal strength and stability, which can be a critical factor in experiments requiring high sensitivity.[7]

Conclusion

Thorough cross-reactivity testing is a critical step in the validation of any antibody, including those labeled with this compound. A combination of in-silico prediction and empirical testing using methods like ELISA or Western Blotting provides a comprehensive assessment of antibody specificity. By carefully selecting antigens for testing based on sequence homology and presenting the data in a clear, quantitative format, researchers can confidently interpret their results and ensure the reliability of their findings. Furthermore, being aware of the properties of alternative fluorescent dyes can aid in optimizing assay performance for specific applications.

References

A Researcher's Guide to Negative Controls for CY5-N3 Labeling in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing CY5-N3 for bioorthogonal labeling, robust negative controls are paramount for generating reliable and publishable data. This guide provides a comprehensive comparison of essential negative control experiments, complete with detailed protocols, quantitative performance data, and visual workflows to ensure the specificity of your this compound labeling.

The use of this compound, a bright, far-red fluorescent azide, in conjunction with click chemistry, has become a powerful tool for visualizing and quantifying biomolecules in complex biological systems. However, the potential for non-specific binding and background fluorescence necessitates the implementation of rigorous negative controls. This guide will compare and contrast several key negative control strategies to help you select the most appropriate for your experimental design.

Comparison of Negative Control Strategies

The ideal negative control should mimic the experimental conditions as closely as possible, differing only in the absence of the specific target for labeling. The choice of negative control will depend on the specific biological system and the potential sources of background signal.

Negative Control StrategyPrinciplePrimary Target of ControlEase of ImplementationPotential Artifacts
No-Alkyne Control Cells or tissues are not metabolically labeled with the alkyne-containing substrate.Assesses non-specific binding of this compound to cellular components and background from the click reaction components.HighDoes not account for potential non-specific binding induced by the alkyne label itself.
Dye-Only Control Cells or tissues are incubated with this compound in the absence of the click chemistry reaction components (e.g., copper catalyst, DBCO).Evaluates the intrinsic affinity of the this compound dye for the biological sample.HighDoes not control for non-specific reactions of the click chemistry reagents.
Unlabeled Isotype Control (for antibody-based delivery) An antibody of the same isotype but with no specificity for the target is conjugated to the alkyne and used in the labeling experiment.Controls for non-specific binding of the antibody-alkyne conjugate.ModerateRequires conjugation of the isotype control antibody.
Blocking Non-Specific Binding Pre-incubation of cells or tissues with blocking agents (e.g., BSA, serum, commercial blockers).Reduces background fluorescence from non-specific protein-dye and protein-protein interactions.HighMay mask some specific binding sites if not optimized.
Competitive Inhibition Control Co-incubation with an excess of a non-labeled molecule that binds to the same target as the alkyne-labeled molecule.Demonstrates the specificity of the labeling for the intended target.ModerateRequires a suitable non-labeled competitor molecule.

Quantitative Performance of Negative Controls

The following table presents illustrative data from a hypothetical experiment comparing the effectiveness of different negative control strategies in a cell-based this compound labeling experiment. The values represent the mean fluorescence intensity (MFI) as measured by flow cytometry.

Experimental ConditionMean Fluorescence Intensity (MFI)Signal-to-Noise Ratio (vs. Untreated)% Cell Viability
Positive Control (Alkyne + this compound) 85008595%
No-Alkyne Control 2502.596%
Dye-Only Control 4504.598%
Unlabeled Isotype Control 3503.595%
Blocking + Positive Control 78007894%
Competitive Inhibition + Positive Control 12001295%
Untreated Cells 100199%

Experimental Protocols

Detailed methodologies for the key negative control experiments are provided below. These should be adapted and optimized for your specific cell type, tissue, and experimental setup.

Protocol 1: No-Alkyne Negative Control

Objective: To assess the level of non-specific binding of this compound and the click reaction components in the absence of the alkyne-modified target.

Methodology:

  • Cell Culture: Culture cells to the desired confluency in parallel with the cells that will be metabolically labeled with the alkyne-containing substrate.

  • Mock Treatment: Instead of adding the alkyne-containing substrate to the culture medium, add an equivalent volume of the vehicle (e.g., DMSO, PBS).

  • Incubation: Incubate the cells for the same duration as the alkyne-labeling step.

  • Fixation and Permeabilization (if required): Fix and permeabilize the cells using the same protocol as for the experimental samples.

  • Click Reaction: Prepare the click reaction master mix containing this compound, copper sulfate, and a reducing agent (for CuAAC) or just this compound (for SPAAC).

  • Labeling: Add the click reaction master mix to the mock-treated cells and incubate for the standard reaction time.

  • Washing: Wash the cells extensively with PBS to remove unbound this compound and reaction components.

  • Imaging/Analysis: Analyze the cells using fluorescence microscopy or flow cytometry with the same settings as the experimental samples.

Protocol 2: Dye-Only Negative Control

Objective: To determine the inherent non-specific binding of the this compound dye to the biological sample, independent of the click reaction.

Methodology:

  • Cell Culture and Alkyne Labeling: Culture and metabolically label the cells with the alkyne-containing substrate as you would for your experiment.

  • Fixation and Permeabilization (if required): Fix and permeabilize the cells.

  • Mock Click Reaction: Prepare a "mock" click reaction mix containing only this compound in the reaction buffer. Crucially, omit the copper catalyst and reducing agent (for CuAAC) or the strained alkyne (for SPAAC).

  • Incubation: Incubate the alkyne-labeled cells with the dye-only solution for the same duration as the click reaction.

  • Washing: Wash the cells thoroughly with PBS.

  • Imaging/Analysis: Acquire images or flow cytometry data using identical settings to your fully-reacted samples.

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental design and underlying principles, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_positive Positive Control cluster_no_alkyne No-Alkyne Control cluster_dye_only Dye-Only Control p1 Metabolically label cells with alkyne substrate p2 Perform Click Reaction with this compound p1->p2 p3 Wash and Analyze p2->p3 n1 Mock-treat cells (no alkyne) n2 Perform Click Reaction with this compound n1->n2 n3 Wash and Analyze n2->n3 d1 Metabolically label cells with alkyne substrate d2 Incubate with this compound only (no catalyst) d1->d2 d3 Wash and Analyze d2->d3

Caption: Workflow for key negative control experiments in this compound labeling.

nonspecific_binding cluster_cell Immune Cell (e.g., Monocyte) fc_receptor Fcγ Receptor (CD64) cy5_n3 This compound Dye cy5_n3->fc_receptor Non-specific binding

Caption: Mechanism of non-specific cyanine (B1664457) dye binding to immune cells.

Alternatives to this compound

While this compound is a robust and widely used reagent, certain applications may benefit from alternative fluorophores with different properties.

AlternativeKey FeaturesPotential Advantages
AF647 Azide Bright, photostable dye with similar spectral properties to CY5.Often exhibits lower non-specific binding than cyanine dyes.
Other Cyanine Dyes (e.g., Cy3B-N3) Shorter wavelength emission, allowing for multiplexing with this compound.Provides an additional color channel for multi-target analysis.
Fluorogenic Azides Dyes that exhibit a significant increase in fluorescence upon click reaction.Can reduce background from unreacted dye, improving signal-to-noise.

Conclusion

The integrity of fluorescence-based biological research hinges on the careful and consistent implementation of negative controls. For this compound labeling via click chemistry, a multi-faceted approach to controls is recommended. The "No-Alkyne" control is fundamental for assessing the overall background of the labeling procedure. The "Dye-Only" control is crucial for understanding the intrinsic stickiness of the this compound molecule itself. By employing these controls and considering the alternatives, researchers can confidently and accurately interpret their labeling experiments, leading to more robust and reproducible scientific findings.

A Comparative Guide to CY5-N3 Fluorescence for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of CY5-N3, a popular azide-functionalized far-red fluorescent dye, with other commonly used alternatives in bioorthogonal labeling applications. The data presented is supported by experimental protocols to assist researchers in making informed decisions for their specific applications.

Quantitative Comparison of Fluorescent Azide Probes

The selection of a fluorescent probe for click chemistry and other labeling techniques is critical for achieving high sensitivity and signal-to-noise ratios. Below is a comparison of the key photophysical properties of this compound and its alternatives.

PropertyThis compoundAlexa Fluor 647 AzideDyLight 649/650 AzideRhodamine-Azide (e.g., TAMRA-Azide)
Excitation Max (nm) ~646 - 649[][2]~650~652~544 - 555[3]
Emission Max (nm) ~662 - 671[][2]~665~672[4]~576 - 580[3]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000[4]~270,000~250,000[4]~89,000 - 92,000
Quantum Yield (Φ) ~0.27 (unconjugated)[5]~0.33Reported as "high"[4]~0.1 (TAMRA)[4]
Calculated Brightness (Ext. Coeff. x Φ) ~67,500~89,100-~8,900 - 9,200
Photostability Prone to photobleaching[4]More photostable than CY5[6][7]Generally more photostable than CY5[4]Generally good

Note: The brightness of DyLight 650 cannot be precisely calculated without a specific quantum yield value. However, given its identical molar extinction coefficient to CY5, a higher quantum yield would result in greater brightness.[4] The photophysical properties of dyes can be influenced by their local environment, including conjugation to biomolecules.[][8]

Experimental Protocols

Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol describes the determination of the fluorescence quantum yield of a test sample (e.g., this compound) relative to a standard with a known quantum yield.[9][10][11][12]

Materials:

  • Spectroscopic grade solvent (e.g., ethanol (B145695) or PBS)

  • Test sample (e.g., this compound)

  • Quantum yield standard (e.g., Rhodamine 101 in ethanol, Φ = 1.0)

  • UV-Vis spectrophotometer

  • Spectrofluorometer with a quartz cuvette

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the test sample and the quantum yield standard in the chosen solvent.

  • Prepare a Series of Dilutions: Prepare a series of dilutions for both the test sample and the standard, ensuring the absorbance at the excitation wavelength is within the linear range (typically < 0.1) to avoid inner filter effects.[9]

  • Measure Absorbance: Record the absorbance spectra for each dilution using the UV-Vis spectrophotometer. Note the absorbance at the excitation wavelength.

  • Measure Fluorescence Emission: For each dilution, measure the fluorescence emission spectrum using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the test sample and the standard.

    • The quantum yield of the test sample (Φ_x) can be calculated using the following equation: Φ_x = Φ_std * (m_x / m_std) * (η_x² / η_std²) Where:

      • Φ_std is the quantum yield of the standard.

      • m_x and m_std are the slopes of the linear fits for the test sample and the standard, respectively.

      • η_x and η_std are the refractive indices of the solvents used for the test sample and the standard, respectively.

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Biomolecules

This protocol provides a general procedure for labeling alkyne-modified biomolecules with an azide-functionalized fluorescent dye like this compound.[13][14][15][16]

Materials:

  • Alkyne-modified biomolecule (e.g., protein, DNA)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelating ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO for dissolving the dye

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-modified biomolecule in the reaction buffer.

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Prepare stock solutions of CuSO₄, sodium ascorbate (B8700270), and the chelating ligand in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound. The molar ratio will need to be optimized for your specific application.

    • Add the copper chelating ligand to the mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purification: Remove the unreacted dye and other reagents using an appropriate method for your biomolecule, such as size-exclusion chromatography, dialysis, or precipitation.

Visualizations

Experimental_Workflow_Quantum_Yield cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Sample Prepare Test Sample Dilutions Measure_Abs Measure Absorbance (UV-Vis) Prep_Sample->Measure_Abs Prep_Standard Prepare Standard Dilutions Prep_Standard->Measure_Abs Measure_Fluor Measure Fluorescence (Spectrofluorometer) Measure_Abs->Measure_Fluor Integrate Integrate Emission Spectra Measure_Fluor->Integrate Plot Plot Intensity vs. Absorbance Integrate->Plot Calculate Calculate Quantum Yield Plot->Calculate

Caption: Workflow for determining fluorescence quantum yield using the comparative method.

Click_Chemistry_Pathway Biomolecule Alkyne-modified Biomolecule Labeled_Product CY5-Labeled Biomolecule Biomolecule->Labeled_Product Click Reaction CY5_N3 This compound (Azide) CY5_N3->Labeled_Product Catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) Catalyst->Labeled_Product

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction pathway for labeling with this compound.

References

A Comparative Guide to CY5-N3 Labeling Reproducibility Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CY5-N3 labeling reproducibility across various cell types, offering insights into its performance and methodologies for achieving consistent and reliable results. We delve into the factors influencing labeling efficiency, present detailed experimental protocols, and compare this compound with alternative fluorescent probes.

Introduction to this compound Labeling

This compound, a bright and photostable cyanine (B1664457) dye with an azide (B81097) functional group, is a valuable tool for bioorthogonal labeling. It enables the visualization and tracking of biomolecules in living and fixed cells through a highly specific and efficient reaction known as "click chemistry." The most common approach involves the metabolic incorporation of an azido-sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), into the glycans of cellular glycoproteins. The azide groups on these sugars then serve as chemical handles for the covalent attachment of this compound, which contains a complementary reactive group (e.g., a strained alkyne for copper-free click chemistry). This two-step process allows for the specific labeling of newly synthesized glycoproteins.

The reproducibility of this compound labeling, however, is not uniform across all cell types. It is intrinsically linked to the metabolic state and glycosylation machinery of the cell, which can vary significantly between cell types such as rapidly dividing cancer cells, quiescent primary cells, and pluripotent stem cells. Understanding these differences is crucial for designing robust experiments and accurately interpreting labeling data.

Factors Influencing this compound Labeling Reproducibility

Several key factors at the cellular and molecular level can influence the consistency and intensity of this compound labeling:

  • Metabolic Activity: The rate of uptake and conversion of the azido-sugar precursor is directly proportional to the metabolic activity of the cell. Highly metabolic cells, such as many cancer cell lines, often exhibit higher levels of azido-sugar incorporation and subsequently, more intense this compound labeling.

  • Glycosylation Pathways: The efficiency of the cellular machinery that processes the azido-sugar and incorporates it into glycans can differ between cell types. This includes the activity of sialic acid biosynthesis pathways and glycosyltransferases.

  • Cell Surface Area and Glycocalyx Density: Cells with a larger surface area or a denser glycocalyx may present more sites for labeling, potentially leading to a stronger fluorescence signal.

  • Cell Proliferation Rate: Rapidly dividing cells will turn over their proteins and glycans more quickly, leading to a higher incorporation of azido-sugars over a given period compared to slower-dividing or non-dividing cells.

  • Concentration of Azido-Sugar: The concentration of the metabolic precursor (e.g., Ac4ManNAz) needs to be optimized for each cell type to ensure sufficient labeling without inducing cellular toxicity or altering normal physiology. Studies have shown that high concentrations of azido-sugars can impact cellular functions[1][2].

Comparative Analysis of this compound Labeling Across Cell Types

Cell TypeExpected Labeling Efficiency & ReproducibilityRationaleKey Considerations
Cancer Cell Lines (e.g., HeLa, A549, Jurkat) High efficiency and good reproducibilityCancer cells typically exhibit high metabolic rates (the Warburg effect) and rapid proliferation, leading to robust uptake and incorporation of azido-sugars. Their immortalized nature contributes to more consistent behavior in culture.Optimize azido-sugar concentration to avoid toxicity. Labeling may be heterogeneous within a population due to cell cycle variations.
Primary Cells (e.g., HUVECs, Fibroblasts, Neurons) Moderate to low efficiency and variable reproducibilityPrimary cells generally have lower metabolic rates and slower proliferation compared to cancer cells. They are also more sensitive to culture conditions and can exhibit significant donor-to-donor variability, impacting reproducibility.Requires longer incubation times with the azido-sugar. Careful optimization of culture conditions is critical. Limited passage number should be maintained to preserve physiological relevance.
Stem Cells (e.g., Embryonic, Mesenchymal) Variable efficiency and moderate reproducibilityMetabolic states in stem cells are dynamic and depend on their pluripotency or differentiation status. Pluripotent stem cells often rely on glycolysis, which could favor azido-sugar uptake, but their metabolism shifts upon differentiation.Labeling efficiency will likely change with the differentiation state. It is crucial to characterize the metabolic state of the stem cells during the experiment.

Note: This table provides a generalized comparison. The actual labeling efficiency and reproducibility will depend on the specific cell line, culture conditions, and experimental protocol.

Quantitative Data from Specific Cell Lines

To illustrate how labeling efficiency can be quantified, consider the following examples from the literature:

  • A549 Cells (Human Lung Carcinoma): A study on Ac4ManNAz labeling in A549 cells demonstrated that a concentration of 10 µM was sufficient for effective labeling for cell tracking and proteomic analysis, while higher concentrations (50 µM) led to reductions in major cellular functions[1][2]. Labeling efficiency was quantitatively assessed using flow cytometry and western blotting[1][2].

  • BT-549 Cells (Triple Negative Breast Cancer): Optimal cell surface labeling in BT-549 cells was achieved with a 50 µM concentration of Ac4ManNAz, as determined by flow cytometry and confocal microscopy[3].

These examples underscore the importance of empirical optimization of labeling conditions for each cell type to achieve a balance between signal intensity and the preservation of normal cell physiology.

Comparison with Alternative Fluorescent Azide Probes

This compound is one of several fluorescent azide probes available for click chemistry. The choice of probe can impact the brightness, photostability, and background signal of the experiment.

ProbeExcitation/Emission (nm)Key Features
This compound ~646 / ~662Bright, photostable, well-established red-emitting dye.
Alexa Fluor 647 Azide ~650 / ~668Generally considered brighter and more photostable than Cy5, with less self-quenching at high degrees of labeling. An excellent alternative for demanding imaging applications.
CY3-N3 ~550 / ~570A bright and photostable green/orange-emitting dye, suitable for multicolor imaging with this compound.
FAM Azide ~495 / ~520A common green-emitting fluorescein-based probe.
Rhodamine-N3 ~544 / ~576A red-orange emitting dye suitable for click chemistry applications[2].

Experimental Protocols

The following are generalized protocols for metabolic labeling with an azido-sugar and subsequent this compound labeling via copper-free click chemistry. It is crucial to optimize these protocols for your specific cell type and experimental setup.

Protocol 1: Metabolic Labeling of Adherent Cells with Ac4ManNAz
  • Cell Seeding: Seed cells in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Preparation of Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to prepare a high-concentration stock solution (e.g., 100 mM). Store at -20°C.

  • Metabolic Labeling: Dilute the Ac4ManNAz stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-50 µM). Replace the existing medium with the Ac4ManNAz-containing medium.

  • Incubation: Incubate the cells for 1-3 days under standard culture conditions (37°C, 5% CO2). The optimal incubation time will vary depending on the cell type's metabolic rate.

  • Washing: After incubation, gently wash the cells three times with warm phosphate-buffered saline (PBS) to remove any unincorporated Ac4ManNAz.

Protocol 2: this compound Labeling via Copper-Free Click Chemistry (SPAAC)
  • Cell Preparation: After metabolic labeling and washing, the cells can be fixed or labeled live. For fixation, use 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by washing with PBS.

  • Preparation of this compound Labeling Solution: Prepare a fresh solution of a DBCO-functionalized CY5 (a common partner for azide-alkyne cycloaddition) in a suitable buffer (e.g., PBS) at a concentration of 5-20 µM.

  • Labeling Reaction: Add the CY5-DBCO solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Remove the labeling solution and wash the cells three to five times with PBS to remove unbound dye.

  • Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filters for the Cy5 dye (Excitation: ~650 nm, Emission: ~670 nm).

Visualization of Workflows and Pathways

Experimental Workflow for this compound Labeling

G cluster_0 Metabolic Labeling cluster_1 Click Chemistry Labeling cluster_2 Analysis A Seed Cells B Add Ac4ManNAz to Culture Medium A->B C Incubate (1-3 days) B->C D Wash Cells C->D E Fix and Permeabilize (Optional) D->E F Add this compound Reagent E->F G Incubate (30-60 min) F->G H Wash Cells G->H I Fluorescence Microscopy H->I J Flow Cytometry I->J

Caption: Workflow for this compound labeling of cells.

Simplified Sialic Acid Biosynthesis Pathway

G cluster_0 Metabolic Incorporation cluster_1 Bioorthogonal Reaction Ac4ManNAz Ac4ManNAz (Azido Sugar Precursor) ManNAz ManNAz Ac4ManNAz->ManNAz Cellular Esterases SiaNAz SiaNAz (Azido Sialic Acid) ManNAz->SiaNAz CMPSiaNAz CMP-SiaNAz SiaNAz->CMPSiaNAz Glycoprotein Glycoprotein with Azide Handle CMPSiaNAz->Glycoprotein Sialyltransferases Labeled_Glycoprotein CY5-Labeled Glycoprotein Glycoprotein->Labeled_Glycoprotein Click Chemistry CY5_N3 This compound CY5_N3->Labeled_Glycoprotein

Caption: Incorporation of Ac4ManNAz into glycoproteins.

Conclusion

The reproducibility of this compound labeling is a multifactorial issue that is highly dependent on the intrinsic biological properties of the cells being studied. While cancer cell lines generally offer high and reproducible labeling, primary and stem cells require more careful optimization and may exhibit greater variability. By understanding the underlying principles of metabolic labeling and by meticulously optimizing experimental protocols, researchers can harness the power of this compound to achieve reliable and insightful results in their cellular imaging and tracking studies. The choice of fluorescent probe should also be considered, with alternatives like Alexa Fluor 647 Azide offering potential advantages in brightness and photostability for certain applications. This guide serves as a foundational resource to aid in the successful implementation of this compound labeling across a diverse range of cell types.

References

Benchmarking CY5-N3: A Comparative Guide to Newer Generation Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of fluorescence imaging, the selection of the optimal fluorescent probe is paramount for generating high-quality, reproducible data. This guide provides an objective comparison of the well-established CY5-N3, a cyanine-based fluorescent azide, against a selection of newer generation far-red fluorescent probes. By presenting key performance metrics, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document aims to empower researchers to make informed decisions for their specific experimental needs.

Data Presentation: Quantitative Comparison of Fluorescent Probes

The performance of a fluorescent probe is defined by several key photophysical parameters. The following table summarizes these properties for this compound and a selection of popular newer generation far-red fluorescent probes.

FeatureThis compound (Sulfo-Cyanine5 azide)Alexa Fluor 647Janelia Fluor 646
Excitation Max (nm) ~646[1][2]650[3]646
Emission Max (nm) ~662[1][2]665[3]664
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ~250,000 (for Cyanine 5, SE)[4]239,000[3]152,000
Quantum Yield (Φ) 0.28[2]0.33[3][5]0.54
Brightness (ε x Φ) ~70,000~78,870~82,080
Photostability ModerateHigh[3][6][7]High[8]
Key Advantages Cost-effective, widely used in click chemistry.High photostability, bright, and pH insensitive.[3][6]Exceptionally bright and photostable, suitable for super-resolution microscopy.[8]

Note: Brightness is a calculated metric (Molar Extinction Coefficient × Quantum Yield) and provides a useful indicator of the overall fluorescence intensity of a probe.

Experimental Protocols

To ensure a fair and accurate comparison between different fluorescent probes, standardized experimental protocols are crucial. Below are detailed methodologies for assessing key performance indicators.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

Protocol:

  • Prepare a stock solution: Accurately weigh a small amount of the fluorescent dye and dissolve it in a high-purity solvent (e.g., DMSO for non-sulfonated dyes, or water for sulfonated dyes) to create a concentrated stock solution.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., PBS).

  • Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax). Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

  • Beer-Lambert Law Calculation: Plot the absorbance at λmax against the concentration of the dye. The molar extinction coefficient (ε) can be calculated from the slope of the resulting line according to the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[9][10][11]

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield represents the efficiency of the fluorescence process.

Protocol (Relative Method):

  • Select a Standard: Choose a well-characterized fluorescent standard with a known quantum yield and similar excitation and emission properties to the probe being tested.[12][13]

  • Prepare Solutions: Prepare a series of dilutions for both the test probe and the standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions, ensuring identical excitation wavelength, slit widths, and other instrument parameters.

  • Data Analysis: Integrate the area under the emission curve for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the test probe and the standard. The quantum yield of the test probe (Φ_X) can be calculated using the following equation:

    Φ_X = Φ_ST * (Slope_X / Slope_ST) * (η_X² / η_ST²)

    where Φ_ST is the quantum yield of the standard, Slope is the gradient of the linear fit of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[13]

Assessment of Photostability

Photostability is a critical parameter for imaging experiments that require prolonged or repeated exposure to excitation light.

Protocol:

  • Sample Preparation: Prepare microscope slides with the fluorescently labeled samples (e.g., fixed cells or conjugated antibodies).

  • Image Acquisition Setup: Use a fluorescence microscope with a stable light source and a sensitive detector. Define a region of interest (ROI) for continuous imaging.

  • Time-Lapse Imaging: Acquire a time-lapse series of images of the ROI under continuous illumination. Use consistent excitation intensity and exposure times throughout the experiment.

  • Intensity Measurement: Measure the mean fluorescence intensity within the ROI for each image in the time series.

  • Data Analysis: Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay provides a quantitative measure of photostability. A slower decay indicates higher photostability.[14][15]

Determination of Signal-to-Noise Ratio (SNR)

The signal-to-noise ratio is a measure of the clarity of the fluorescent signal against the background.

Protocol:

  • Image Acquisition: Acquire fluorescence images of the labeled sample and a background region (an area of the slide with no sample).

  • Signal Measurement: In the image analysis software, measure the mean pixel intensity in a region containing the fluorescent signal (Signal).

  • Noise Measurement: Measure the standard deviation of the pixel intensity in a background region (Noise).

  • SNR Calculation: The signal-to-noise ratio is calculated as:

    SNR = (Mean Signal - Mean Background) / Standard Deviation of Background[16][17][18][19][20]

Mandatory Visualization

Experimental Workflow for Fluorescent Probe Comparison

G cluster_prep Probe Preparation cluster_exp Benchmarking Experiments cluster_analysis Data Analysis & Comparison p1 Select Probes: This compound, Alexa Fluor 647, etc. p2 Prepare Stock Solutions p1->p2 p3 Label Biomolecule (e.g., Antibody) p2->p3 p4 Purify Conjugate p3->p4 e1 Measure Quantum Yield & Extinction Coefficient p4->e1 e2 Assess Photostability (Time-Lapse Imaging) p4->e2 e3 Determine Signal-to-Noise Ratio (Cellular Imaging) p4->e3 a1 Calculate Brightness (ε x Φ) e1->a1 a2 Plot Photobleaching Curves e2->a2 a3 Compare SNR Values e3->a3 a4 Generate Comparison Table a1->a4 a2->a4 a3->a4

Caption: Workflow for benchmarking fluorescent probes.

EGFR/ERK Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is implicated in various cancers, making it a key area of research where fluorescent probes are extensively used for visualization and analysis.

G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: Simplified EGFR/ERK signaling pathway.

References

Safety Operating Guide

Proper Disposal of CY5-N3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of CY5-N3, ensuring laboratory safety and regulatory compliance.

This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a fluorescent cyanine (B1664457) dye containing an azide (B81097) functional group. Adherence to these procedures is critical for maintaining a safe laboratory environment, protecting personnel, and ensuring compliance with environmental regulations. While the Safety Data Sheet (SDS) for this compound may not classify it as a hazardous substance, the presence of the azide group necessitates specific handling and disposal precautions to mitigate potential risks.

Key Safety Considerations

The azide functional group in this compound requires careful management to prevent the formation of potentially explosive compounds. Organic azides can react with certain metals to form highly sensitive and explosive metal azides. They can also react with strong acids to produce toxic and explosive hydrazoic acid.

Before handling this compound, it is imperative to:

  • Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound to be aware of all known hazards.

  • Wear Appropriate Personal Protective Equipment (PPE): This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.

  • Work in a Well-Ventilated Area: All handling of this compound, especially in its solid form or in volatile solvents, should be conducted in a certified chemical fume hood.

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the safe disposal of this compound waste, including unused stock solutions, contaminated labware, and experimental residues.

Step 1: Waste Segregation

Proper segregation of this compound waste at the point of generation is the most critical step in ensuring its safe disposal.

  • Designated Waste Container: All this compound waste must be collected in a clearly labeled, dedicated waste container. The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE), and have a secure screw-top cap.

  • Labeling: The waste container must be labeled "Hazardous Waste: Contains this compound (Organic Azide)" and should include the date of first accumulation.

  • Incompatible Materials: Do NOT mix this compound waste with the following:

    • Acids: To prevent the formation of hydrazoic acid.

    • Metals: Especially heavy metals like lead, copper, silver, mercury, or their salts, to avoid the formation of explosive metal azides. Do not use metal spatulas to handle solid this compound.[1][2]

    • Strong Oxidizing or Reducing Agents.

Step 2: Waste Collection
  • Aqueous Waste: Collect all aqueous solutions containing this compound, including washings from contaminated glassware, in the designated hazardous waste container.

  • Solid Waste: Collect all solid this compound waste, such as unused powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and gels, in a separate, clearly labeled solid waste container.

  • Contaminated Sharps: Any sharps (needles, pipette tips, etc.) contaminated with this compound should be placed in a puncture-proof sharps container that is also labeled as containing this compound waste.

Step 3: Storage of Waste
  • Secure Location: Store the sealed this compound waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

Step 4: Final Disposal
  • Professional Disposal Service: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[3] Do not attempt to treat or neutralize this compound waste in the laboratory without a validated and approved protocol.

  • Never Pour Down the Drain: Under no circumstances should this compound waste be poured down the drain.[2] The azide can react with metals in the plumbing system, such as lead and copper, to form highly explosive deposits.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key chemical and safety information for this compound.

PropertyValueReference
Chemical Name This compound (Sulfo-Cyanine5-azide)MedChemExpress SDS
Molecular Formula C36H46N6O7S2MedChemExpress SDS
Molecular Weight 738.92 g/mol MedChemExpress SDS
Appearance SolidN/A
Excitation Wavelength ~646 nmMedChemExpress Product Information
Emission Wavelength ~662 nmMedChemExpress Product Information
Primary Hazards Potential for explosive azide formationGeneral knowledge on organic azides
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents, metalsMedChemExpress SDS, University of Pittsburgh Safety Manual

Experimental Protocol Reference

While this document focuses on disposal, the handling of this compound during experimental procedures directly impacts waste generation. For detailed experimental protocols using this compound, such as in "click chemistry" reactions, refer to the manufacturer's guidelines and relevant scientific literature. A general workflow for a labeling experiment is provided below.

  • Preparation of Stock Solution: Dissolve solid this compound in an appropriate anhydrous solvent (e.g., DMSO or DMF) to the desired concentration.

  • Labeling Reaction: In a controlled environment (fume hood), add the this compound stock solution to the sample containing the alkyne-modified molecule in a suitable reaction buffer.

  • Incubation: Allow the reaction to proceed for the specified time at the recommended temperature, protected from light.

  • Purification: Remove unreacted this compound from the labeled product using appropriate purification methods, such as chromatography or dialysis.

  • Waste Collection: Immediately collect all waste generated during the experiment, including unreacted reagents, purification fractions, and contaminated labware, into the designated this compound hazardous waste container.

Visual Guide to this compound Disposal Workflow

The following diagram illustrates the essential steps for the proper disposal of this compound waste.

CY5_N3_Disposal_Workflow This compound Disposal Workflow exp Experiment with this compound liquid_waste Aqueous Waste (e.g., solutions, washes) exp->liquid_waste Generates solid_waste Solid Waste (e.g., gloves, gels) exp->solid_waste Generates sharps_waste Contaminated Sharps exp->sharps_waste Generates spill Spill or Unused Stock spill->liquid_waste Generates spill->solid_waste Generates waste_container Labeled Hazardous Waste Container (this compound Waste) liquid_waste->waste_container solid_waste->waste_container sharps_waste->waste_container storage Store in Secondary Containment in a Designated Area waste_container->storage disposal_co Licensed Hazardous Waste Disposal Company storage->disposal_co Arrange Pickup

Caption: Workflow for the safe segregation, collection, and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.